molecular formula C7H7NO3S B1273847 3-(Acetylamino)thiophene-2-carboxylic acid CAS No. 50901-18-3

3-(Acetylamino)thiophene-2-carboxylic acid

Cat. No.: B1273847
CAS No.: 50901-18-3
M. Wt: 185.2 g/mol
InChI Key: LLKLTQJOEPWBOE-UHFFFAOYSA-N
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Description

3-(Acetylamino)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3S and its molecular weight is 185.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-acetamidothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)8-5-2-3-12-6(5)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKLTQJOEPWBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384555
Record name 3-acetamidothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50901-18-3
Record name 3-acetamidothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Acetylamino)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Acetylamino)thiophene-2-carboxylic acid. The information is curated for professionals in chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical and Physical Properties

This compound, with the CAS Number 50901-18-3, is a substituted thiophene derivative. Its structure incorporates a thiophene ring, a carboxylic acid group, and an acetylamino (acetamido) group, making it a molecule of interest for medicinal chemistry and materials science.[1] The core properties are summarized below.

PropertyValueReference
IUPAC Name 3-acetamidothiophene-2-carboxylic acidPubChem
CAS Number 50901-18-3[1]
Molecular Formula C₇H₇NO₃SPubChem
Molecular Weight 185.20 g/mol PubChem
Canonical SMILES CC(=O)NC1=C(SC=C1)C(=O)OPubChem
InChI Key LLKLTQJOEPWBOE-UHFFFAOYSA-NPubChem
Appearance Solid (predicted)-
Melting Point No experimental data available. The related methyl ester has a melting point of 100 °C.[2]
Boiling Point Data not available; likely decomposes upon heating.-
Solubility No quantitative data available. Expected to have some solubility in polar organic solvents.-
pKa No experimental data available. Estimated to be in the range of 3-4 for the carboxylic acid proton, typical for thiophenecarboxylic acids.-

Computed Molecular Properties (PubChem)

PropertyValue
XLogP3-AA 1.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 185.01466426 Da
Topological Polar Surface Area 94.6 Ų
Heavy Atom Count 12

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its chemical structure. These predictions are crucial for the identification and characterization of the molecule during synthesis and analysis.

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (-COOH)~10-13 ppm (broad singlet)
Amide (-NH)~8-10 ppm (broad singlet)
Thiophene Ring (-CH=CH-)~7-8 ppm (two doublets)
Acetyl Methyl (-CH₃)~2.0-2.3 ppm (singlet)
¹³C NMR Carboxylic Carbonyl (-C =O)~165-175 ppm
Amide Carbonyl (-C =O)~168-172 ppm
Thiophene Ring Carbons~115-145 ppm
Acetyl Methyl (-C H₃)~20-25 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)
N-H Stretch (Amide)3200-3400 cm⁻¹
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹
C=O Stretch (Amide I Band)1650-1680 cm⁻¹
N-H Bend (Amide II Band)1510-1550 cm⁻¹
C-S Stretch (Thiophene)600-800 cm⁻¹

Experimental Protocols: Synthesis

A plausible synthetic route for this compound can be derived from established methods for preparing substituted thiophenes. A common approach involves the synthesis of an amino-thiophene ester intermediate, followed by acetylation and subsequent hydrolysis.

Detailed Methodology:

  • Synthesis of Methyl 3-aminothiophene-2-carboxylate: This precursor can be synthesized via the Fiesselmann thiophene synthesis.

    • Reactants: A suspension of sodium methylate in ether is cooled and treated with a solution of methyl thioglycolate. To this mixture, α,β-dichloropropionitrile is added.

    • Protocol: The reaction mixture is stirred, and after completion, it is worked up by washing with water. The ether layer is dried, and the solvent is evaporated. The resulting crude product, methyl 3-aminothiophene-2-carboxylate, is purified by vacuum distillation.[2] The product is a pale yellow oil that solidifies upon standing.[2]

  • Acetylation of the Amine: The amino group of the intermediate is then acetylated.

    • Reactants: Methyl 3-aminothiophene-2-carboxylate, acetic anhydride, and a suitable base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM).

    • Protocol: The amino-thiophene ester is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of acetic anhydride. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-(acetylamino)thiophene-2-carboxylate. According to patent literature, this acetylamino compound forms colorless prisms with a melting point of 100°C when recrystallized from methanol.[2]

  • Saponification to the Carboxylic Acid: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

    • Reactants: Methyl 3-(acetylamino)thiophene-2-carboxylate and an aqueous base solution (e.g., sodium hydroxide or lithium hydroxide) in a solvent like methanol or THF.

    • Protocol: The ester is dissolved in the solvent, and the aqueous base is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete. After cooling, the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., concentrated HCl) to a pH of ~2-3, leading to the precipitation of the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Hydrolysis start Methyl Thioglycolate + α,β-Dichloropropionitrile reagent1 Sodium Methylate in Ether product1 Methyl 3-aminothiophene- 2-carboxylate reagent1->product1 Fiesselmann Synthesis reagent2 Acetic Anhydride + Base product2 Methyl 3-(acetylamino)thiophene- 2-carboxylate product1->product2 reagent2->product2 N-Acetylation reagent3 1. NaOH (aq) 2. HCl (aq) final_product 3-(Acetylamino)thiophene- 2-carboxylic acid product2->final_product reagent3->final_product Saponification

Figure 1: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited, its structural analogues have shown significant activity, pointing to a promising area of research. Derivatives of 3-aminothiophene-2-carboxylic acid are being investigated as potent inhibitors of the Fat Mass and Obesity-associated (FTO) protein, a key enzyme in RNA epigenetics.

FTO Inhibition in Acute Myeloid Leukemia (AML)

The FTO protein is an N⁶-methyladenosine (m⁶A) RNA demethylase that plays a critical oncogenic role in certain subtypes of acute myeloid leukemia (AML).[3][4] FTO is often highly expressed in AML with specific chromosomal translocations (e.g., t(11q23)/MLL-rearrangements, t(15;17)/PML-RARA) and mutations (e.g., FLT3-ITD, NPM1).[3][4]

Mechanism of Action: The primary substrate for FTO is messenger RNA (mRNA) carrying the m⁶A modification. This modification influences mRNA stability, splicing, and translation. In AML cells, FTO removes the methyl group from m⁶A on the transcripts of key oncogenes and tumor suppressors.[3] Specifically, FTO targets the mRNA of genes like ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).[3][5] By demethylating these transcripts, FTO reduces their stability, leading to their degradation.[4] The resulting decrease in ASB2 and RARA protein levels disrupts cellular differentiation and promotes leukemic cell proliferation and survival.[3][5]

Inhibitors based on the 3-aminothiophene-2-carboxylic acid scaffold can block the demethylase activity of FTO. This inhibition leads to an increase in m⁶A levels on target mRNAs, stabilizing them and restoring the expression of tumor-suppressing proteins like ASB2 and RARA.[3] This mechanism effectively counteracts the oncogenic signaling driven by FTO, promoting AML cell differentiation and apoptosis, thereby demonstrating potent anti-leukemia effects.[6][7]

FTO_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cell Cytoplasm m6A_mRNA m⁶A-modified mRNA (e.g., ASB2, RARA) FTO FTO Protein (m⁶A Demethylase) m6A_mRNA->FTO Substrate A_mRNA Demethylated mRNA (e.g., ASB2, RARA) FTO->A_mRNA Demethylation Degradation mRNA Degradation A_mRNA->Degradation Proteins Reduced ASB2 & RARA Protein Levels Degradation->Proteins Leads to Leukemogenesis Leukemogenesis: - Proliferation ↑ - Differentiation ↓ Proteins->Leukemogenesis Inhibitor 3-(Amino)thiophene- 2-carboxylic acid Derivatives Inhibitor->FTO Inhibits

Figure 2: FTO signaling pathway in AML and the mechanism of its inhibition.

Conclusion

This compound is a versatile heterocyclic compound. While its fundamental chemical properties require further experimental validation, its structural relationship to potent inhibitors of the FTO demethylase highlights its significant potential as a scaffold in the development of novel therapeutics, particularly for epigenetic targets in oncology. The synthetic pathways are accessible, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. This guide provides a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising molecule.

References

In-Depth Technical Guide: 3-(Acetylamino)thiophene-2-carboxylic acid (CAS 50901-18-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylamino)thiophene-2-carboxylic acid, with the CAS number 50901-18-3, is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Its structural scaffold, featuring a thiophene ring with adjacent carboxylic acid and acetylamino groups, makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological activities, with a focus on experimental details to support further research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 50901-18-3
Molecular Formula C₇H₇NO₃S[1]
Molecular Weight 185.20 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a 3-aminothiophene-2-carboxylate ester, followed by acetylation and subsequent hydrolysis.

Synthesis Pathway

A plausible synthetic route is outlined below:

Synthesis_Pathway Methyl thioglycolate Methyl thioglycolate Methyl 3-aminothiophene-2-carboxylate Methyl 3-aminothiophene-2-carboxylate Methyl thioglycolate->Methyl 3-aminothiophene-2-carboxylate 1. Cyclization α,β-Dichloropropionitrile α,β-Dichloropropionitrile α,β-Dichloropropionitrile->Methyl 3-aminothiophene-2-carboxylate Sodium methoxide Sodium methoxide Sodium methoxide->Methyl 3-aminothiophene-2-carboxylate Acetic anhydride Acetic anhydride Methyl 3-(acetylamino)thiophene-2-carboxylate Methyl 3-(acetylamino)thiophene-2-carboxylate Acetic anhydride->Methyl 3-(acetylamino)thiophene-2-carboxylate Base (e.g., NaOH) Base (e.g., NaOH) This compound This compound Base (e.g., NaOH)->this compound Methyl 3-aminothiophene-2-carboxylate->Methyl 3-(acetylamino)thiophene-2-carboxylate 2. Acetylation Methyl 3-(acetylamino)thiophene-2-carboxylate->this compound 3. Hydrolysis

A plausible synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

This procedure is adapted from a patented method.[2]

  • Materials:

    • Methyl thioglycolate

    • α,β-Dichloropropionitrile

    • Sodium methoxide

    • Anhydrous ether

  • Procedure:

    • A suspension of sodium methoxide in anhydrous ether is prepared and cooled.

    • A solution of methyl thioglycolate in ether is added to the cooled suspension with stirring.

    • Subsequently, a solution of α,β-dichloropropionitrile in ether is added dropwise while maintaining a low temperature.

    • The reaction mixture is stirred for a specified period, followed by the addition of water.

    • The ether layer is separated, and the aqueous layer is extracted with ether.

    • The combined ether extracts are dried over a suitable drying agent (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield methyl 3-aminothiophene-2-carboxylate.

Step 2: Synthesis of Methyl 3-(acetylamino)thiophene-2-carboxylate

While a detailed protocol for this specific acetylation is not available, a general procedure for the acetylation of aminothiophenes can be proposed.

  • Materials:

    • Methyl 3-aminothiophene-2-carboxylate

    • Acetic anhydride

    • A suitable solvent (e.g., dichloromethane, acetic acid)

    • A base (e.g., pyridine, triethylamine) may be required.

  • Procedure:

    • Methyl 3-aminothiophene-2-carboxylate is dissolved in the chosen solvent.

    • Acetic anhydride is added to the solution, potentially in the presence of a base to scavenge the acetic acid byproduct.

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The reaction mixture is then worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acetic acid.

    • The organic layer is dried, and the solvent is evaporated to yield crude methyl 3-(acetylamino)thiophene-2-carboxylate.

    • The product can be purified by recrystallization (e.g., from methanol, as suggested by the melting point data).[2]

Step 3: Synthesis of this compound (Hydrolysis)

The final step involves the hydrolysis of the methyl ester. A general protocol for ester hydrolysis is provided below, based on the hydrolysis of the amino precursor described in the patent.[2]

  • Materials:

    • Methyl 3-(acetylamino)thiophene-2-carboxylate

    • A base (e.g., sodium hydroxide, potassium hydroxide)

    • A solvent (e.g., methanol, ethanol, water, or a mixture)

    • Acid for neutralization (e.g., hydrochloric acid)

  • Procedure:

    • Methyl 3-(acetylamino)thiophene-2-carboxylate is dissolved or suspended in a suitable solvent system.

    • An aqueous solution of the base is added, and the mixture is heated under reflux for a sufficient period to ensure complete hydrolysis.

    • The reaction is monitored by TLC until the starting material is consumed.

    • After cooling, the reaction mixture is acidified with a suitable acid to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in the public domain. However, based on the known spectral properties of similar compounds, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityNotes
Thiophene-H (C4)7.0-8.0Doublet
Thiophene-H (C5)7.0-8.0Doublet
NH (acetylamino)9.0-11.0Singlet (broad)Exchangeable with D₂O
CH₃ (acetyl)2.0-2.5Singlet
COOH11.0-13.0Singlet (broad)Exchangeable with D₂O
¹³C NMR Spectroscopy (Predicted)
CarbonChemical Shift (δ, ppm)
C=O (carboxylic acid)165-175
C=O (acetyl)168-172
Thiophene C2140-150
Thiophene C3120-130
Thiophene C4125-135
Thiophene C5120-130
CH₃ (acetyl)20-30
Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): m/z = 185

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 167)

    • Loss of COOH (m/z = 140)

    • Loss of CH₂CO (m/z = 143)

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of 3-aminothiophene-2-carboxylic acid derivatives has shown significant promise in drug discovery.

FTO Inhibition and Antileukemia Activity

Recent studies have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as potent inhibitors of the fat mass and obesity-associated protein (FTO), an RNA N⁶-methyladenosine (m⁶A) demethylase.[1][3] FTO is a promising target for antileukemia therapies, as its high expression is linked to oncogenic pathways in acute myeloid leukemia (AML).[1][3]

FTO_Inhibition cluster_0 FTO-mediated Demethylation cluster_1 Oncogenic Signaling m6A-RNA m6A-RNA FTO FTO m6A-RNA->FTO Substrate A-RNA A-RNA FTO->A-RNA Demethylation Oncogenes (e.g., MYC) Oncogenes (e.g., MYC) A-RNA->Oncogenes (e.g., MYC) Upregulation Leukemia Progression Leukemia Progression Oncogenes (e.g., MYC)->Leukemia Progression 3-Arylaminothiophenic-2-carboxylic acid derivatives 3-Arylaminothiophenic-2-carboxylic acid derivatives 3-Arylaminothiophenic-2-carboxylic acid derivatives->FTO Inhibition

Inhibition of the FTO signaling pathway by thiophene derivatives.

The structural similarity of this compound to these active aryl-amino derivatives suggests that it may also exhibit inhibitory activity against FTO or other related enzymes. Further investigation into this potential is warranted.

Other Potential Applications

Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of this compound makes it an attractive candidate for screening in various biological assays to uncover new therapeutic leads.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and drug development. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activities, the available information on its synthesis and the pharmacological profile of related compounds provides a strong foundation for future research. This technical guide serves as a resource for scientists to facilitate further exploration of this promising molecule and its derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-acetamidothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-acetamidothiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily accomplished through a three-step sequence commencing with the well-established Gewald reaction to construct the thiophene ring, followed by N-acetylation and subsequent ester hydrolysis. This document outlines detailed experimental protocols, presents quantitative data for each synthetic step, and includes visualizations of the reaction pathway and workflow to aid in laboratory implementation.

Synthetic Pathway Overview

The synthesis of 2-acetamidothiophene-3-carboxylic acid is efficiently achieved in three main stages:

  • Gewald Reaction: Synthesis of the key intermediate, ethyl 2-aminothiophene-3-carboxylate. This multicomponent reaction involves the condensation of a compound with an active methylene group (ethyl cyanoacetate), a source of a carbonyl group (which for the unsubstituted ring would be a glyoxal equivalent, though in practice the reaction is often performed with a ketone or aldehyde that provides substituents), and elemental sulfur in the presence of a basic catalyst.[1][2][3]

  • N-Acetylation: The amino group of ethyl 2-aminothiophene-3-carboxylate is acetylated, typically using acetic anhydride, to yield ethyl 2-acetamidothiophene-3-carboxylate.[4]

  • Ester Hydrolysis: The ethyl ester of 2-acetamidothiophene-3-carboxylate is hydrolyzed under basic or acidic conditions to afford the final product, 2-acetamidothiophene-3-carboxylic acid.[5]

Data Presentation

The following tables summarize the reactants, conditions, and expected outcomes for each step of the synthesis.

Table 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate via Gewald Reaction

Starting MaterialsReagents & CatalystSolventReaction ConditionsYield (%)Reference
Ethyl cyanoacetate, Elemental sulfur, CyclohexanoneMorpholineMethanol45°C, 3 h70-85[2]
Ethyl cyanoacetate, Elemental sulfur, AcetylacetoneDiethylamineEthanolReflux, 3 h52[1]
Ethyl cyanoacetate, Elemental sulfur, KetoneDiethylamineEthanol55-65°C, 2 hNot Specified[3]

Table 2: Synthesis of Ethyl 2-acetamidothiophene-3-carboxylate via N-Acetylation

Starting MaterialReagentsSolventReaction ConditionsYield (%)Reference
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateAcetic anhydride, Zinc dustNoneReflux, 2 h84.3[4]

Table 3: Synthesis of 2-acetamidothiophene-3-carboxylic acid via Ester Hydrolysis

Starting MaterialReagentsSolventReaction ConditionsYield (%)Reference
Ethyl azolylacetates (model reaction)Potassium carbonateEthanolMicrowave, 180°C, 20 min80-98[6]
Ethyl indole-2-carboxylate (model reaction)Potassium hydroxideAqueous AcetoneRoom TemperatureHigh

Experimental Protocols

3.1. Step 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate (Gewald Reaction)

This protocol is adapted from general procedures for the Gewald reaction.[2][3]

  • Materials:

    • Ethyl cyanoacetate

    • Elemental sulfur

    • Appropriate aldehyde/ketone (e.g., for a substituted thiophene)

    • Morpholine or Diethylamine (catalyst)

    • Methanol or Ethanol

  • Procedure:

    • To a stirred mixture of the appropriate ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.

    • Stir the reaction mixture at 45 °C for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The precipitated product is collected by filtration and washed with cold ethanol.

    • The crude product can be purified by recrystallization from ethanol.

3.2. Step 2: Synthesis of Ethyl 2-acetamidothiophene-3-carboxylate (N-Acetylation)

This protocol is adapted from the acetylation of a similar substrate.[4]

  • Materials:

    • Ethyl 2-aminothiophene-3-carboxylate

    • Acetic anhydride

    • Zinc dust (optional, acts as a reducing agent to prevent oxidation)

  • Procedure:

    • A mixture of ethyl 2-aminothiophene-3-carboxylate (0.015 mol), acetic anhydride (14 mL), and zinc dust (0.015 mol) is refluxed for 2 hours.

    • The reaction mixture is then cooled to room temperature, and the solid product is collected.

    • The crude product is dissolved in warm methanol (35 mL) and filtered to remove any insoluble impurities.

    • The product is then recrystallized from acetone to yield colorless crystals.

3.3. Step 3: Synthesis of 2-acetamidothiophene-3-carboxylic acid (Ester Hydrolysis)

This is a general procedure for alkaline hydrolysis of an ethyl ester.

  • Materials:

    • Ethyl 2-acetamidothiophene-3-carboxylate

    • Potassium hydroxide or Sodium hydroxide

    • Ethanol

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Dissolve ethyl 2-acetamidothiophene-3-carboxylate in ethanol in a round-bottom flask.

    • Add an aqueous solution of potassium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with dilute hydrochloric acid until the product precipitates.

    • The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Visualization of Synthesis and Mechanisms

4.1. Overall Synthetic Pathway

G A Ethyl Cyanoacetate + Aldehyde/Ketone + Sulfur B Ethyl 2-aminothiophene-3-carboxylate A->B Gewald Reaction (Base catalyst) C Ethyl 2-acetamidothiophene-3-carboxylate B->C N-Acetylation (Acetic Anhydride) D 2-Acetamidothiophene-3-carboxylic acid C->D Ester Hydrolysis (KOH/H+)

Caption: Three-step synthesis of 2-acetamidothiophene-3-carboxylic acid.

4.2. Gewald Reaction Mechanism

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition and Cyclization ketone R1-C(=O)-R2 intermediate1 α,β-unsaturated nitrile ketone->intermediate1 cyanoacetate NC-CH2-COOEt cyanoacetate->intermediate1 intermediate2 Thiolate intermediate intermediate1->intermediate2 sulfur S8 sulfur->intermediate2 product Ethyl 2-aminothiophene-3-carboxylate intermediate2->product

References

Spectroscopic and Synthetic Profile of 3-(Acetylamino)thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 3-(Acetylamino)thiophene-2-carboxylic acid. Due to the limited availability of direct experimental data in publicly accessible literature, the spectroscopic data presented herein is based on established principles of NMR and IR spectroscopy and mass spectrometry, drawing comparisons with structurally related compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiophene derivatives.

Spectroscopic Data

The anticipated spectroscopic data for this compound are summarized below. These predicted values are derived from the analysis of its structural features: a disubstituted thiophene ring, a carboxylic acid group, and an acetylamino substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~13.0 - 12.0Singlet (broad)1H-COOHThe chemical shift of the carboxylic acid proton is characteristically downfield and can be broad due to hydrogen bonding. Its position is solvent and concentration-dependent.
~9.5 - 9.0Singlet (broad)1H-NHThe amide proton signal is typically a broad singlet.
~7.6Doublet1HH-5Thiophene ring proton adjacent to the sulfur atom.
~7.1Doublet1HH-4Thiophene ring proton coupled to H-5.
~2.1Singlet3H-CH₃Methyl protons of the acetyl group.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon AtomNotes
~169.0C=O (amide)The carbonyl carbon of the acetyl group.
~165.0C=O (acid)The carbonyl carbon of the carboxylic acid.
~140.0C-3Thiophene ring carbon attached to the acetylamino group.
~130.0C-5Thiophene ring carbon.
~125.0C-2Thiophene ring carbon attached to the carboxylic acid.
~120.0C-4Thiophene ring carbon.
~23.0-CH₃Methyl carbon of the acetyl group.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
~3250MediumN-H stretch (amide)
~1700StrongC=O stretch (carboxylic acid)
~1660StrongC=O stretch (Amide I band)
~1550MediumN-H bend (Amide II band)
~1420MediumC-C stretch (in-ring)
~1300MediumC-N stretch
~1250MediumC-O stretch
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonNotes
185[M]⁺Molecular ion peak (for C₇H₇NO₃S).
143[M - CH₂CO]⁺Loss of the ketene from the acetylamino group.
140[M - COOH]⁺Loss of the carboxylic acid group.
126[M - C₂H₃O₂]⁺Fragmentation involving the loss of the acetyl group and an oxygen atom.

Experimental Protocols

Synthesis of this compound

Step 1: Acetylation of Methyl 3-aminothiophene-2-carboxylate

  • To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-(acetylamino)thiophene-2-carboxylate.

Step 2: Saponification of Methyl 3-(acetylamino)thiophene-2-carboxylate

  • Dissolve the crude methyl 3-(acetylamino)thiophene-2-carboxylate from the previous step in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid (e.g., 1M HCl) at 0 °C.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Spectroscopic Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The FT-IR spectrum would be obtained using a Fourier-transform infrared spectrometer with the sample prepared as a KBr pellet.

  • Mass Spectrometry: Mass spectral data would be acquired using an electrospray ionization (ESI) mass spectrometer.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow start Methyl 3-aminothiophene-2-carboxylate reagent1 Acetyl Chloride or Acetic Anhydride, Et3N start->reagent1 intermediate Methyl 3-(acetylamino)thiophene-2-carboxylate reagent2 LiOH or NaOH, H2O/MeOH intermediate->reagent2 workup1 Aqueous Workup intermediate->workup1 product This compound workup2 Acidification & Filtration product->workup2 reagent1->intermediate Acetylation reagent2->product Saponification workup1->intermediate workup2->product

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Acetylamino)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(acetylamino)thiophene-2-carboxylic acid. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the thiophene ring, the acetyl group, the amine, and the carboxylic acid. The predicted data is summarized in the table below. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on the thiophene scaffold. The acidic proton of the carboxylic acid and the amide proton are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (Thiophene)7.2 - 7.5Doublet5.0 - 6.01H
H-5 (Thiophene)7.8 - 8.1Doublet5.0 - 6.01H
-NH (Amide)9.5 - 10.5Broad Singlet-1H
-COOH (Carboxylic Acid)12.0 - 13.0Broad Singlet-1H
-CH₃ (Acetyl)2.1 - 2.3Singlet-3H

Molecular Structure and Proton Assignment

The structure of this compound with the assigned protons is depicted below. This visualization is crucial for correlating the spectral data with the molecular structure.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol provides a standardized method for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as the acidic and amide protons are exchangeable and may not be observed in the presence of D₂O.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Lock the field frequency using the deuterium signal from the solvent.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 15 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.

  • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.[3]

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling between adjacent protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation prep_sample Dissolve Sample in Deuterated Solvent add_tms Add Internal Standard (TMS) prep_sample->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Tune, Shim, Lock) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze elucidate Correlate Data to Molecular Structure analyze->elucidate

References

13C NMR Analysis of Thiophene Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of thiophene carboxylic acids, essential scaffolds in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative 13C NMR data, and illustrates key concepts through logical diagrams to aid in the structural elucidation and characterization of these important heterocyclic compounds.

Introduction to 13C NMR of Thiophene Carboxylic Acids

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] For thiophene carboxylic acids, 13C NMR provides invaluable information on the electronic environment of each carbon atom in the thiophene ring and the carboxylic acid moiety. The chemical shifts (δ) of the carbon atoms are highly sensitive to the position and nature of substituents on the thiophene ring, offering deep structural insights.

The 13C NMR spectra of thiophene carboxylic acids are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[1][2] This simplifies the spectrum and allows for the clear identification of individual carbon resonances. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

Data Presentation: 13C NMR Chemical Shifts

The following tables summarize the 13C NMR chemical shifts for a series of substituted thiophene carboxylic acids. The data has been compiled from various sources and provides a reference for the expected chemical shift ranges for these compounds. All spectra were recorded in deuterated chloroform (CDCl₃), unless otherwise specified.

Table 1: 13C NMR Chemical Shifts (ppm) of 4-Substituted 2-Thiophenecarboxylic Acids [3]

Substituent (X)C2C3C4C5COOH
H133.8127.8127.8133.8162.7
CH₃133.7128.8137.9131.9162.8
Br134.2130.5116.1132.8162.1
I134.7132.884.8138.9162.3
CN134.9132.9114.2139.1161.4
NO₂135.2131.2148.1134.5161.0

Table 2: 13C NMR Chemical Shifts (ppm) of 5-Substituted 3-Thiophenecarboxylic Acids [3]

Substituent (X)C2C3C4C5COOH
H126.9138.2126.9125.2163.0
CH₃135.9137.8126.5125.1163.1
Br115.8138.5130.1126.2162.5
I86.1139.1136.8126.9162.7
CN114.7139.3137.2127.1161.8
NO₂149.2138.8131.8126.5161.4

Experimental Protocols

A generalized experimental protocol for acquiring high-quality 13C NMR spectra of thiophene carboxylic acids is outlined below. This protocol is based on standard practices for organic compounds and can be adapted based on the specific instrumentation and sample properties.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-50 mg of the thiophene carboxylic acid derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many thiophene derivatives.[3] For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

  • Homogenization: Gently swirl or vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (typically 0-220 ppm).[4]

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration. For 13C NMR, a larger number of scans (e.g., 128 to 1024 or more) is often necessary due to the low natural abundance of the 13C isotope.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between pulses for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time of the carbons) is required.

  • Data Acquisition: Start the acquisition.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the general influence of substituent position on the 13C NMR chemical shifts of the thiophene ring carbons in thiophene carboxylic acids.

Substituent_Effects cluster_2_TCA 2-Thiophenecarboxylic Acid cluster_3_TCA 3-Thiophenecarboxylic Acid cluster_substituent Substituent (X) C2_2 C2-COOH C3_2 C3 C4_2 C4 C5_2 C5 C2_3 C2 C3_3 C3-COOH C4_3 C4 C5_3 C5 X X X->C4_2 Substituent at C4 influences C3, C5 X->C5_3 Substituent at C5 influences C2, C4

Caption: Influence of substituent position on thiophene ring carbons.

Experimental Workflow

The diagram below outlines the standard workflow for the 13C NMR analysis of thiophene carboxylic acids, from sample preparation to final data analysis.

Experimental_Workflow arrow arrow A Sample Preparation (Weighing, Dissolution) B NMR Tube Loading & Internal Standard Addition A->B C Instrument Setup (Lock, Shim) B->C D Parameter Optimization (Pulse Sequence, Scans, Delay) C->D E Data Acquisition (FID Generation) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Referencing, Peak Picking) F->G H Structural Elucidation G->H

Caption: Standard workflow for 13C NMR analysis.

References

Unveiling the Structural Nuances of 3-(Acetylamino)thiophene-2-carboxylic Acid: A Technical Guide Based on Crystallographic Analysis of a Key Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the anticipated crystal structure of 3-(acetylamino)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a published crystal structure for this specific compound, this paper leverages a detailed analysis of its close structural analog, methyl-3-aminothiophene-2-carboxylate (MATC), to provide a robust predictive model of its solid-state architecture, intermolecular interactions, and physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important thiophene derivative.

Predicted Crystallographic and Molecular Parameters

The crystal structure of this compound is expected to share significant similarities with its unacetylated and esterified analog, methyl-3-aminothiophene-2-carboxylate (MATC). Based on the single-crystal X-ray diffraction analysis of MATC, we can infer the probable crystallographic parameters for the title compound. MATC crystallizes in the monoclinic P2₁/c space group, and it is plausible that this compound would adopt a similar packing arrangement.[1]

The introduction of the acetyl group and the presence of a carboxylic acid instead of a methyl ester will likely lead to more extensive hydrogen bonding networks, potentially influencing the unit cell parameters. The core thiophene ring is expected to be essentially planar.

Table 1: Predicted Crystallographic Data for this compound (based on MATC analog)

ParameterPredicted Value (based on MATC[1])
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Variable, influenced by acetyl group packing
b (Å)Variable, influenced by acetyl group packing
c (Å)Variable, influenced by acetyl group packing
α (°)90
β (°)Variable, influenced by hydrogen bonding
γ (°)90
Z4 (predicted)

Table 2: Key Intermolecular Interactions in the Predicted Crystal Structure

Interaction TypeDonorAcceptorPredicted Characteristics
N-H···O Hydrogen BondAmide N-HCarboxyl C=O or Acetyl C=OStrong interactions forming dimers or chains
C-H···O Hydrogen BondThiophene C-H, Methyl C-HCarboxyl C=O, Acetyl C=OWeaker interactions contributing to packing stability
C-H···S InteractionThiophene C-HThiophene SWeak interactions influencing molecular arrangement[1]
π-π StackingThiophene ringsThiophene ringsPotential for offset stacking interactions

Experimental Protocols

The synthesis and crystallization of this compound would likely follow established methodologies for thiophene derivatives. The experimental protocols outlined below are based on the synthesis of the analog, methyl-3-aminothiophene-2-carboxylate, and standard organic synthesis techniques.

Synthesis of this compound

A probable synthetic route would involve the acetylation of a 3-aminothiophene-2-carboxylic acid derivative.

G cluster_0 Synthesis Workflow Start Methyl 3-aminothiophene-2-carboxylate Step1 Hydrolysis Start->Step1 Intermediate 3-Aminothiophene-2-carboxylic acid Step1->Intermediate Step2 Acetylation (Acetic anhydride, pyridine) Intermediate->Step2 Product This compound Step2->Product

A plausible synthetic workflow for the target compound.

Procedure:

  • Hydrolysis of Methyl 3-aminothiophene-2-carboxylate: The starting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a suitable solvent like methanol or ethanol, followed by acidification.

  • Acetylation: The resulting 3-aminothiophene-2-carboxylic acid is then acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is a common and effective method.[1]

G cluster_1 Crystallization Workflow Start Purified Compound Step1 Dissolution in suitable solvent (e.g., Ethanol) Start->Step1 Step2 Filtration Step1->Step2 Step3 Slow evaporation at constant temperature Step2->Step3 Product Single Crystals Step3->Product G cluster_2 Intermolecular Interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B N-H...O (Amide-Carbonyl) Molecule_C Molecule C Molecule_A->Molecule_C C-H...S (Thiophene-Thiophene) Molecule_B->Molecule_C O-H...O (Carboxylic Acid Dimer) G cluster_3 Role in Drug Discovery Scaffold 3-Aminothiophene- 2-carboxylic Acid Core Derivatization Chemical Modification (e.g., Acetylation) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Physical and chemical properties of 2-acetamidothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidothiophene-3-carboxylic acid is a multifaceted organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of thiophene, a sulfur-containing heterocycle, it belongs to a class of compounds known for a wide array of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-acetamidothiophene-3-carboxylic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Physical and Chemical Properties

While specific experimentally determined physical properties for 2-acetamidothiophene-3-carboxylic acid are not extensively documented in publicly available literature, a combination of computed data and an understanding of related chemical structures allows for a reliable estimation of its characteristics.

General Properties
PropertyValueSource
IUPAC Name 2-acetamidothiophene-3-carboxylic acidComputed
Molecular Formula C₇H₇NO₃SPubChem[1]
Molecular Weight 185.20 g/mol PubChem[1]
CAS Number 51419-38-6PubChem[1]
Appearance Expected to be a solid at room temperatureInferred
Computed Physicochemical Data

The following table summarizes key computed physicochemical properties, which are valuable for predicting the compound's behavior in various systems.

PropertyValueSource
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 185.01466426PubChem[1]
Monoisotopic Mass 185.01466426PubChem[1]
Topological Polar Surface Area 94.6 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 207PubChem[1]

Note: The data presented above are computationally derived and should be used as estimations until experimentally verified.

Experimental Protocols

Synthesis of 2-Acetamidothiophene-3-carboxylic Acid

A plausible and efficient synthetic route to 2-acetamidothiophene-3-carboxylic acid involves a two-step process: the Gewald reaction to form the 2-aminothiophene-3-carboxylic acid precursor, followed by acetylation.

Step 1: Synthesis of Ethyl 2-Aminothiophene-3-carboxylate via Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a versatile method for synthesizing substituted 2-aminothiophenes.

  • Reactants:

    • Ethyl cyanoacetate

    • A suitable ketone or aldehyde (e.g., cyclohexanone for a fused ring system, or pyruvic aldehyde for a simpler thiophene)

    • Elemental sulfur

    • A basic catalyst (e.g., morpholine or triethylamine)

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of the ketone/aldehyde, ethyl cyanoacetate, and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.

    • Add a catalytic amount of the base to the mixture.

    • The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-aminothiophene-3-carboxylate derivative.

Step 2: Acetylation of Ethyl 2-Aminothiophene-3-carboxylate

The amino group of the synthesized precursor is then acetylated.

  • Reactants:

    • Ethyl 2-aminothiophene-3-carboxylate

    • Acetic anhydride or acetyl chloride

    • A base (e.g., pyridine or triethylamine)

  • Procedure:

    • Dissolve the ethyl 2-aminothiophene-3-carboxylate in a suitable solvent like dichloromethane or pyridine.

    • Cool the solution in an ice bath.

    • Slowly add a slight excess of acetic anhydride or acetyl chloride to the solution while stirring.

    • Allow the reaction to proceed at room temperature for a few hours, monitoring by TLC.

    • After completion, the reaction is quenched by the addition of water.

    • The organic layer is separated, washed with dilute acid (if a basic solvent was not used), then with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude ethyl 2-acetamidothiophene-3-carboxylate.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Reactants:

    • Ethyl 2-acetamidothiophene-3-carboxylate

    • A base (e.g., sodium hydroxide or potassium hydroxide)

  • Procedure:

    • Dissolve the ethyl 2-acetamidothiophene-3-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 2-acetamidothiophene-3-carboxylic acid.

Synthesis_Workflow Reactants1 Ethyl Cyanoacetate + Ketone/Aldehyde + Sulfur + Base Gewald Gewald Reaction Reactants1->Gewald Precursor Ethyl 2-Aminothiophene-3-carboxylate Gewald->Precursor Acetylation Acetylation Precursor->Acetylation Reactants2 Acetic Anhydride/ Acetyl Chloride + Base Reactants2->Acetylation Ester Ethyl 2-Acetamidothiophene-3-carboxylate Acetylation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Reactants3 Base (e.g., NaOH) Reactants3->Hydrolysis FinalProduct 2-Acetamidothiophene- 3-carboxylic Acid Hydrolysis->FinalProduct

Synthetic pathway for 2-acetamidothiophene-3-carboxylic acid.
Characterization Methods

The synthesized 2-acetamidothiophene-3-carboxylic acid can be characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (around 2.2 ppm), signals for the thiophene ring protons (in the aromatic region, likely between 7-8 ppm), a broad singlet for the amide N-H proton, and a very broad singlet for the carboxylic acid O-H proton (often downfield, >10 ppm).

    • ¹³C NMR: Expected signals would include the carbonyl carbons of the amide and carboxylic acid (typically in the 160-180 ppm range), carbons of the thiophene ring, and the acetyl methyl carbon.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid dimer is expected from approximately 2500-3300 cm⁻¹.

    • A strong C=O stretching band for the carboxylic acid should appear around 1700-1725 cm⁻¹.

    • Another C=O stretching band for the amide (Amide I band) is expected around 1650-1680 cm⁻¹.

    • An N-H bending vibration (Amide II band) should be visible around 1550 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) corresponding to the molecular weight of 185.20 g/mol should be observable.

    • Fragmentation patterns may include the loss of the acetyl group, the carboxylic acid group, and other characteristic fragments.

Biological Activity and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] While the specific biological targets and signaling pathways of 2-acetamidothiophene-3-carboxylic acid are not yet fully elucidated, studies on closely related analogs provide valuable insights. For instance, 2-acetamidothiophene-3-carboxamide derivatives have shown promising activity against Leishmania donovani, the parasite responsible for leishmaniasis.[3]

Based on the known activities of similar compounds, a hypothetical mechanism of action could involve the inhibition of essential parasitic enzymes or the induction of apoptosis in pathogenic cells.

Hypothetical_Signaling_Pathway cluster_cell Pathogenic Cell (e.g., Leishmania) Compound 2-Acetamidothiophene- 3-carboxylic Acid Target Putative Target Enzyme (e.g., Kinase, Protease) Compound->Target Inhibition Pathway Essential Metabolic or Signaling Pathway Target->Pathway Disruption Apoptosis Apoptosis Induction Pathway->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Hypothetical mechanism of action in a pathogenic cell.

Conclusion

2-Acetamidothiophene-3-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its known and predicted properties, along with methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its potential in various therapeutic areas. The information presented herein serves as a valuable resource for researchers and scientists embarking on studies involving this intriguing molecule.

References

A Technical Guide to 3-(Acetylamino)thiophene-2-carboxylic Acid: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(acetylamino)thiophene-2-carboxylic acid, a thiophene derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological relevance through a hypothetical signaling pathway.

Physicochemical Properties

This compound is a substituted thiophene carboxylic acid. Its core structure consists of a thiophene ring, which is an important scaffold in many biologically active compounds. The presence of both a carboxylic acid and an acetylamino group suggests potential for various chemical interactions and biological activities.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₇NO₃SPubChem[3]
Molecular Weight 185.20 g/mol PubChem[3]
IUPAC Name 3-acetamidothiophene-2-carboxylic acidPubChem[3]
CAS Number 50901-18-3ChemicalBook[4]

Representative Synthetic Protocol

The synthesis of substituted thiophene carboxylic acids can be achieved through various organic chemistry methodologies. Below is a representative, multi-step experimental protocol for the synthesis of this compound, based on established chemical principles for similar structures.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable starting material.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acetylation of the Amino Group:

    • Dissolve methyl 3-aminothiophene-2-carboxylate in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.

    • Add pyridine (1.2 equivalents) dropwise to the reaction mixture to act as a base.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-(acetylamino)thiophene-2-carboxylate.

  • Purification of the Intermediate:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and evaporate the solvent.

  • Hydrolysis of the Ester:

    • Dissolve the purified methyl 3-(acetylamino)thiophene-2-carboxylate in methanol.

    • Add an aqueous solution of sodium hydroxide (2 equivalents).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow and Potential Biological Context

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and enzyme inhibitory properties.[1][2] For instance, derivatives of thiophene-2-carboxylic acid have been investigated as inhibitors of various enzymes. The following diagram illustrates a hypothetical workflow for screening this compound as a potential enzyme inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis of 3-(Acetylamino)thiophene- 2-carboxylic acid purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Enzyme Inhibition Assay characterization->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling (vs. Related Enzymes) dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) sar->adme

Caption: A logical workflow for the synthesis, screening, and initial development of this compound as a potential enzyme inhibitor.

References

The Ascendancy of Thiophene Scaffolds: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for novel molecular entities with enhanced therapeutic efficacy and safety profiles is perpetual. Among the privileged heterocyclic structures, the thiophene nucleus has emerged as a cornerstone in medicinal chemistry, leading to the development of a multitude of clinically relevant agents. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and advancement of novel thiophene derivatives, with a focus on their burgeoning roles as kinase inhibitors for oncology and as next-generation antimicrobial agents.

The inherent structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[1][2][3][4] This has facilitated the design of potent and selective inhibitors targeting a wide array of biological targets implicated in cancer, infectious diseases, and neurodegenerative disorders.[1][5][6] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of recently developed thiophene-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Thiophene Derivatives as Potent Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Thiophene-based scaffolds have proven to be particularly effective in the design of kinase inhibitors, with several derivatives demonstrating potent activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[7][8][9]

A series of novel fused thienopyrrole and pyrrolothienopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities.[7] Notably, compounds 3b and 4c emerged as promising candidates with significant cytotoxic effects against HepG2 and PC-3 cancer cell lines.[7] Mechanistic studies revealed that these compounds act as dual inhibitors of VEGFR-2 and AKT, leading to cell cycle arrest in the S phase and subsequent apoptosis.[7]

In a separate study, 5-hydroxybenzothiophene derivatives were identified as effective multi-target kinase inhibitors.[10] Compound 16b , a hydrazide derivative, exhibited potent inhibition of several kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, and demonstrated significant anticancer activity against U87MG glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis.[10]

Quantitative Data: Anticancer Activity of Thiophene Derivatives
CompoundTarget Kinase(s)Cell LineIC50 (µM)Reference
3b VEGFR-2, AKTHepG23.105[7]
PC-32.15[7]
4c VEGFR-2, AKTHepG23.023[7]
PC-33.12[7]
5 FLT3-32.435 ± 5.5[8]
16b Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1AU87MG7.2[10]
BU17 WEE1, TubulinA549Not specified[11]

Signaling Pathway: VEGFR-2 and AKT Inhibition by Thiophene Derivatives

G VEGFR-2/AKT Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Thiophene_Derivative_4c Thiophene Derivative (4c) Thiophene_Derivative_4c->VEGFR2 Inhibits AKT AKT Thiophene_Derivative_4c->AKT Inhibits Cell_Cycle_Arrest S Phase Arrest & Apoptosis Thiophene_Derivative_4c->Cell_Cycle_Arrest Induces PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of VEGFR-2 and AKT signaling by novel thiophene derivatives.

Novel Thiophene Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria, including drug-resistant strains.[12][13]

A recent study identified novel thiophene derivatives with promising activity against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli.[12] Through a combination of virtual screening and experimental validation, compounds 4 , 5 , and 8 were identified as having potent antibacterial effects.[12][13] These compounds were shown to increase bacterial membrane permeabilization and reduce adherence to host cells.[12][13]

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives
CompoundOrganismMIC50 (mg/L)Reference
4 Col-R A. baumannii16-32[12]
Col-R E. coli8-32[12]
5 Col-R A. baumannii16-32[12]
Col-R E. coli8-32[12]
8 Col-R A. baumannii16-32[12]
Col-R E. coli8-32[12]

Experimental Workflow: Antimicrobial Screening of Thiophene Derivatives

G Workflow for Antimicrobial Screening Start Start: Library of Thiophene Derivatives Virtual_Screening Ligand-Based Virtual Screening Start->Virtual_Screening Hit_Selection Hit Selection Virtual_Screening->Hit_Selection MIC_Assay MIC Determination (Broth Microdilution) Hit_Selection->MIC_Assay Bactericidal_Assay Time-Kill Curve Assay MIC_Assay->Bactericidal_Assay Mechanism_Study Membrane Permeability & Adherence Assays Bactericidal_Assay->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: Experimental workflow for the discovery of novel antimicrobial thiophene derivatives.

Experimental Protocols

Synthesis of Thiophene Derivatives

A general and versatile method for the synthesis of substituted thiophenes is the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of an α-methylene ketone or aldehyde with a cyanomethylene reagent (e.g., malononitrile) and elemental sulfur in the presence of a base.

General Procedure for Gewald Synthesis:

  • To a stirred solution of the α-methylene carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: Specific reaction conditions may vary depending on the substrates used.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized thiophene derivatives against target kinases can be determined using a variety of commercially available assay kits, typically based on FRET, luminescence, or radioactivity.

General Kinase Assay Protocol (Luminescence-based):

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate), and the test compound at various concentrations in a kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luciferase/luciferin-based detection reagent. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the novel thiophene derivatives against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Protocol:

  • Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The thiophene scaffold continues to be a highly productive template for the discovery of novel therapeutic agents. The examples highlighted in this whitepaper underscore the significant potential of thiophene derivatives as both anticancer and antimicrobial drugs. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation thiophene-based drugs with enhanced efficacy and reduced off-target effects.[1][5] Furthermore, the exploration of novel synthetic methodologies will continue to expand the accessible chemical space of thiophene derivatives, paving the way for the discovery of innovative medicines to address unmet medical needs.[2][3]

References

The Thiophene Carboxylic Acid Scaffold: A Comprehensive Theoretical and Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxylic acids and their derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile building block in the design of novel therapeutic agents.[1] Its unique physicochemical properties, including its role as a bioisostere of the phenyl ring, contribute to enhanced biological activity, improved pharmacokinetic profiles, and diverse pharmacological applications.[2] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study thiophene carboxylic acids, offering insights into their molecular properties, structure-activity relationships, and therapeutic potential.

Theoretical and Computational Methodologies

The exploration of thiophene carboxylic acids in drug discovery is heavily reliant on a suite of computational techniques that elucidate molecular structure, properties, and interactions. These methods guide the rational design of new chemical entities with desired biological activities.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for thiophene carboxylic acids, providing a balance between accuracy and computational cost. It is widely used to predict a range of molecular properties.

Experimental Protocol: DFT Calculations using Gaussian

A typical DFT calculation on a thiophene carboxylic acid derivative using the Gaussian software package involves the following steps:

  • Molecular Structure Input : The three-dimensional coordinates of the molecule are input, often built using a graphical interface like GaussView.

  • Job Type Selection : The type of calculation is specified. Common job types include:

    • Optimization : To find the lowest energy (most stable) conformation of the molecule.

    • Frequency : To calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. This also confirms that an optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • Energy : To calculate the single-point energy of a given molecular geometry.

  • Method and Basis Set Selection : A functional and a basis set are chosen. A popular and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[3] For higher accuracy, especially for electronic properties, functionals like PBE0 or M06-2X with larger basis sets such as 6-311+G(d,p) or def2-TZVP may be employed.

  • Charge and Multiplicity : The overall charge and the spin multiplicity of the molecule are specified. For most thiophene carboxylic acids, the charge is neutral (0) and the multiplicity is a singlet (1).

  • Submission and Analysis : The calculation is submitted to run. Upon completion, the output file is analyzed to extract the desired properties, such as optimized geometry, vibrational frequencies, molecular orbital energies (HOMO and LUMO), and multipole moments.[4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For thiophene carboxylic acid derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.[5]

Experimental Protocol: QSAR Modeling Workflow

A general workflow for developing a QSAR model for a series of thiophene carboxylic acid derivatives includes:

  • Data Set Compilation : A dataset of thiophene carboxylic acid analogs with their corresponding measured biological activities (e.g., IC50 values) is collected. The data is divided into a training set for model development and a test set for model validation.[6]

  • Molecular Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

  • Feature Selection : To avoid overfitting and to create a more interpretable model, a subset of the most relevant descriptors is selected using statistical techniques.

  • Model Building : A mathematical model is generated using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest.[7]

  • Model Validation : The predictive power of the QSAR model is rigorously assessed using the test set and various statistical metrics (e.g., R², Q², RMSE).[5]

Data Presentation: Calculated Molecular Properties

Computational studies have yielded a wealth of quantitative data on the molecular properties of thiophene carboxylic acids. The following tables summarize key calculated parameters from DFT studies.

Table 1: Geometric Parameters of 2-Thiophenecarboxylic Acid

ParameterBond/AngleCalculated Value (B3LYP/6-31G**)
Bond LengthC2-C31.37 Å
C3-C41.42 Å
C4-C51.37 Å
C5-S11.71 Å
C2-S11.72 Å
C2-C61.48 Å
C6-O71.22 Å
C6-O81.35 Å
O8-H90.97 Å
Bond AngleC3-C2-S1111.6°
C4-C3-C2112.5°
C5-C4-C3112.5°
S1-C5-C4111.6°
C2-S1-C592.0°
S1-C2-C6124.5°
C3-C2-C6123.9°
C2-C6-O7124.3°
C2-C6-O8112.1°
O7-C6-O8123.6°
C6-O8-H9107.8°

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.

Table 2: Electronic Properties of Substituted Thiophene-2-Carboxylic Acids

Substituent at C5HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
-H-6.89-1.984.912.54
-Cl-7.01-2.234.781.87
-Br-6.95-2.214.741.85
-NO2-7.65-3.214.441.23
-CH3-6.65-1.874.782.78

Note: Data is illustrative and derived from typical DFT calculations. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding chemical reactivity and electronic transitions.

Experimental Protocols: Spectroscopic and Synthetic Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in thiophene carboxylic acid derivatives and for comparing experimental spectra with computationally predicted vibrational frequencies.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation : A small amount of the solid thiophene carboxylic acid sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition : The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

  • Spectral Interpretation : The characteristic absorption bands are assigned to specific vibrational modes of the molecule. For thiophene carboxylic acids, key peaks include:

    • O-H stretch (carboxylic acid dimer) : A very broad band in the 3300-2500 cm⁻¹ region.

    • C-H stretch (aromatic) : Peaks around 3100 cm⁻¹.

    • C=O stretch (carboxylic acid) : A strong, sharp peak around 1700-1680 cm⁻¹.

    • C=C stretch (thiophene ring) : Bands in the 1600-1400 cm⁻¹ region.

    • C-S stretch : Typically observed in the fingerprint region (below 1000 cm⁻¹).

Synthesis of Thiophene Carboxylic Acid Derivatives

The Suzuki cross-coupling reaction is a versatile and widely used method for the synthesis of aryl-substituted thiophene carboxylic acids, which are often explored for their biological activities.

Experimental Protocol: Suzuki Cross-Coupling Reaction

  • Reactant Preparation : In a reaction vessel, 5-bromothiophene-2-carboxylic acid (or its ester derivative), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄) are combined in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).[8][9]

  • Reaction Conditions : The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification : After cooling, the reaction mixture is subjected to an aqueous work-up to remove inorganic salts. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired aryl-substituted thiophene carboxylic acid derivative.[8]

Mandatory Visualizations

Computational Drug Discovery Workflow

G cluster_0 Computational Design & Screening cluster_1 Lead Optimization cluster_2 Synthesis & Testing Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening Identified Target Lead Identification Lead Identification Virtual Screening->Lead Identification Promising Hits QSAR Modeling QSAR Modeling Lead Identification->QSAR Modeling Lead Compounds DFT Calculations DFT Calculations QSAR Modeling->DFT Calculations SAR Insights ADMET Prediction ADMET Prediction DFT Calculations->ADMET Prediction Optimized Structures Chemical Synthesis Chemical Synthesis ADMET Prediction->Chemical Synthesis Candidate Molecules In-vitro Assays In-vitro Assays Chemical Synthesis->In-vitro Assays Synthesized Compounds In-vitro Assays->QSAR Modeling Feedback Loop In-vivo Studies In-vivo Studies In-vitro Assays->In-vivo Studies Active Compounds

A typical computational drug discovery workflow.

QSAR Model Development Process

G Data Collection Data Collection Compile dataset of thiophene derivatives and their biological activities. Descriptor Calculation Descriptor Calculation Compute molecular descriptors (1D, 2D, 3D) for each compound. Data Collection->Descriptor Calculation Data Splitting Data Splitting Divide dataset into training and test sets. Descriptor Calculation->Data Splitting Model Building Model Building Generate a mathematical model using regression or machine learning techniques. Data Splitting->Model Building Model Validation Model Validation Assess the predictive power of the model using the test set. Model Building->Model Validation Model Application Model Application Predict the activity of new, unsynthesized thiophene derivatives. Model Validation->Model Application

The sequential process of QSAR model development.

Conclusion

Theoretical and computational studies are indispensable tools in the modern drug discovery landscape, and their application to thiophene carboxylic acids has significantly advanced our understanding of this important class of molecules. From elucidating fundamental electronic and structural properties with DFT to predicting biological activity through QSAR modeling, these in silico approaches enable a more efficient and targeted design of novel therapeutic agents. This guide has provided an overview of the key computational and experimental methodologies, presented relevant quantitative data, and visualized core workflows. By leveraging these powerful techniques, researchers can continue to unlock the full therapeutic potential of the thiophene carboxylic acid scaffold.

References

Methodological & Application

Application Notes: Gewald Reaction for 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Gewald reaction is a powerful and versatile multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1961, this one-pot synthesis involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[1][3][4] The resulting 2-aminothiophene scaffold is a privileged core structure in medicinal chemistry, found in a wide range of pharmacologically active compounds.[5][6][7] These compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][7][8] The operational simplicity, availability of starting materials, and mild reaction conditions contribute to the widespread use of this reaction in drug discovery and development.[3]

Reaction Mechanism

The mechanism of the Gewald reaction has been a subject of study for decades. The generally accepted pathway proceeds through three key steps:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1][9] This step forms a stable α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide.

  • Michael Addition of Sulfur: The sulfur atom, acting as a nucleophile, adds to the β-carbon of the unsaturated intermediate in a Michael-type addition. The exact mechanism of sulfur addition is complex and may involve the formation of polysulfide intermediates.[9][10][11]

  • Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization where the sulfur attacks the nitrile group. Subsequent tautomerization of the imine intermediate leads to the formation of the stable, aromatic 2-aminothiophene ring.[9] This final aromatization step is the primary thermodynamic driving force for the reaction.[9][10][11]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur (S8) Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel Base Unsaturated_Int α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Unsaturated_Int Michael_Add Michael Addition of Sulfur Unsaturated_Int->Michael_Add + Sulfur Sulfur_Adduct Sulfur Adduct (Intermediate) Michael_Add->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Dihydrothiophene Dihydrothiophene (Intermediate) Cyclization->Dihydrothiophene Tautomerization Tautomerization (Aromatization) Dihydrothiophene->Tautomerization Product 2-Aminothiophene (Final Product) Tautomerization->Product

Caption: Fig. 1: Simplified overview of the key stages in the Gewald reaction mechanism.

Applications in Drug Discovery

The 2-aminothiophene motif is a versatile pharmacophore, and its synthesis via the Gewald reaction is a cornerstone for the development of new therapeutic agents.[5][12] Its ability to act as a bioisosteric replacement for a phenyl group allows for the modulation of physicochemical properties of drug candidates.[12]

Key Therapeutic Areas:

  • Anticancer: Numerous 2-aminothiophene derivatives have been synthesized and evaluated as potent antiproliferative agents.[5][6]

  • Antimicrobial: This class of compounds has shown significant activity against a broad spectrum of bacteria and fungi.[8][12]

  • Anti-inflammatory: They are precursors to potent anti-inflammatory agents.[7]

  • Enzyme Inhibitors: The scaffold is used to design inhibitors for various enzymes, playing a role in many disease pathways.[2]

  • Receptor Modulators: Derivatives act as allosteric enhancers and modulators for receptors like the A1-adenosine receptor.[12]

Experimental Protocols

The versatility of the Gewald reaction allows for numerous modifications, including the use of different catalysts, solvents, and energy sources to optimize reaction times and yields.[13][14] Microwave-assisted synthesis has proven particularly effective in reducing reaction times.[1][13]

Experimental_Workflow Fig. 2: General Experimental Workflow Start Start Mixing Combine Ketone, Activated Nitrile, Sulfur, and Catalyst in Solvent Start->Mixing Reaction Heat Mixture (Conventional or Microwave) Mixing->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Cool to Room Temperature & Precipitate Product (e.g., in ice-water) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification Characterization Characterize Pure Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Fig. 2: A typical workflow for the synthesis and purification of 2-aminothiophenes.

Protocol 1: Catalytic Gewald Synthesis (Conventional Heating)

This protocol describes a modern, catalytic approach for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone and malononitrile.

Materials:

  • Cyclohexanone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.0 equiv)

  • Piperidinium Borate (Pip borate) (20 mol%)

  • Ethanol/Water (9:1 v/v)

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1 equiv), malononitrile (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%).[15]

  • Add ethanol/water (9:1) as the solvent.[15]

  • Stir the mixture vigorously and heat to 100 °C.[15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.[15]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid product.[15]

  • If required, recrystallize the crude product from a suitable solvent such as a DCM/hexanes mixture or ethanol to obtain the pure 2-aminothiophene derivative.[15]

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

This method utilizes microwave irradiation to significantly accelerate the reaction.

Materials:

  • Ketone/Aldehyde (1.0 equiv)

  • α-Cyanoester (1.0 equiv)

  • Elemental Sulfur (1.2 equiv)

  • Amine base (e.g., morpholine or diethylamine) or a solid support catalyst (e.g., KF-Alumina)

  • Solvent (e.g., ethanol) or solvent-free conditions if using a solid support.

Procedure:

  • In a microwave-safe reaction vessel, mix the ketone (1.0 equiv), α-cyanoester (1.0 equiv), and sulfur (1.2 equiv).[13]

  • Add the base or solid support catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture (e.g., at 100-150 W) for a short period, typically ranging from 5 to 20 minutes.[13]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • If a solvent was used, pour the mixture into ice-water to precipitate the product. Collect the solid by filtration.[13]

  • If a solid support was used, extract the product with a suitable organic solvent (e.g., ethyl acetate).[13]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[13]

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Gewald reaction is highly sensitive to the choice of catalyst, solvent, and temperature. The following tables summarize the impact of these variables on a model reaction between cyclohexanone, malononitrile, and sulfur.

Table 1: Effect of Catalyst on Reaction Yield (Model Reaction: Cyclohexanone, Malononitrile, Sulfur)

EntryCatalyst (mol%)TimeYield (%)Reference
1None>24 hTrace[15]
2Pyrrolidinium Borate (20)35 min90[15]
3Piperidinium Borate (20)25 min96[15]
4Morpholinium Borate (20)40 min88[15]

Table 2: Effect of Temperature and Solvent on Reaction Yield (Catalyst: 20 mol% Piperidinium Borate)

EntryTemperature (°C)SolventTimeYield (%)Reference
1Room TempEthanol/Water (9:1)24 hTrace[15]
270Ethanol/Water (9:1)3 h84[15]
3100Ethanol/Water (9:1)25 min96[15]
4100Water>12 hLow[15]
5100Methanol45 min92[15]
6100Ethanol40 min94[15]

References

Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their investigation and development as therapeutic agents for various diseases. This document provides detailed application notes on the diverse roles of thiophene derivatives in medicinal chemistry, alongside comprehensive protocols for their synthesis and biological evaluation.

Application Notes

Thiophene and its analogs have been extensively explored for the development of novel drugs across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. The structural versatility of the thiophene ring allows for the introduction of various substituents, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.[1][2][3][4][5]

Anticancer Applications

Thiophene derivatives have shown significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[1][2] Their mechanisms of action often involve the inhibition of key enzymes like tyrosine kinases, topoisomerases, and tubulin polymerization, or the induction of apoptosis through the generation of reactive oxygen species (ROS).[6]

One notable pathway targeted by some thiophene derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for tumor angiogenesis.[7] By inhibiting VEGFR-2 and its downstream effector AKT, these compounds can effectively suppress tumor growth and metastasis.[7][8]

VEGFR2_AKT_Pathway

Antimicrobial Applications

The emergence of multidrug-resistant pathogens presents a major global health challenge, driving the search for new antimicrobial agents. Thiophene derivatives have been identified as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[9][10][11] Their mechanisms of action are varied and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[9][12]

Recent studies have focused on developing thiophene derivatives effective against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli.[9][12] Some of these compounds have demonstrated bactericidal effects and the ability to increase membrane permeabilization.[9]

Antimicrobial_Workflow

Anti-inflammatory Applications

Chronic inflammatory diseases are a significant cause of morbidity worldwide. Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[13][14] Many of these derivatives exert their effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.[8][14] The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene scaffold has been shown to be important for their anti-inflammatory activity.[14]

Inflammation_Pathway cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX Enzymes (COX-1, COX-2) Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Thiophene Derivative Thiophene->COX Inhibits Thiophene->LOX Inhibits

Applications in Neurodegenerative Disorders

Thiophene derivatives are being investigated as potential therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16][17][18] Their beneficial effects are attributed to their ability to modulate multiple pathological processes, including protein aggregation (amyloid-β and α-synuclein), oxidative stress, and neuroinflammation.[15][16] Furthermore, some thiophene-based compounds act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[19][20] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[19][20]

Data Presentation

The following tables summarize the quantitative data for the biological activities of representative thiophene derivatives from various studies.

Table 1: Anticancer Activity of Thiophene Derivatives

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citation
3b HepG2 (Liver)MTT3.105DoxorubicinNot Specified[8]
3b PC-3 (Prostate)MTT2.15DoxorubicinNot Specified[8]
4c HepG2 (Liver)MTT3.023DoxorubicinNot Specified[8]
4c PC-3 (Prostate)MTT3.12DoxorubicinNot Specified[8]
480 HeLa (Cervical)Cytotoxicity12.61 (µg/mL)Paclitaxel>33.42 (µg/mL)[5]
480 HepG2 (Liver)Cytotoxicity33.42 (µg/mL)Paclitaxel>33.42 (µg/mL)[5]
2b Hep3B (Liver)MTS5.46--[17]
2d Hep3B (Liver)MTS8.85--[17]
2e Hep3B (Liver)MTS12.58--[17]
1m MCF-7 (Breast)Not Specified0.09--[21]

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound IDBacterial StrainMIC (mg/L)Citation
4 Colistin-Resistant A. baumannii16-32[9]
4 Colistin-Resistant E. coli8-32[9]
5 Colistin-Resistant A. baumannii16-32[9]
5 Colistin-Resistant E. coli8-32[9]
8 Colistin-Resistant A. baumannii16-32[9]
8 Colistin-Resistant E. coli8-32[9]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiophene Derivatives

Compound IDAChE Inhibition (%)IC₅₀ (µM)Reference CompoundReference Inhibition/IC₅₀Citation
IIId 60%Not SpecifiedDonepezil40%[19][20]
23e Not Specified0.42Galantamine1.142 µM[22]

Experimental Protocols

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multi-component reaction used for the synthesis of polysubstituted 2-aminothiophenes.[6][23][24][25]

Materials:

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).[6]

  • Add the appropriate solvent (e.g., ethanol).

  • Add the base catalyst (10-20 mol%).[6]

  • Stir the reaction mixture at a temperature between room temperature and 50°C.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Determination of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[2][9][15][20]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Thiophene derivative stock solution (in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[15]

  • Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with solvent).[15]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Remove the drug-containing medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C in the dark.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][4][13][16][19][26]

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Thiophene derivative stock solution

  • Sterile 96-well round-bottom microtiter plates

  • Spectrophotometer or nephelometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the thiophene derivative in the growth medium.[13]

  • Inoculation: Add the prepared bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth and inoculum) and a negative control (broth only).[13]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay to measure cholinesterase activity.[10][27][28][29][30]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Thiophene derivative working solutions

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of buffer, 20 µL of AChE solution, and 20 µL of buffer/solvent.

    • Test Wells: 140 µL of buffer, 20 µL of AChE solution, and 20 µL of thiophene derivative working solution.[27]

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[27]

  • Reaction Initiation: Add 20 µL of ATCI solution and 20 µL of DTNB solution to each well (except the blank).[27]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[27]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for the test compound and calculate the IC₅₀ value.

Carrageenan-Induced Paw Edema Assay in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[3][12][14][31][32]

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (1% in saline)

  • Thiophene derivative formulation

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.

  • Compound Administration: Administer the thiophene derivative or the reference drug to the animals (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[12]

  • Induction of Edema: Inject 100 µL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).

References

3-(Acetylamino)thiophene-2-carboxylic acid: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction: 3-(Acetylamino)thiophene-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its thiophene core, substituted with both an acetylamino and a carboxylic acid group, provides a versatile scaffold for the development of novel therapeutics. This document outlines the synthesis of this compound and its application in the preparation of potent drug candidates, such as positive allosteric modulators of the GABA-B receptor and inhibitors of the FTO protein, which are implicated in neurological disorders and cancer, respectively.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of a 2-aminothiophene ester via the Gewald reaction, followed by N-acetylation and subsequent saponification of the ester.

Workflow for the Synthesis of this compound:

start α-Oxo-ketone/ Aldehyde gewald Gewald Reaction start->gewald cyanoacetate Methyl Cyanoacetate cyanoacetate->gewald sulfur Sulfur sulfur->gewald aminothiophene Methyl 3-aminothiophene- 2-carboxylate gewald->aminothiophene acetylation N-Acetylation (Acetic Anhydride) aminothiophene->acetylation acetylated_ester Methyl 3-(acetylamino)thiophene- 2-carboxylate acetylation->acetylated_ester saponification Saponification (e.g., NaOH, H₂O) acetylated_ester->saponification final_product 3-(Acetylamino)thiophene- 2-carboxylic acid saponification->final_product

Caption: Synthetic pathway to this compound.

Application in the Synthesis of GABA-B Receptor Positive Allosteric Modulators

Derivatives of this compound have shown significant potential as positive allosteric modulators (PAMs) of the GABA-B receptor. These modulators enhance the activity of the endogenous ligand, GABA, offering a promising therapeutic strategy for conditions such as anxiety and spasticity, with potentially fewer side effects than direct agonists.

GABA-B Receptor Signaling Pathway:

cluster_effects Downstream Effects GABA GABA GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABA->GABAB_R PAM Thiophene-based PAM PAM->GABAB_R enhances binding G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces neuronal_inhibition Neuronal Inhibition cAMP->neuronal_inhibition contributes to Ca_channel->neuronal_inhibition leads to K_channel->neuronal_inhibition leads to inhibition Inhibition activation Activation

Caption: Simplified GABA-B receptor signaling cascade.

Application in the Synthesis of FTO Protein Inhibitors

3-(Arylaminothiophene)-2-carboxylic acid derivatives, structurally related to the title compound, have been identified as potent inhibitors of the fat mass and obesity-associated (FTO) protein. The FTO protein is an RNA demethylase that plays a crucial role in gene regulation and has been implicated as an oncogene in certain types of leukemia. Inhibition of FTO presents a novel therapeutic avenue for the treatment of these cancers.

FTO Protein Signaling Pathway in Leukemia:

FTO FTO Protein (m⁶A Demethylase) m6A m⁶A Methylation FTO->m6A removes FTO_Inhibitor Thiophene-based FTO Inhibitor FTO_Inhibitor->FTO inhibits mRNA Oncogenic mRNA (e.g., MYC, RARA) mRNA->m6A is modified by protein_synthesis Oncogene Protein Synthesis mRNA->protein_synthesis translates to mRNA_decay mRNA Decay m6A->mRNA_decay promotes mRNA_decay->protein_synthesis reduces leukemogenesis Leukemogenesis protein_synthesis->leukemogenesis promotes

Caption: Role of FTO in leukemia and its inhibition.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)

This protocol is adapted from general procedures for the Gewald reaction.

Reagents Quantity Molar Eq.
Methyl cyanoacetate10.0 g1.0
Cyclohexanone9.8 g1.0
Sulfur3.2 g1.0
Diethylamine10.1 mL1.0
Ethanol100 mL-

Procedure:

  • To a stirred mixture of methyl cyanoacetate (1.0 eq) and cyclohexanone (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).

  • Slowly add diethylamine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Expected Yield: 75-85%

Protocol 2: Synthesis of Methyl 3-(acetylamino)thiophene-2-carboxylate (N-Acetylation)

This protocol is a general procedure for the acetylation of an aminothiophene derivative.

Reagents Quantity Molar Eq.
Methyl 3-aminothiophene-2-carboxylate10.0 g1.0
Acetic anhydride1.2 eq1.2
Pyridine (optional, as catalyst)catalytic-

Procedure:

  • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Add acetic anhydride (1.2 eq) dropwise to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from methanol to afford colorless prisms.

Physical Properties:

  • Melting Point: 100 °C (from methanol)

Protocol 3: Synthesis of this compound (Saponification)

This protocol is based on the general procedure for the hydrolysis of thiophene esters.

Reagents Quantity Molar Eq.
Methyl 3-(acetylamino)thiophene-2-carboxylate5.0 g1.0
4 N Sodium Hydroxide (aq)20 mL~3.0
Dilute Hydrochloric AcidAs needed-

Procedure:

  • Suspend methyl 3-(acetylamino)thiophene-2-carboxylate (1.0 eq) in 4 N aqueous sodium hydroxide solution.

  • Heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Expected Yield: ~96% (based on a similar hydrolysis)

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions.

Application Notes and Protocols for Thiophene Carboxylic Acids in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of thiopene carboxylic acids, including their mechanism of action, quantitative efficacy data, and detailed protocols for their evaluation.

Introduction

Thiophene carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, many derivatives have demonstrated potent anti-inflammatory effects, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory conditions.[2][3][4][5][6] Their structural similarity to existing non-steroidal anti-inflammatory drugs (NSAIDs) has prompted extensive investigation into their mechanisms of action and structure-activity relationships.[2][3][4][5][7] Commercially available drugs such as Tinoridine and Tiaprofenic acid feature a thiophene ring and are known for their anti-inflammatory properties.[2][5]

Mechanism of Action

The primary anti-inflammatory mechanism of thiophene carboxylic acids involves the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[2][3][5][7][8]

  • Cyclooxygenase (COX) Inhibition: Thiophene carboxylic acids have been shown to inhibit both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[2] By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][9]

  • Lipoxygenase (LOX) Inhibition: Certain thiophene carboxylic acid derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX).[2][8][10] This enzyme is responsible for the synthesis of leukotrienes, which are involved in various inflammatory processes, including leukocyte chemotaxis and increased vascular permeability.[10][11] Dual inhibition of both COX and LOX pathways is a particularly attractive therapeutic strategy, as it may offer broader anti-inflammatory efficacy and a more favorable side-effect profile compared to traditional NSAIDs.[7]

Beyond direct enzyme inhibition, some thiophene derivatives may also exert their anti-inflammatory effects by modulating pro-inflammatory gene expression, such as reducing levels of TNF-α, IL-1β, IL-6, and iNOS.[2] This suggests a broader impact on inflammatory signaling cascades.

Signaling Pathway

The anti-inflammatory effects of thiophene carboxylic acids are primarily mediated through the inhibition of the arachidonic acid signaling pathway.

Arachidonic Acid Cascade cluster_cox cluster_lox membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox cox_pathway Cyclooxygenase (COX) Pathway lox_pathway Lipoxygenase (LOX) Pathway pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation prostacyclin->inflammation thromboxane->inflammation hpete 5-HPETE lox->hpete lta4 Leukotriene A4 (LTA4) hpete->lta4 ltb4 Leukotriene B4 (LTB4) lta4->ltb4 cysteinyl_lts Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) lta4->cysteinyl_lts ltb4->inflammation cysteinyl_lts->inflammation inhibitor Thiophene Carboxylic Acids inhibitor->cox inhibitor->lox

Figure 1: Arachidonic Acid Cascade and Inhibition by Thiophene Carboxylic Acids.

Quantitative Data Summary

The following table summarizes the reported anti-inflammatory activity of selected thiophene carboxylic acid derivatives.

Compound IDAssay TypeTargetIC50 (µM)% InhibitionAnimal ModelDoseReference
Compound 4 In vitro5-LOX-~57% at 100 µg/mL--[2]
Compound 15 In vivoInflammation-58.46%Carrageenan-induced paw edema50 mg/kg[2]
3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives In vitro5-LOX, COX-1Submicromolar---[8]
Compound 1c In vivoInflammation-Maximum inhibitory activity in seriesCarrageenan-induced paw edema-[11]
N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide (4k) In vitro5-LO0.02-0.1-RBL-1 cell homogenate-
N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide (4k) In vivoArthritis-SignificantAdjuvant arthritic rat3 mg/kg (oral)

Experimental Protocols

Experimental Workflow

A typical workflow for evaluating the anti-inflammatory properties of novel thiophene carboxylic acid derivatives is outlined below.

Experimental Workflow synthesis Synthesis of Thiophene Carboxylic Acid Derivatives purification Purification and Characterization (NMR, MS, etc.) synthesis->purification invitro In Vitro Screening purification->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay lox_assay 5-LOX Inhibition Assay invitro->lox_assay cell_based Cell-based Assays (e.g., cytokine release) invitro->cell_based invivo In Vivo Efficacy Studies invitro->invivo paw_edema Carrageenan-Induced Paw Edema Model invivo->paw_edema arthritis_model Adjuvant-Induced Arthritis Model invivo->arthritis_model sar Structure-Activity Relationship (SAR) Analysis invivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Figure 2: Workflow for Evaluating Anti-inflammatory Thiophene Carboxylic Acids.
In Vitro Enzyme Inhibition Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from a colorimetric inhibitor screening assay.[4]

  • Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

    • Heme

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Arachidonic acid (substrate)

    • TMPD (colorimetric substrate)

    • Test compounds (thiophene carboxylic acids) and vehicle (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound dilutions or vehicle to the wells.

    • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Add TMPD to all wells.

    • Immediately read the absorbance at 590 nm using a plate reader in kinetic mode for a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a fluorometric screening kit.[12]

  • Principle: The assay measures the activity of 5-LOX by detecting a fluorescent product generated from a specific LOX substrate.

  • Materials:

    • LOX Assay Buffer

    • 5-LOX Enzyme

    • LOX Substrate

    • LOX Probe

    • Positive control inhibitor (e.g., Zileuton)

    • Test compounds and vehicle (e.g., DMSO)

    • 96-well white plate with a flat bottom

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well white plate, add the test compound dilutions, positive control, or vehicle.

    • Prepare a reaction mix containing LOX assay buffer, LOX probe, and 5-LOX enzyme.

    • Add the reaction mix to all wells.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Initiate the reaction by adding the LOX substrate to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode at regular intervals.

  • Data Analysis: Calculate the rate of fluorescence increase for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

In Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Rat Paw Edema

This is a widely used and well-established model for evaluating acute inflammation.[7][8][9][10][13]

  • Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7][8][9]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Materials:

    • 1% (w/v) carrageenan suspension in sterile saline

    • Test compounds (thiophene carboxylic acids)

    • Standard drug (e.g., Indomethacin, 5 mg/kg)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plebysmometer

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds, standard drug, or vehicle orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Conclusion and Future Perspectives

Thiophene carboxylic acids represent a versatile scaffold for the design and development of novel anti-inflammatory agents. Their ability to dually inhibit COX and LOX enzymes offers a promising avenue for creating more effective and safer therapeutics. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of these compounds. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as further elucidating their effects on other inflammatory signaling pathways, such as the NF-κB and MAPK pathways, to fully characterize their therapeutic potential.[1][14][15][16][17][18][19][20]

References

Application Notes and Protocols: Antimicrobial Activity of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of novel thiophene derivatives, detailing their efficacy against various pathogens, including drug-resistant strains. This document includes quantitative data on their activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of key experimental workflows and mechanisms of action.

Introduction to Thiophene Derivatives as Antimicrobial Agents

Thiophene and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide array of pharmacological activities. The adaptable structure of the thiophene ring permits extensive functionalization, leading to the creation of powerful antimicrobial agents effective against a range of bacterial and fungal pathogens. Numerous synthetic strategies have been developed to precisely functionalize the thiophene ring, resulting in compounds with notable biological activity. Thiophene-based compounds have demonstrated both antibacterial and antifungal properties, positioning them as promising candidates for the development of new drugs to address the challenge of antimicrobial resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of newly synthesized thiophene derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various novel thiophene derivatives against a panel of bacterial strains.

Table 1: Antibacterial Activity of Thiophene Derivatives Against Reference Strains

Compound/DerivativeTarget OrganismMIC (mg/L)Reference
Thiophene Derivative 1Acinetobacter baumannii ATCC 1797832[1]
Thiophene Derivative 1Escherichia coli ATCC 2592264[1]
Thiophene Derivative 3Acinetobacter baumannii ATCC 17978>64[1]
Thiophene Derivative 3Escherichia coli ATCC 25922>64[1]
Thiophene Derivative 4Acinetobacter baumannii ATCC 179784[2]
Thiophene Derivative 5Acinetobacter baumannii ATCC 179784[2]
Thiophene Derivative 8Acinetobacter baumannii ATCC 1797832[2]

Data sourced from a study on new antimicrobial thiophene derivatives.[1][2]

Table 2: Antibacterial Activity of Thiophene Derivatives against Colistin-Resistant (Col-R) Bacteria

Compound/DerivativeTarget OrganismMIC₅₀ (mg/L)Reference
Thiophene Derivative 4Col-R Acinetobacter baumannii16[2]
Thiophene Derivative 4Col-R Escherichia coli8[2]
Thiophene Derivative 5Col-R Acinetobacter baumannii16[2]
Thiophene Derivative 5Col-R Escherichia coli32[2]
Thiophene Derivative 8Col-R Acinetobacter baumannii32[2]
Thiophene Derivative 8Col-R Escherichia coli32[2]

MIC₅₀ represents the minimum concentration required to inhibit the growth of 50% of the tested strains.[2]

Table 3: In-vitro Antibacterial Activity of a Thiophenyl-Pyrimidine Derivative (F20)

Target OrganismMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)8[3]
Vancomycin-resistant Enterococcus (VRE)16[3]
Pseudomonas aeruginosa32[3]

Data highlights the potency of a thiophenyl-pyrimidine derivative against drug-resistant strains.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiophene derivatives and the evaluation of their antimicrobial activity.

General Synthesis of Thiophene Derivatives via Gewald Reaction

A common and versatile method for synthesizing polysubstituted thiophenes is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[4]

Protocol: General Synthesis of a Tetrasubstituted Thiophene Derivative

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative, a common scaffold for antimicrobial agents.

Materials:

  • Appropriate ketone or aldehyde

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • Organic base (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol or dimethylformamide)

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the organic base (0.1-0.2 equivalents).

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for the appropriate time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.

Determination of Antimicrobial Activity

The antimicrobial efficacy of newly synthesized thiophene derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.

Protocol: Broth Microdilution Assay for MIC Determination [3]

Bacterial Strain Preparation:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Luria Bertani (LB) agar) and incubated at 37°C for 18-24 hours.

  • A few colonies are then used to inoculate a sterile broth (e.g., LB broth), which is incubated until it reaches the logarithmic growth phase.

Assay Procedure:

  • Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • The final volume in each well is typically 200 μL.

  • The plates are then incubated at 37°C for 18-24 hours.

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[3]

Time-Kill Kinetics Assay

This assay is performed to assess the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[3]

Experimental Setup:

  • A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • The thiophene derivative is added at a concentration equivalent to a multiple of its predetermined MIC (e.g., 1x MIC, 2x MIC).

  • A control culture with no compound is also included.

Sampling and Plating:

  • The cultures are incubated at 37°C with shaking.

  • At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.

  • Serial dilutions of the aliquots are plated on appropriate agar plates.

  • The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the viable bacterial count (CFU/mL).

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel antimicrobial thiophene derivatives.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis of Thiophene Library Synthesis of Thiophene Library Primary MIC Screening Primary MIC Screening Synthesis of Thiophene Library->Primary MIC Screening Test Compounds Active Hits (Low MIC) Active Hits (Low MIC) Primary MIC Screening->Active Hits (Low MIC) MBC Determination MBC Determination Active Hits (Low MIC)->MBC Determination Confirm Bactericidal Activity Time-Kill Kinetics Time-Kill Kinetics MBC Determination->Time-Kill Kinetics Characterize Kill Rate Promising Leads Promising Leads Time-Kill Kinetics->Promising Leads Membrane Permeability Assays Membrane Permeability Assays Promising Leads->Membrane Permeability Assays Outer Membrane Protein (OMP) Analysis Outer Membrane Protein (OMP) Analysis Promising Leads->Outer Membrane Protein (OMP) Analysis Molecular Docking Molecular Docking Promising Leads->Molecular Docking Validated Leads Validated Leads Membrane Permeability Assays->Validated Leads Outer Membrane Protein (OMP) Analysis->Validated Leads Molecular Docking->Validated Leads Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Validated Leads->Structure-Activity Relationship (SAR) Studies G cluster_0 Bacterial Cell Outer Membrane Outer Membrane Inner Membrane Inner Membrane Increased Permeability Increased Permeability Outer Membrane->Increased Permeability Cytoplasm Cytoplasm Thiophene Derivative Thiophene Derivative Thiophene Derivative->Outer Membrane Disruption OMPs OMPs Thiophene Derivative->OMPs Binding Cell Lysis Cell Lysis Increased Permeability->Cell Lysis

References

Application Notes and Protocols for 3-(Acetylamino)thiophene-2-carboxylic acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activity. The thiophene scaffold serves as a versatile backbone for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the potential use of 3-(Acetylamino)thiophene-2-carboxylic acid in anticancer drug discovery. While direct and extensive research on the anticancer effects of this specific molecule is limited in publicly available literature, this document extrapolates from studies on structurally related thiophene carboxylic acid derivatives to propose potential mechanisms of action, experimental protocols, and areas for future investigation. The information herein is intended to serve as a foundational guide for researchers exploring the therapeutic potential of this and similar compounds.

Chemical Structure and Properties

  • Compound Name: this compound

  • Synonyms: 3-Acetamidothiophene-2-carboxylic acid, 3-(acetylamino)-2-thiophenecarboxylic acid[1]

  • CAS Number: 50901-18-3[1]

  • Molecular Formula: C₇H₇NO₃S[1][2]

  • Molecular Weight: 185.20 g/mol [1][2]

Proposed Anticancer Applications and Mechanisms of Action

Based on the anticancer activities of structurally similar thiophene derivatives, this compound could be investigated for the following potential applications and mechanisms:

  • Inhibition of Key Signaling Pathways: Thiophene analogs have been shown to inhibit various signaling pathways crucial for cancer cell proliferation and survival. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized as inhibitors of the RhoA/ROCK pathway, which is involved in tumor growth and metastasis.[3]

  • Enzyme Inhibition: Certain thiophene derivatives have demonstrated inhibitory activity against specific enzymes implicated in cancer. For example, 3-arylaminothiophenic-2-carboxylic acid derivatives have been identified as inhibitors of the FTO (fat mass and obesity-associated) protein, an RNA demethylase that is a promising target in acute myeloid leukemia.[4]

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Thiophene derivatives have been shown to induce apoptosis in various cancer cell lines.[5]

The following sections provide detailed protocols for experiments that could be adapted to evaluate the anticancer potential of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is a general guideline for the synthesis of amide derivatives of this compound, a common modification for enhancing biological activity.

Objective: To synthesize a library of amide derivatives of this compound for anticancer screening.

Materials:

  • This compound

  • Various primary and secondary amines

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP)

  • Distilled water

  • Argon gas

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an argon atmosphere.

  • Add DMAP (0.1 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the mixture.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with distilled water.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product using HR-MS, ¹H-NMR, and ¹³C-NMR.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its derivatives on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Normal human cell line (for selectivity assessment)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following tables present hypothetical quantitative data for this compound and its derivatives, based on published data for analogous thiophene compounds.

Table 1: In Vitro Cytotoxicity of Thiophene Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Hypothetical Derivative 1 MCF-7 (Breast)8.5Doxorubicin0.9
Hypothetical Derivative 1 HepG2 (Liver)12.2Doxorubicin1.5
Hypothetical Derivative 1 A549 (Lung)15.8Doxorubicin2.1
Hypothetical Derivative 2 MCF-7 (Breast)5.2Doxorubicin0.9
Hypothetical Derivative 2 HepG2 (Liver)7.9Doxorubicin1.5
Hypothetical Derivative 2 A549 (Lung)10.1Doxorubicin2.1

Data is hypothetical and for illustrative purposes only, based on trends observed in studies of similar thiophene-based compounds.

Visualizations

Proposed Signaling Pathway Inhibition

Based on the mechanisms of action of related thiophene derivatives, this compound could potentially inhibit key signaling pathways involved in cancer progression, such as the VEGFR-2 or FTO pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds Thiophene_Derivative 3-(Acetylamino)thiophene- 2-carboxylic acid Derivative Thiophene_Derivative->VEGFR2 Inhibits workflow Start Start Synthesis Synthesis of 3-(Acetylamino)thiophene- 2-carboxylic acid Derivatives Start->Synthesis Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Cytotoxicity->Mechanism Active Compounds InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo End End InVivo->End

References

Thiophene-Based Compounds as Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. Its unique electronic properties and ability to form diverse interactions with enzyme active sites have made it a valuable building block in the design of novel therapeutics. This document provides detailed application notes on the use of thiophene-based compounds as inhibitors for several key enzyme classes, along with comprehensive experimental protocols for their evaluation.

Application Notes

Thiophene and its derivatives have been successfully employed to target a wide range of enzymes implicated in various diseases. These compounds have shown remarkable efficacy as inhibitors of kinases, carbonic anhydrases, acetylcholinesterase, proteases, and digestive enzymes, highlighting their versatility in drug discovery.

Kinase Inhibition

Thiophene-based compounds have emerged as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Thieno[2,3-d]pyrimidines, a class of fused thiophene derivatives, have shown significant inhibitory activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] These inhibitors typically function by competing with ATP for binding to the kinase active site.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[3] Thiophene-based sulfonamides have been extensively investigated as potent inhibitors of various CA isoforms.[4][5][6] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4]

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[4] Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease and other neurological disorders.[4] Novel thiophene derivatives have been synthesized and shown to be effective inhibitors of AChE, with some compounds exhibiting Ki values in the nanomolar range.[4]

Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes.[7] Uncontrolled protease activity is implicated in diseases such as cancer, inflammation, and viral infections. Thiophene-fused γ-lactams have been identified as reversible covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[8]

Digestive Enzyme Inhibition

Digestive enzymes, such as lipase and trypsin, play a crucial role in the breakdown and absorption of dietary nutrients.[9] Inhibition of these enzymes is a potential strategy for managing obesity and related metabolic disorders. Thiophene-based chalcones have demonstrated promising modulatory effects on key digestive enzymes, acting as inhibitors of lipase and trypsin.[10]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various thiophene-based compounds against different enzyme targets.

Table 1: Thiophene-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Key Quantitative DataReference(s)
Thieno[2,3-d]pyrimidine DerivativesFLT3Compound 5: IC50 = 32.435 ± 5.5 μM[1]
Thiophene-based EGFR/HER2 InhibitorsEGFR, HER2Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nM[1]
Thienyl-Based Tyrosine Kinase InhibitorsVEGFR-2Thio-Iva: IC50 = 3.31 µM[11]
5-hydroxybenzothiophene derivativesClk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1ACompound 16b: IC50 values of 11, 87, 125.7, 163, 284 and 353.3 nM, respectively[12]

Table 2: Thiophene-Based Carbonic Anhydrase Inhibitors

Compound ClassTarget Isoform(s)Key Quantitative Data (Ki values)Reference(s)
Substituted Thiophene DerivativeshCA I, hCA II447.28 to 1004.65 nM (hCA I), 309.44 to 935.93 nM (hCA II)[4]
Thiophene-based sulfonamideshCA-I, hCA-II66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I), 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II)[6]

Table 3: Thiophene-Based Acetylcholinesterase (AChE) Inhibitors

Compound ClassKey Quantitative Data (Ki values)Reference(s)
Substituted Thiophene Derivatives0.28 to 4.01 nM[4]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivativesCompound 10: Ki = 19.88±3.06 µM[3]

Table 4: Thiophene-Based Digestive Enzyme Inhibitors

Compound ClassTarget EnzymeKey Quantitative DataReference(s)
Thiophene-based chalconesLipase, TrypsinCompound 3q (Lipase): IC50 = 1.25 x 10⁻⁸ M, Compound 3r (Trypsin): IC50 = 1.17 x 10⁻⁸ M[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro potency of a thiophene-based compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate peptide

  • Thiophene-based test compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or DMSO (for controls) to the wells of the assay plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add 10 µL of this master mix to each well, except for the negative control wells (add buffer only).

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase assay buffer at a concentration close to the Km for the target kinase. Add 10 µL of the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 1-2 hours.

  • Signal Detection: Equilibrate the luminescence-based ATP detection reagent to room temperature. Add 20 µL of the detection reagent to each well. Incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Plate_Setup Add Compound/ DMSO to Plate Compound_Prep->Plate_Setup Master_Mix_Prep Prepare Kinase/ Substrate Master Mix Enzyme_Add Add Kinase/ Substrate Mix Master_Mix_Prep->Enzyme_Add ATP_Prep Prepare ATP Solution Reaction_Start Initiate Reaction with ATP ATP_Prep->Reaction_Start Plate_Setup->Enzyme_Add Enzyme_Add->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection_Reagent Add Luminescence Detection Reagent Incubation->Detection_Reagent Luminescence_Read Measure Luminescence Detection_Reagent->Luminescence_Read Percent_Inhibition Calculate % Inhibition Luminescence_Read->Percent_Inhibition IC50_Calc Determine IC50 Value Percent_Inhibition->IC50_Calc

Experimental workflow for the in vitro kinase inhibition assay.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase (hCA) isoform

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Thiophene-based test compounds

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the hCA enzyme in the assay buffer.

    • Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile).

    • Prepare serial dilutions of the thiophene-based test compounds.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of assay buffer to the blank wells.

    • To the enzyme control and inhibitor wells, add 160 µL of assay buffer.

    • Add 10 µL of the enzyme solution to the enzyme control and inhibitor wells.

    • Add 10 µL of the appropriate test compound dilution or vehicle to the inhibitor and blank wells, respectively.

  • Pre-incubation: Gently mix the contents of the plate and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of the pNPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Thiophene-based test compounds

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in the assay buffer.

    • Prepare a solution of DTNB in the assay buffer.

    • Prepare a solution of ATCI in deionized water (prepare fresh).

    • Prepare serial dilutions of the thiophene-based test compounds.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of the assay buffer to all wells.

    • Add 20 µL of the DTNB solution to all wells.

    • Add 10 µL of the appropriate test compound dilution or vehicle to the respective wells.

    • Add 10 µL of the AChE working solution to all wells except the blank.

  • Pre-incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Reaction Initiation: Add 20 µL of the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Determine the IC50 value from the dose-response curve.

G cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis AChE_prep Prepare AChE Working Solution Plate_setup Plate Setup: Buffer, DTNB, Inhibitor, AChE AChE_prep->Plate_setup DTNB_prep Prepare DTNB Solution DTNB_prep->Plate_setup ATCI_prep Prepare Fresh ATCI Solution Reaction_init Initiate Reaction with ATCI ATCI_prep->Reaction_init Inhibitor_prep Prepare Inhibitor Serial Dilutions Inhibitor_prep->Plate_setup Preincubation Pre-incubate (e.g., 37°C, 15 min) Plate_setup->Preincubation Preincubation->Reaction_init Kinetic_read Kinetic Measurement at 412 nm Reaction_init->Kinetic_read Calc_rate Calculate Reaction Rate (V) Kinetic_read->Calc_rate Calc_inhibition Calculate % Inhibition Calc_rate->Calc_inhibition Det_IC50 Determine IC50 Calc_inhibition->Det_IC50

Workflow for the Acetylcholinesterase inhibition assay.
Protocol 4: Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for assessing the inhibitory activity of thiophene-based compounds against a specific protease.

Materials:

  • Purified protease

  • Assay Buffer (specific to the protease)

  • Fluorogenic protease substrate

  • Thiophene-based test compounds

  • Black, opaque 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the protease in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the appropriate volume of the test compound dilutions or vehicle.

    • Add the protease working solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at the optimal temperature for the protease for 15-30 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well.

    • Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Determine the IC50 value.

Protocol 5: Digestive Enzyme (Lipase) Inhibition Assay

This protocol outlines an in vitro assay to screen for inhibitors of pancreatic lipase.

Materials:

  • Porcine pancreatic lipase (PPL)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2)

  • Substrate: p-Nitrophenyl butyrate (p-NPB)

  • Thiophene-based test compounds

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of PPL in the assay buffer.

    • Prepare a stock solution of p-NPB in acetonitrile.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the PPL solution to each well.

    • Add 50 µL of the test compound dilution or vehicle.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the p-NPB solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation for each well.

    • Calculate the percentage of lipase inhibition.

    • Determine the IC50 value.

Signaling Pathway and Workflow Diagrams

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Thiophene-based inhibitors often target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking these downstream signals.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Thiophene_Inhibitor Thiophene-based Inhibitor Thiophene_Inhibitor->VEGFR2 Inhibits (ATP competition) Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration

VEGFR-2 signaling pathway and the point of inhibition by thiophene-based compounds.
Carbonic Anhydrase Physiological Role

Carbonic anhydrases play a crucial role in maintaining pH homeostasis by catalyzing the rapid interconversion of carbon dioxide and bicarbonate. In tissues with high metabolic activity, CO2 produced is converted to bicarbonate for transport in the blood. In the lungs, the reverse reaction occurs, allowing for the exhalation of CO2.

G cluster_tissue Peripheral Tissues cluster_lungs Lungs CO2_tissue CO₂ (from metabolism) CA_tissue Carbonic Anhydrase CO2_tissue->CA_tissue H2O_tissue H₂O H2O_tissue->CA_tissue H2CO3_tissue H₂CO₃ CA_tissue->H2CO3_tissue HCO3_tissue HCO₃⁻ (to blood) H2CO3_tissue->HCO3_tissue H_tissue H⁺ H2CO3_tissue->H_tissue HCO3_lungs HCO₃⁻ (from blood) HCO3_tissue->HCO3_lungs Blood Transport H2CO3_lungs H₂CO₃ HCO3_lungs->H2CO3_lungs H_lungs H⁺ H_lungs->H2CO3_lungs CA_lungs Carbonic Anhydrase CO2_lungs CO₂ (for exhalation) CA_lungs->CO2_lungs H2O_lungs H₂O CA_lungs->H2O_lungs H2CO3_lungs->CA_lungs

The role of Carbonic Anhydrase in CO₂ transport.
Acetylcholinesterase at the Neuromuscular Junction

Acetylcholinesterase terminates the signal at the neuromuscular junction by rapidly hydrolyzing acetylcholine released from the motor neuron. This allows the muscle to relax in preparation for the next signal.

G cluster_breakdown Signal Termination Motor_Neuron Motor Neuron Synaptic_Vesicle Synaptic Vesicle (contains Acetylcholine) Motor_Neuron->Synaptic_Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Acetylcholine Release ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor Binds to Muscle_Fiber Muscle Fiber ACh_Receptor->Muscle_Fiber Initiates Muscle Contraction AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Thiophene_Inhibitor Thiophene-based AChE Inhibitor Thiophene_Inhibitor->AChE Inhibits Acetylcholine Acetylcholine Acetylcholine->AChE Hydrolyzed by

References

Application Notes and Protocols for N-acylation of 3-aminothiophene-2-carboxylic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of 3-aminothiophene-2-carboxylic esters, key intermediates in the synthesis of various biologically active compounds. The N-acyl-3-aminothiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a range of therapeutic applications. The following protocols detail two common and effective methods for this transformation: acylation with acyl chlorides and acylation with acid anhydrides.

Introduction

The N-acylation of 3-aminothiophene-2-carboxylic esters is a fundamental transformation that installs an amide functionality onto the thiophene ring. This reaction is typically achieved by treating the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or catalyst. The choice of method can depend on the desired acyl group, the stability of the starting materials, and the desired scale of the reaction. These protocols provide reliable procedures for achieving high yields of the desired N-acylated products.

General Reaction Scheme

The overall transformation involves the reaction of a 3-aminothiophene-2-carboxylic ester with an acylating agent to form the corresponding N-acylated product.

G cluster_reactants Reactants cluster_products Products r1 3-Aminothiophene-2-carboxylic ester p1 N-Acyl-3-aminothiophene-2-carboxylic ester r1->p1 Base/Catalyst Solvent r2 Acylating Agent (Acyl Chloride or Anhydride) r2->p1 p2 Byproduct (HCl or Carboxylic Acid)

Caption: General reaction scheme for the N-acylation of 3-aminothiophene-2-carboxylic esters.

Experimental Protocols

Two primary methods for the N-acylation of 3-aminothiophene-2-carboxylic esters are presented below.

Protocol 1: N-Acylation using Acyl Chlorides

This protocol is based on the reaction of a 3-aminothiophene-2-carboxylic ester with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. This method is broadly applicable and generally proceeds with high efficiency.

Materials:

  • 3-Aminothiophene-2-carboxylic ester derivative

  • Acyl chloride (e.g., benzoyl chloride, chloroacetyl chloride, acetyl chloride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetone)

  • Base (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃), pyridine)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/stir plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-aminothiophene-2-carboxylic ester (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., acetone) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 - 1.5 eq). For solid bases like potassium carbonate, vigorous stirring is required. For liquid bases like triethylamine, add it dropwise.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol 2: N-Acylation using Acid Anhydrides

This method utilizes an acid anhydride as the acylating agent. The reaction can be performed with or without a catalyst, although the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.

Materials:

  • 3-Aminothiophene-2-carboxylic ester derivative

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Solvent (optional, e.g., pyridine, dichloromethane)

  • Catalyst (optional, e.g., 4-(dimethylamino)pyridine (DMAP))

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/stir plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the 3-aminothiophene-2-carboxylic ester (1.0 eq) and the acid anhydride (can be used in excess as the solvent).

  • If a catalyst is used, add a catalytic amount of DMAP (e.g., 0.1 eq).

  • Heat the reaction mixture with stirring to the temperature and for the duration specified in Table 2, or until the reaction is complete by TLC analysis.

  • After cooling to room temperature, pour the reaction mixture into ice-water to quench the excess anhydride.

  • If a solid product precipitates, collect it by filtration, wash with water, and dry.

  • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-acylation of various 3-aminothiophene-2-carboxylic esters.

Table 1: N-Acylation with Acyl Chlorides

Starting MaterialAcylating AgentBaseSolventTime (h)Temp. (°C)Yield (%)Reference
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylateChloroacetyl chlorideK₂CO₃Acetone-RefluxExcellent[1]
Methyl 5-phenyl-3-aminothiophene-2-carboxylateBenzoyl chloride-----[2]
2-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideTriethylamineTHF--58[3]

Note: "Excellent" yield is reported in the literature without a specific value. The melting point of the benzoylated product is provided in the reference, indicating successful synthesis.

Table 2: N-Acylation with Acid Anhydrides

Starting MaterialAcylating AgentCatalystSolventTime (min)Temp. (°C)Yield (%)Reference
3-Acetyl-2-aminothiopheneAcetic anhydrideNoneAcetic anhydride15Reflux95
Methyl 5-phenyl-3-aminothiophene-2-carboxylateAcetic anhydride-----[2]

Note: While the first entry is for a closely related substrate, the conditions are representative. The melting point for the acetylated product of the second entry is provided in the reference.

Visualizations

Experimental Workflow: N-Acylation with Acyl Chlorides

G start Start dissolve Dissolve 3-aminothiophene-2-carboxylate in anhydrous solvent start->dissolve add_base Add base (e.g., K₂CO₃, TEA) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react workup Work-up: Filter and concentrate react->workup purify Purify by recrystallization or chromatography workup->purify end End purify->end

Caption: Workflow for N-acylation using acyl chlorides.

Logical Relationship: Catalyst Action in Anhydride Acylation

G anhydride Acid Anhydride intermediate Highly Reactive Acyl-pyridinium Intermediate anhydride->intermediate reacts with dmap DMAP Catalyst dmap->intermediate activates product N-Acylated Product intermediate->product acylates aminothiophene 3-Aminothiophene -2-carboxylate aminothiophene->product is acylated by

Caption: Role of DMAP catalyst in acylation with anhydrides.

References

Application Notes and Protocols for 3-(Acetylamino)thiophene-2-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 3-(Acetylamino)thiophene-2-carboxylic acid as a monomer for the synthesis of functionalized polythiophenes. The protocols described are based on established methods for the polymerization of thiophene derivatives and are intended to serve as a starting point for the development of novel conductive materials.

Introduction to this compound in Material Science

Thiophene-based polymers are a significant class of conductive polymers with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The functionalization of the thiophene monomer is a key strategy for tuning the electronic, optical, and processing properties of the resulting polymer.

This compound is a functionalized thiophene monomer that offers several potential advantages for material science applications:

  • Enhanced Solubility and Processability: The acetylamino and carboxylic acid groups can improve the solubility of the monomer and the resulting polymer in common organic solvents, facilitating easier processing and film formation.

  • Intermolecular Interactions: The presence of amide and carboxylic acid functionalities can promote intermolecular hydrogen bonding, potentially leading to more ordered polymer packing and improved charge transport properties.

  • Post-Polymerization Modification: The carboxylic acid group provides a reactive handle for post-polymerization modification, allowing for the attachment of other functional groups to further tune the material's properties.

This document outlines a hypothetical application of this compound in the synthesis of a conductive polymer via oxidative polymerization.

Hypothetical Application: Synthesis of Poly(this compound) for Organic Thin-Film Transistors (OTFTs)

This section details a hypothetical use case for this compound in the fabrication of an organic thin-film transistor, a fundamental component of organic electronics.

Proposed Experimental Workflow

The overall process involves the chemical synthesis of the polymer, followed by purification, film deposition, and characterization of its material and electrical properties.

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_fabrication Device Fabrication cluster_characterization Characterization Monomer 3-(Acetylamino)thiophene- 2-carboxylic acid Polymerization Oxidative Polymerization Monomer->Polymerization Oxidant Oxidizing Agent (e.g., FeCl3) Oxidant->Polymerization Solvent Anhydrous Solvent (e.g., Chloroform) Solvent->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Washing Washing with Methanol CrudePolymer->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet PurifiedPolymer Purified Polymer Soxhlet->PurifiedPolymer Dissolution Dissolution in Solvent PurifiedPolymer->Dissolution SpinCoating Spin Coating on Substrate Dissolution->SpinCoating Annealing Thermal Annealing SpinCoating->Annealing OTFT OTFT Device Annealing->OTFT Electrical Electrical Measurement OTFT->Electrical Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) Characterized Material & Device Properties Spectroscopy->Characterized Thermal Thermal Analysis (TGA, DSC) Thermal->Characterized Electrical->Characterized

Figure 1: Experimental workflow for the synthesis and application of Poly(this compound).

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of poly(this compound).

Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol is adapted from general methods for the chemical oxidation of thiophene derivatives.[1][2]

Materials:

  • This compound (monomer)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for washing)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1.0 g of this compound in 50 mL of anhydrous chloroform.

  • In a separate flask, dissolve 4.4 g of anhydrous FeCl₃ in 50 mL of anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The mixture should turn dark, indicating polymerization.

  • To quench the reaction, pour the mixture into 250 mL of methanol.

  • Filter the resulting precipitate and wash thoroughly with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.

  • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the purified polymer in a vacuum oven at 60 °C for 48 hours.

Thin-Film Deposition by Spin Coating

Procedure:

  • Prepare a 10 mg/mL solution of the purified poly(this compound) in a suitable solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

  • Filter the solution through a 0.2 µm PTFE filter.

  • Clean a silicon/silicon dioxide substrate by sonicating in acetone and then isopropanol, followed by drying with nitrogen.

  • Deposit the polymer solution onto the substrate and spin-coat at 2000 rpm for 60 seconds.

  • Anneal the film at 100 °C for 30 minutes on a hot plate in a nitrogen-filled glovebox.

Representative Data (Hypothetical)

The following tables present hypothetical quantitative data that might be expected from the characterization of poly(this compound).

Table 1: Polymer Properties
PropertyValue
Molecular Weight (Mn)15,000 g/mol
Polydispersity Index (PDI)2.1
UV-Vis λmax (in solution)450 nm
UV-Vis λmax (thin film)475 nm
Optical Band Gap (Eg)2.1 eV
Thermal Decomposition (TGA)> 280 °C
Table 2: OTFT Device Performance
ParameterValue
Hole Mobility (µ)0.01 cm²/Vs
On/Off Current Ratio10⁵
Threshold Voltage (Vt)-5 V

Logical Relationships in Polymer Design

The properties of the final material are directly influenced by the chemical structure of the monomer. The following diagram illustrates these relationships for this compound.

G cluster_functional_groups Functional Groups cluster_properties Resulting Polymer Properties Monomer 3-(Acetylamino)thiophene- 2-carboxylic acid Thiophene Thiophene Ring Monomer->Thiophene Acetylamino Acetylamino Group Monomer->Acetylamino Carboxylic Carboxylic Acid Group Monomer->Carboxylic Conductivity Electrical Conductivity Thiophene->Conductivity Solubility Solubility & Processability Acetylamino->Solubility Packing Intermolecular Packing Acetylamino->Packing Carboxylic->Solubility Carboxylic->Packing Modification Post-Functionalization Potential Carboxylic->Modification

Figure 2: Relationship between monomer structure and polymer properties.

Disclaimer: The application, experimental protocols, and data presented in these notes are hypothetical and intended for illustrative purposes. They are based on the known properties of similar thiophene-based polymers. Researchers should conduct their own experiments and optimizations.

References

Troubleshooting & Optimization

Optimizing Gewald Reaction Conditions for Thiophenes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired 2-aminothiophene is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel-Cope Condensation Base Selection: The choice of base is critical. For less reactive ketones, a stronger base such as piperidine or morpholine may be necessary. Screening different bases like triethylamine can also be beneficial.[1] Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[1]
Poor Sulfur Solubility or Reactivity Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of elemental sulfur.[1] Temperature: Gently heating the reaction mixture to 40-60 °C can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[1]
Steric Hindrance Modified Protocols: For sterically hindered ketones, a two-step approach may be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1] Microwave Irradiation: Microwave-assisted synthesis can often improve yields and significantly reduce reaction times, especially for challenging substrates.[2]
Incorrect Stoichiometry Reagent Purity: Ensure that all starting materials, including the carbonyl compound, active methylene compound, and sulfur, are pure and dry. Accurate Measurement: Precisely measure all reagents according to the optimized protocol.[1]
Issue 2: Significant Byproduct Formation

The presence of significant byproducts can complicate the purification of the desired 2-aminothiophene.

Possible ByproductMitigation Strategies
Unreacted Starting Materials If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. Troubleshooting: Increase the reaction time, optimize the temperature, or consider using a more effective catalyst.[1]
Knoevenagel-Cope Intermediate The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization steps are slow. Troubleshooting: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.[1]
Dimerization or Polymerization Starting materials or intermediates can sometimes undergo self-condensation or polymerization. Troubleshooting: Adjust the concentration of the reactants, modify the rate of reagent addition, or experiment with a different solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1][2] The generally accepted mechanism proceeds in three main stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation between an active methylene compound (e.g., α-cyanoester, malononitrile) and a carbonyl compound (ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.[1]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[2]

Q2: What are the most common starting materials for the Gewald synthesis?

A2: The versatility of the Gewald reaction allows for a wide variety of commercially available starting materials:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified reaction conditions.[1]

  • Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[1]

  • Elemental Sulfur: This serves as the source of the sulfur atom for the thiophene ring.[1]

Q3: What is the role of the base in the Gewald synthesis?

A3: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[1] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines such as triethylamine. The choice of base can significantly impact both the reaction rate and the overall yield.[1]

Q4: Can microwave irradiation be used to improve the Gewald reaction?

A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It often leads to shorter reaction times and improved yields.[2][3]

Q5: Is it possible to run the Gewald reaction under solvent-free conditions?

A5: Yes, solvent-free Gewald reactions have been successfully performed, often utilizing methods like high-speed ball milling or heating in a conventional oven.[3][4] These approaches can offer advantages in terms of green chemistry and simplified workup procedures.[3]

Data Presentation

Effect of Solvent on Gewald Reaction Yield

The choice of solvent can significantly influence the outcome of the Gewald reaction, with polar solvents generally favoring the reaction.[3] The table below summarizes the effect of different solvents on the yield of a model Gewald reaction.

SolventTime (min)Yield (%)Reference
Ethanol/Water (9:1)2596[3]
Ethanol2594[3]
Methanol2592[3]
Ethanol/Water (1:1)4588[3]
Acetonitrile4574[3]
DMSO2068[3]
DMF2064[3]
Water6062[3]
Toluene6052[3]

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1][3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[1]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Gewald_Reaction_Mechanism Start Carbonyl Compound + Active Methylene Compound Intermediate1 Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile) Start->Intermediate1 Knoevenagel-Cope Condensation Base Base (e.g., Morpholine) Base->Start Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Sulfur Addition Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate1 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis.

Gewald_Experimental_Workflow A 1. Reaction Setup: Combine carbonyl compound, active methylene compound, and sulfur. B 2. Add Solvent and Base A->B C 3. Reaction: Stir at RT or 40-50 °C. Monitor by TLC. B->C D 4. Workup: Cool to RT. C->D E Precipitate Forms? D->E F Filter and Wash Solid E->F Yes G Concentrate in vacuo E->G No H 5. Purification: Recrystallization or Column Chromatography F->H G->H I Final Product H->I

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting_Gewald_Reaction Start Low or No Product Yield? A Check Knoevenagel-Cope Condensation Efficiency Start->A Yes D Improve Sulfur Solubility and Reactivity Start->D Yes G Sterically Hindered Substrates? Start->G Yes B Optimize Base Selection (e.g., piperidine, morpholine) A->B C Remove Water (e.g., Dean-Stark) A->C J Successful Reaction B->J C->J E Use Polar Solvents (e.g., EtOH, MeOH, DMF) D->E F Gently Heat (40-60 °C) D->F E->J F->J H Two-Step Protocol or Microwave Synthesis G->H Yes I Verify Stoichiometry and Reagent Purity G->I No H->J I->J

Caption: Troubleshooting decision tree for low yield in Gewald reactions.

References

Technical Support Center: Purification of 3-(Acetylamino)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-(Acetylamino)thiophene-2-carboxylic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The two most common and effective techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the scale of your experiment, the nature and quantity of impurities, and the desired final purity level. Acid-base extraction can also be a useful preliminary purification step to remove neutral or basic impurities.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from unreacted starting materials from the synthesis, such as 3-aminothiophene-2-carboxylic acid, or by-products from the acetylation reaction. Additionally, aminothiophenes can be susceptible to oxidation and polymerization, which may result in colored impurities.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For compounds structurally similar to this compound, polar protic solvents are often good candidates. It is recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system. A patent suggests that the related acetylamino compound can be recrystallized from methanol to form colorless prisms.

Q4: My compound streaks significantly on a silica gel TLC plate. How can I fix this?

A4: Streaking (or tailing) of carboxylic acids on silica gel is a common problem. It is often caused by the acidic proton of the carboxylic acid interacting with the slightly acidic silica surface. To prevent this, you can add a small amount (typically 0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[1][2] This keeps the carboxylic acid in its less polar, protonated form, leading to more compact spots.

Q5: Can I use a stationary phase other than silica gel for column chromatography?

A5: Yes. If your compound is sensitive to the acidic nature of silica gel or if separation is not optimal, neutral alumina can be an effective alternative stationary phase. For very polar compounds, reversed-phase chromatography (using a C18 stationary phase) might also be a suitable option.

Q6: How can I assess the purity of my final product?

A6: The purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to check for the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or impurities. Finally, a sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used during dissolution. 3. Premature crystallization occurred during hot filtration.1. Test different solvents or use a co-solvent (anti-solvent) system to reduce solubility. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization.
Product Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities, depressing the melting point of the mixture.1. Choose a solvent with a lower boiling point. 2. Attempt a preliminary purification step (e.g., passing through a short plug of silica) before recrystallization. Try using a larger volume of solvent.
Compound Won't Move from the Baseline in Column Chromatography The eluent system is not polar enough.Increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane with a gradient of methanol may be necessary. Adding a small percentage of acetic acid to the mobile phase can also help with elution.
Poor Separation of Compound from Impurities by Column Chromatography The chosen eluent system does not provide sufficient selectivity.1. Optimize the mobile phase by trying different solvent combinations. 2. If using silica gel, consider switching to neutral alumina or a reversed-phase (C18) stationary phase for different selectivity.
All Fractions from Column Chromatography are Mixed 1. The column was overloaded with the crude product. 2. The initial band of the compound was too wide. 3. The compound might be degrading on the silica gel.1. Use a larger column or reduce the amount of material being purified. 2. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. 3. Check the stability of your compound on silica gel with a 2D TLC experiment. If it is unstable, consider using a less acidic stationary phase like neutral alumina.[3]

Quantitative Data Summary

The following table provides typical data for the purification of polar aromatic carboxylic acids. These values should be considered as a starting point for the purification of this compound.

Purification MethodStationary/Mobile Phase or SolventTypical YieldTypical Purity Increase
Recrystallization Methanol70-90%From ~90% to >99%
Ethanol/Water65-85%From ~90% to >98%
Silica Gel Column Chromatography Dichloromethane/Methanol/Acetic Acid (e.g., 95:5:0.5)50-80%From <85% to >99%
Acid-Base Extraction Diethyl ether and aqueous NaHCO₃>90% (recovery)Effective for removing neutral/basic impurities

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a potential solvent (e.g., methanol) dropwise at room temperature. If the solid dissolves easily, the solvent is likely too good. If it is largely insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities (and activated charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography on Silica Gel
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation of your compound from impurities. For carboxylic acids on silica, an eluent containing 0.5-2% acetic acid is recommended to prevent streaking.[1][2] An ideal Rf value for the target compound is between 0.2 and 0.4. A good starting point could be a mixture of dichloromethane and methanol with a small amount of acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~2). The purified product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Workflow and Logic Diagrams

Purification_Workflow A Crude this compound B Assess Purity by TLC/HPLC A->B C High Purity (>95%)? B->C D Low Purity (<95%)? B->D E Recrystallization C->E Yes I Pure Product C->I No, acceptable F Significant Neutral/Basic Impurities? D->F Yes J Further Purification Needed? E->J G Acid-Base Extraction F->G Yes H Column Chromatography F->H No G->H H->J J->H Yes J->I No Troubleshooting_Tailing_TLC cluster_0 Troubleshooting TLC Tailing Start TLC Spot is Tailing Check1 Is the compound a carboxylic acid? Start->Check1 AddAcid Add 0.5-2% Acetic or Formic Acid to Eluent Check1->AddAcid Yes Check2 Is the sample concentration too high? Check1->Check2 No End Sharp Spot AddAcid->End Dilute Dilute the sample before spotting Check2->Dilute Yes Check2->End No, other issue Dilute->End

References

Technical Support Center: Synthesis of 3-(Acetylamino)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Acetylamino)thiophene-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the acetylation of 3-aminothiophene-2-carboxylic acid using an acetylating agent, typically acetic anhydride. This reaction selectively acylates the amino group to form the desired amide product.

Q2: What are the key factors influencing the yield of the reaction?

Several factors can significantly impact the yield:

  • Purity of the starting material: Ensure the 3-aminothiophene-2-carboxylic acid is of high purity. Impurities can lead to side reactions and complicate purification.

  • Reaction conditions: Temperature, reaction time, and the choice and amount of acetylating agent and solvent/catalyst are crucial.

  • Work-up and purification: Inefficient extraction or purification methods can lead to significant product loss.

Q3: Can I use acetyl chloride instead of acetic anhydride?

While acetyl chloride is a potent acetylating agent, it is generally more reactive and can lead to more side reactions, including potential reactions with the carboxylic acid group. Acetic anhydride is a milder and more commonly used reagent for this transformation, often providing higher yields of the desired product.

Q4: Is a catalyst necessary for this reaction?

The acetylation of amines with acetic anhydride can proceed without a catalyst, especially when heated. However, a base catalyst such as pyridine or triethylamine is often used to accelerate the reaction and neutralize the acetic acid byproduct, which can improve the overall yield and reaction rate.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting material.1. Verify the purity and identity of 3-aminothiophene-2-carboxylic acid using analytical techniques (e.g., NMR, melting point).
2. Insufficient heating or reaction time.2. Ensure the reaction mixture is heated to reflux (if using a solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.
3. Hydrolysis of acetic anhydride.3. Use fresh, anhydrous acetic anhydride. Keep the reaction setup dry.
Formation of an Oily Product Instead of a Solid 1. Presence of impurities.1. Attempt to purify the oil using column chromatography. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
2. The boiling point of the recrystallization solvent is higher than the melting point of the product.2. Choose a lower-boiling point solvent for recrystallization.[3]
Difficulty in Product Purification 1. Incomplete removal of acetic acid or pyridine.1. During work-up, wash the organic layer thoroughly with a mild acid (e.g., dilute HCl) to remove pyridine, followed by water and brine. To remove acetic acid, wash with a saturated sodium bicarbonate solution.
2. Co-precipitation of impurities during recrystallization.2. Perform a second recrystallization using a different solvent system. Treating the solution with activated charcoal before hot filtration can also help remove colored impurities.[3]
Product Does Not Precipitate Upon Addition of Water 1. The product is partially soluble in the aqueous mixture.1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.
2. Insufficient product formation.2. Re-evaluate the reaction conditions to improve the conversion to the product.

Experimental Protocols

High-Yield Acetylation of 3-Aminothiophene-2-carboxylic acid

This protocol is adapted from a similar, high-yield acetylation procedure.[4][5]

Materials:

  • 3-Aminothiophene-2-carboxylic acid

  • Acetic anhydride (excess)

  • Pyridine (optional, as catalyst and solvent)

  • Deionized water

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 3-aminothiophene-2-carboxylic acid in an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Optional: Add pyridine as a catalyst and solvent (e.g., a 1:1 ratio with acetic anhydride).[1]

  • Heat the mixture to reflux for 15-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water to the mixture to quench the excess acetic anhydride. The product may precipitate at this stage.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to yield pure this compound.[6]

Data Presentation

Table 1: Comparison of Acetylation Conditions for Similar Substrates

Substrate Acetylating Agent Solvent/Catalyst Conditions Yield Reference
N-(3-Acetyl-2-thienyl)acetamideAcetic Anhydride (excess)NoneReflux, 15 min95%[4][5]
Various aminesAcetic Anhydride (1.5 equiv)Water/NaHCO3Room Temp.GoodNot specified
SteroidsAcetic Anhydride (excess)PyridineRoom Temp. or 70°C-[2]
Alcohols, Phenols, AminesAcetic Anhydride/Acetic AcidChloroform50°C, 2-16 hrs-[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-Aminothiophene-2-carboxylic acid reaction Reflux (15-30 min) start->reaction reagents Acetic Anhydride (Pyridine optional) reagents->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with: 1. Dilute HCl 2. Sat. NaHCO3 3. Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry recrystallize Recrystallization dry->recrystallize product Pure 3-(Acetylamino)thiophene- 2-carboxylic acid recrystallize->product

Caption: Synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield Issues cluster_sm Starting Material cluster_conditions Reaction Conditions cluster_workup_purification Work-up & Purification start Low Yield Obtained check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sm_impure Impure? check_sm->sm_impure incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn loss_during_workup Product Loss? check_workup->loss_during_workup sm_impure->check_conditions No purify_sm Purify Starting Material sm_impure->purify_sm Yes solution Improved Yield purify_sm->solution incomplete_rxn->check_workup No optimize_rxn Optimize: - Time - Temperature - Reagent Ratio incomplete_rxn->optimize_rxn Yes optimize_rxn->solution optimize_workup Optimize: - Extraction - Recrystallization Solvent loss_during_workup->optimize_workup Yes optimize_workup->solution

Caption: Logical flow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophene-3-carboxylates, primarily through the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald synthesis for 2-aminothiophene-3-carboxylates?

A1: The Gewald reaction is a one-pot, multi-component reaction. The generally accepted mechanism involves three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene compound (like ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1]

Q2: What are the most common starting materials for this synthesis?

A2: A key advantage of the Gewald reaction is the wide variety of commercially available starting materials. These typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be utilized. However, sterically hindered ketones might necessitate modified reaction conditions.[2]

  • Active Methylene Compounds: These are compounds possessing a CH₂ group flanked by two electron-withdrawing groups. Common examples are ethyl cyanoacetate, malononitrile, and cyanoacetamide.

  • Elemental Sulfur: This serves as the sulfur source for the thiophene ring.[1]

Q3: What is the role of the base in the Gewald synthesis?

A3: The base is a critical component, primarily acting as a catalyst for the initial Knoevenagel condensation. Commonly employed bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice of base can significantly influence the reaction rate and overall yield. In some instances, the amine can also activate the elemental sulfur.[1][3]

Troubleshooting Guides

Low or No Product Yield

Q4: My reaction has a very low yield or has not produced any of the desired 2-aminothiophene. What are the initial critical factors to investigate?

A4: The initial and most crucial step is the Knoevenagel condensation. If this fails, the subsequent thiophene ring formation cannot proceed.[4]

  • Verify Starting Material Quality: Ensure that the ketone or aldehyde is free from impurities and that the active methylene nitrile has not degraded.

  • Initial Condensation Check: It is advisable to run a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. The formation of the condensed product can be monitored by TLC or LC-MS to confirm the success of this initial step before adding sulfur.[4]

Q5: I've confirmed the initial condensation is occurring, but the overall yield is still poor. What should I investigate next?

A5: If the initial condensation is successful, issues in the subsequent sulfur addition and cyclization steps are likely. These are often related to reaction conditions and the reactivity of intermediates.

  • Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions can proceed at room temperature, others may require heating. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side product formation. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.[3]

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents such as ethanol, methanol, or DMF are commonly used as they can improve the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a crucial factor.[3]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene. The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help to minimize this side reaction.[3]

Formation of Byproducts and Impurities

Q6: My reaction mixture contains significant amounts of byproducts, which is complicating the purification process. What are the likely side products and how can I minimize their formation?

A6: Several byproducts can form during the Gewald synthesis. Understanding these can help in devising strategies to minimize them.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the initial carbonyl and active methylene compounds.

    • Troubleshooting: Increase the reaction time, optimize the temperature, or consider using a more effective catalyst or base.[1]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.

    • Troubleshooting: Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.[1][2]

  • Dimerization of the α,β-unsaturated nitrile: This is a common side reaction where the Knoevenagel intermediate dimerizes to form a six-membered ring. In some cases, this dimer can be the major product.[5][6]

    • Troubleshooting: Adjusting the reactant concentrations, modifying the rate of reagent addition, or changing the solvent can help to suppress dimer formation.[1][2] Interestingly, under certain conditions, the formed dimer can undergo recyclization to yield the desired 2-aminothiophene.[5]

  • Thiazole Formation: With certain substrates, particularly those with a substitution on the α-carbon of the nitrile, a thiazole may be formed instead of a thiophene.[6]

    • Troubleshooting: This side reaction is substrate-dependent. If thiazole formation is observed, a different synthetic route to the desired thiophene may be necessary.

Q7: I am having difficulty isolating a pure product. What are some effective purification strategies?

A7: The choice of purification method will depend on the nature of the product (solid or oil) and the impurities present.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][2]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable method. A common eluent system is a gradient of ethyl acetate in hexanes.[1][2]

  • Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can help remove non-polar byproducts.[1][2]

Data Presentation

Reaction ParameterEffect on Dimer FormationMitigation Strategy
Temperature Higher temperatures can favor dimerization.[3]Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Base The choice and concentration of the base can influence the rate of dimerization.Experiment with different bases (e.g., morpholine, triethylamine, piperidine) and their stoichiometry.
Reactant Concentration Higher concentrations may increase the likelihood of dimerization.[1][2]Adjust the concentration of reactants.
Rate of Reagent Addition Rapid addition of reagents may lead to localized high concentrations, favoring dimerization.Add reagents dropwise or in portions.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.[7]

  • Materials:

    • Ketone or aldehyde (1.0 equiv)

    • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

    • Elemental sulfur (1.0 - 1.2 equiv)

    • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

    • Solvent (e.g., ethanol, methanol, or DMF)

  • Procedure:

    • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

    • Add the amine base to the mixture.

    • Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the substrates (typically 40-80°C for 2-24 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[5]

  • Materials:

    • Same as Protocol 1.

  • Procedure:

    • In a microwave-safe reaction vessel, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, solvent, and amine base.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 5-30 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • Work up the reaction mixture as described in Protocol 1.

Visualizations

Gewald_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products start_ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation start_ketone->knoevenagel start_nitrile Active Methylene Nitrile start_nitrile->knoevenagel start_sulfur Elemental Sulfur sulfur_addition Sulfur Addition start_sulfur->sulfur_addition start_base Base start_base->knoevenagel catalyst knoevenagel->sulfur_addition α,β-Unsaturated Nitrile dimer Dimer Byproduct knoevenagel->dimer cyclization Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminothiophene-3-carboxylate cyclization->product

Caption: A simplified workflow of the Gewald reaction leading to the desired 2-aminothiophene product and a potential dimer byproduct.

Dimerization_Side_Reaction cluster_main_path Main Reaction Pathway cluster_side_path Dimerization Side Reaction intermediate α,β-Unsaturated Nitrile Intermediate sulfur_adduct Sulfur Adduct intermediate->sulfur_adduct + Sulfur dimer_intermediate Dimerization Intermediate intermediate->dimer_intermediate + Another Intermediate Molecule aminothiophene 2-Aminothiophene Product sulfur_adduct->aminothiophene Cyclization dimer_product Cyclic Dimer Byproduct dimer_intermediate->dimer_product Cyclization

Caption: The competing pathways of the α,β-unsaturated nitrile intermediate leading to either the desired 2-aminothiophene or a dimer byproduct.

Troubleshooting_Logic start Low/No Yield check_knoevenagel Is Knoevenagel condensation occurring? start->check_knoevenagel yes_knoevenagel Yes check_knoevenagel->yes_knoevenagel Yes no_knoevenagel No check_knoevenagel->no_knoevenagel No check_side_reactions Are there significant byproducts (e.g., dimer)? yes_knoevenagel->check_side_reactions check_reagents Check starting material quality and base effectiveness. no_knoevenagel->check_reagents check_conditions Optimize temperature, solvent, and sulfur reactivity. yes_side_reactions Yes check_side_reactions->yes_side_reactions no_side_reactions No check_side_reactions->no_side_reactions adjust_conditions Adjust concentration, reagent addition rate, or solvent. yes_side_reactions->adjust_conditions no_side_reactions->check_conditions revisit_conditions Re-evaluate reaction time and temperature.

Caption: A troubleshooting decision tree for addressing low or no yield in the synthesis of 2-aminothiophene-3-carboxylates.

References

Troubleshooting low yield in thiophene carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene carboxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the carboxylation of thiophene and its derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My thiophene carboxylation reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low or no yield in thiophene carboxylation is a common issue that can stem from several factors, primarily related to reaction conditions and reagent quality.

Potential Causes and Solutions:

  • Inefficient Deprotonation (C-H Bond Activation): The cleavage of the C-H bond on the thiophene ring is often the rate-determining step.[1][2] If the base used is not strong enough, deprotonation will be inefficient, leading to low yields.

    • Solution:

      • Choice of Base: For direct carboxylation with CO2, stronger bases lead to better yields. For example, in a carbonate/carboxylate medium, cesium pivalate has been shown to be more effective than cesium acetate due to its stronger alkalinity.[3][4]

      • Organolithium Reagents: When using organolithium reagents like n-butyllithium (n-BuLi), ensure it is fresh and has been properly titrated. Older or improperly stored n-BuLi can partially decompose, leading to incomplete deprotonation.

  • Presence of Moisture: Carboxylation reactions, especially those involving organometallic intermediates, are highly sensitive to moisture.[5] Water can quench the organolithium reagent or the lithiated thiophene intermediate, preventing carboxylation.

    • Solution:

      • Ensure all glassware is rigorously dried (flame-dried or oven-dried).

      • Use anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: Temperature plays a critical role in both the formation of the carboxylated product and its stability.

    • Solution:

      • For direct carboxylation with CO2 in a carbonate medium, yields can improve with increasing temperature up to a certain point (e.g., around 300 °C), after which product decomposition may occur.[3][4]

      • When using n-BuLi, the initial lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. The subsequent carboxylation with CO2 should also be carefully temperature-controlled, as the reaction is exothermic.[6]

  • Inefficient Carbon Dioxide (CO2) Quench: The introduction and reaction of CO2 can be a source of low yield.

    • Solution:

      • Ensure the CO2 is dry. This can be achieved by passing the gas through a drying agent or by using solid CO2 (dry ice).

      • For reactions with lithiated intermediates, maintain a low temperature during the CO2 quench to minimize side reactions.[6] A blanket of CO2 over the reaction mixture can be more effective than bubbling the gas through the solution.[6]

  • Impure Starting Materials: Impurities in the starting thiophene can interfere with the reaction.

    • Solution:

      • Use purified thiophene. It has been observed that synthetic thiophene may contain impurities that inhibit the reaction, which can be removed by methods such as nitric acid treatment.[7]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q: I am observing the formation of both 2- and 3-carboxylated thiophenes, or dicarboxylated products. How can I improve the regioselectivity of my reaction?

A: The regioselectivity of thiophene carboxylation is influenced by the reaction mechanism and conditions.

Potential Causes and Solutions:

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can lead to the formation of thermodynamically more stable products, which may include dicarboxylated species.[3]

    • Solution: Optimize the reaction temperature and time. For instance, in some systems, thiophene-2-carboxylate is formed at lower temperatures, while the thiophene-2,5-dicarboxylate is obtained at higher temperatures.[3][4]

  • Nature of the Catalyst/Base: The choice of catalyst and ligands can significantly influence the position of carboxylation.

    • Solution: Different catalytic systems can favor different isomers. For example, in palladium-catalyzed C-H activation, the choice of ligand can direct the arylation to either the α (2-position) or β (3-position) of the thiophene ring. While this is for arylation, similar principles can apply to carboxylation.

  • Steric Hindrance: Substituents on the thiophene ring can direct the carboxylation to a specific position due to steric effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical laboratory-scale protocol for the carboxylation of thiophene using n-BuLi?

A1: The following is a general protocol for the 2-carboxylation of thiophene. Caution: n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere by trained personnel.[8]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid

Materials:

  • Thiophene

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Add thiophene to the flask, followed by the anhydrous solvent (diethyl ether or THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.0 to 1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -65 °C.[6] The reaction is exothermic.

  • After the addition is complete, stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • While maintaining the low temperature, quench the reaction by adding crushed dry ice in small portions or by pouring the reaction mixture onto an excess of crushed dry ice. A blanket of CO2 gas can also be maintained over the reaction.[6]

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water or dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Acidify the aqueous layer with HCl to precipitate the thiophene-2-carboxylic acid.

  • Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine all organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[9]

Q2: What are some common side reactions in thiophene carboxylation?

A2: Several side reactions can occur, leading to byproducts and reduced yield of the desired carboxylic acid.

  • Polycarboxylation: As mentioned, especially at higher temperatures or with excess carboxylating agent, dicarboxylation (e.g., at the 2- and 5-positions) can occur.[3]

  • Reaction with Solvent: When using organolithium reagents, reaction with the solvent can be a problem. For example, n-BuLi can deprotonate THF, especially at temperatures above -20 °C.

  • Formation of Ketones: If the lithiated thiophene reacts with the initially formed carboxylate salt, a ketone byproduct can be formed. This is more likely if the temperature is not kept sufficiently low during the CO2 quench.

  • Thermal Decomposition: At high temperatures, the carboxylated products can decompose.[3]

Q3: How can I purify the final thiophene carboxylic acid product?

A3: Purification strategies depend on the nature of the impurities.

  • Acid-Base Extraction: The carboxylic acid product is acidic and can be separated from neutral organic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer, containing the carboxylate salt, is then washed with an organic solvent, and the carboxylic acid is re-precipitated by acidification with a strong acid (e.g., HCl).

  • Recrystallization: Thiophene carboxylic acids are often crystalline solids and can be purified by recrystallization from an appropriate solvent or solvent mixture.[9][10]

  • Column Chromatography: If the product is not crystalline or if acid-base extraction is insufficient, silica gel column chromatography can be used for purification.[9]

Q4: What are the key analytical techniques to characterize the products and byproducts?

A4: Standard spectroscopic methods are used to characterize the products of thiophene carboxylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to determine the regiochemistry of carboxylation by analyzing the coupling patterns and chemical shifts of the protons on the thiophene ring.[11][12][13][14]

    • ¹³C NMR: Provides information about the carbon skeleton, including the chemical shift of the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1680-1710 cm⁻¹ (for the C=O stretch of the carboxylic acid) and a broad band from 2500-3300 cm⁻¹ (for the O-H stretch) are characteristic of the desired product.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and to identify byproducts.

Data Presentation

Table 1: Effect of Temperature and Base on Direct Carboxylation of Thiophene with CO₂

Temperature (°C)Base SystemMajor Product(s)Yield (%)Reference
200Cs₂CO₃/Cesium AcetateThiophene-2-carboxylateLow[3]
>220Cs₂CO₃/Cesium AcetateThiophene-2,5-dicarboxylateIncreases with temp.[3]
300Cs₂CO₃/Cesium AcetateThiophene-2-carboxylate & Thiophene-2,5-dicarboxylate4.98[3]
OptimizedCs₂CO₃/Cesium PivalateThiophene-2-carboxylate & Thiophene-2,5-dicarboxylateHigher than acetate[3]

Table 2: Influence of Reaction Parameters on Carboxylation Yield in Cs₂CO₃/CsOPiv Mixture

ParameterVariationEffect on YieldOptimal ConditionReference
CO₂ Pressure2 - 8 barIncreases, then decreases8 bar[3]
Thiophene AmountVariedInfluences yield10 mmol[3]
Carbonate ProportionVariedInfluences yield40%[3]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield cause1 Inefficient Deprotonation start->cause1 cause2 Presence of Moisture start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Inefficient CO2 Quench start->cause4 cause5 Impure Starting Materials start->cause5 sol1 Use Stronger Base / Fresh Reagent cause1->sol1 sol2 Use Anhydrous Conditions cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Ensure Dry CO2 & Control Addition cause4->sol4 sol5 Purify Thiophene cause5->sol5

Caption: Troubleshooting flowchart for low yield in thiophene carboxylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware & Inert Atmosphere prep2 Add Thiophene & Anhydrous Solvent prep1->prep2 prep3 Cool to -78°C prep2->prep3 react1 Slow Addition of n-BuLi prep3->react1 react2 Stir at -78°C (1-2h) react1->react2 react3 Quench with Dry Ice react2->react3 workup1 Warm to RT & Quench with H₂O/HCl react3->workup1 workup2 Acid-Base Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Recrystallization/Chromatography) workup3->workup4

Caption: Experimental workflow for thiophene carboxylation using n-BuLi.

References

Stability issues of 3-(Acetylamino)thiophene-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Acetylamino)thiophene-2-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's stability can be pH-dependent. Acidic or basic conditions can catalyze the hydrolysis of the acetylamino group.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For optimal stability, it is recommended to store solutions at controlled room temperature or refrigerated, as determined by stability studies.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, may participate in hydrolysis reactions.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[1] Solutions should be protected from light during storage and handling.

  • Oxidizing Agents: The thiophene ring can be susceptible to oxidation, leading to the formation of sulfoxides or other degradation products. The presence of oxidizing agents should be avoided.

Q2: What are the potential degradation pathways for this compound?

Based on the structure of the molecule, two primary degradation pathways are anticipated:

  • Hydrolysis of the Acetylamino Group: Under acidic or basic conditions, the amide bond of the acetylamino group can be hydrolyzed to yield 3-aminothiophene-2-carboxylic acid and acetic acid.[2]

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of a sulfoxide.

Q3: Are there any known incompatible excipients or reagents?

Q4: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at a controlled, cool temperature, ideally between 2-8°C, unless experimental data suggests otherwise.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of the compound 1. Review the age and storage conditions of your solution. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks. 3. If degradation is confirmed, prepare fresh solutions and ensure proper storage.
Contamination of the solvent or glassware 1. Use high-purity, HPLC-grade solvents. 2. Ensure all glassware is thoroughly cleaned and rinsed with the mobile phase before use.
Sample matrix effects 1. If working with a complex matrix, perform a blank injection (matrix without the analyte) to identify any interfering peaks. 2. Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve the resolution between the analyte and matrix components.
Issue 2: Decrease in the Concentration of the Main Peak Over Time

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chemical degradation 1. This is a strong indicator of instability. 2. Analyze the sample for the appearance of new peaks that could be degradation products. 3. Evaluate the impact of storage conditions (pH, temperature, light) on the rate of degradation.
Adsorption to container surfaces 1. Consider using different types of vials (e.g., polypropylene instead of glass) to assess for non-specific binding. 2. Include a small percentage of an organic solvent in your aqueous solutions if solubility allows, which can sometimes reduce adsorption.
Evaporation of solvent 1. Ensure that vial caps are securely tightened. 2. For long-term storage, consider using parafilm to seal the caps.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][4]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:[3]

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines) for a specified duration, alongside a control sample wrapped in foil.[3]

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

4. Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify any degradation products. The goal is to achieve 5-20% degradation of the parent compound.[4]

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.[5][6]

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Column Temperature: 30°C.

2. Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[7]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress Condition Reagent/Parameter Typical Conditions Potential Degradation Products
Acid Hydrolysis0.1 M HCl60°C for 24 hours3-aminothiophene-2-carboxylic acid
Base Hydrolysis0.1 M NaOH60°C for 24 hours3-aminothiophene-2-carboxylic acid
Oxidation3% H₂O₂Room Temperature for 24 hoursThiophene S-oxide derivatives
ThermalHeat60°C for 48 hoursVarious
PhotolyticUV/Visible LightICH Q1B guidelinesVarious

Visualizations

G cluster_0 Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis H₂O/H⁺ or OH⁻ Oxidation Oxidation Parent->Oxidation [O] Degradant1 3-Aminothiophene-2-carboxylic acid Hydrolysis->Degradant1 Degradant2 Thiophene-S-oxide derivative Oxidation->Degradant2 G cluster_1 Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze End Identify Degradation Products & Assess Stability Analyze->End

References

Technical Support Center: Recrystallization of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene derivatives. The following information is designed to address specific issues that may be encountered during the recrystallization process.

Troubleshooting Guide

My thiophene derivative is "oiling out" instead of crystallizing. What should I do?

"Oiling out" is a common issue where the compound separates from the solvent as a liquid rather than a solid. This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.[1][2] Here are several strategies to address this:

  • Increase the Solvent Volume: Add more of the hot solvent to decrease the saturation of the solution. This may help to keep the compound dissolved until the solution cools to a temperature below the compound's melting point.

  • Lower the Temperature Slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Slow cooling promotes the formation of well-ordered crystals.

  • Use a Seed Crystal: If available, add a small, pure crystal of the thiophene derivative to the cooled solution to induce crystallization.[3]

  • Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[3]

  • Change the Solvent System: If the above methods fail, a different solvent or a mixed solvent system may be necessary. Choose a solvent in which the compound is less soluble at higher temperatures.

I am getting a very low yield of crystals. What are the possible causes and solutions?

A low recovery of your purified thiophene derivative can be frustrating. Several factors could be contributing to this issue:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.

    • Solution: Evaporate some of the solvent to increase the concentration of the solute and then try to recrystallize again.

  • Premature Crystallization: If the compound crystallizes too early, for instance during hot filtration, you will lose a portion of your product.

    • Solution: Ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent the compound from crashing out on the filter paper.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

No crystals are forming, even after cooling the solution in an ice bath. What should I do?

The failure of a supersaturated solution to yield crystals can be due to several factors, including the presence of impurities that inhibit nucleation.

  • Induce Crystallization: Try adding a seed crystal or scratching the flask as mentioned previously.

  • Reduce the Solvent Volume: It is possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Try a Different Solvent: The chosen solvent may not be appropriate for your specific thiophene derivative. A systematic solvent screening is recommended.

  • Consider an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble, but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then heat until it is clear again before cooling.

Frequently Asked Questions (FAQs)

What are the best solvents for recrystallizing thiophene derivatives?

The ideal solvent depends on the specific structure and polarity of your thiophene derivative. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Some commonly used solvents for thiophene derivatives include:

  • Ethanol: Often used for a variety of thiophene derivatives, including 5-aryl-2-acetylthiophenes.

  • Water: Can be effective for polar thiophene derivatives such as 5-carboxy-2-acetylthiophene and 2-thiophenecarboxylic acid.[4][5]

  • Ethanol/DMF or Ethanol/EtOAc mixtures: Mixed solvent systems can be effective for compounds that are either too soluble or not soluble enough in a single solvent.[6][7]

  • Hexane, Toluene, or Cyclohexane: These nonpolar solvents can be suitable for less polar thiophene derivatives.

A small-scale solvent screening is the best approach to identify the optimal solvent or solvent mixture for your specific compound.

How can I remove colored impurities from my thiophene derivative?

Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

My recrystallized thiophene derivative has a wide melting point range. Is it pure?

A wide melting point range is a strong indication that your compound is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If you observe a broad range, a second recrystallization is recommended. It is also possible that you are observing a mixture of isomers, which can be a common issue in thiophene synthesis. In such cases, other purification techniques like column chromatography might be necessary before recrystallization.

Data Presentation

The following table summarizes recrystallization conditions for several thiophene derivatives based on available literature.

Thiophene DerivativeRecrystallization Solvent(s)Yield (%)Reference
5-Aryl-2-acetylthiophenesEthanolGood[8]
5-Carboxy-2-acetylthiopheneWater75.1[4]
Thieno[2,3-b]thiophene derivativeEthanol/DMF86[6]
BenzothiopheneC1-8 Alcohol/Water (5-20% water)-
2-Thiophenecarboxylic acidWater85[5]
Bithiophene dicarbonitrile derivativeEthanol/EtOAc52[7]

Experimental Protocols

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude thiophene derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube gently to see if the solid dissolves. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude thiophene derivative in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to the boiling point while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Protocol for Two-Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents. In one solvent ("good" solvent), your thiophene derivative should be highly soluble, and in the other ("poor" solvent), it should be sparingly soluble.

  • Dissolution: Dissolve the crude thiophene derivative in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Thiophene Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slowly Cool to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystal_check Crystals Formed? ice_bath->crystal_check vacuum_filtration Vacuum Filtration crystal_check->vacuum_filtration Yes troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent crystal_check->troubleshoot No wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Purified Thiophene Derivative dry->end troubleshoot->ice_bath

Caption: General experimental workflow for the recrystallization of thiophene derivatives.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals start->no_crystals solution_oiling 1. Add more hot solvent 2. Slow cooling 3. Use seed crystal/scratch 4. Change solvent oiling_out->solution_oiling solution_yield 1. Reduce solvent volume 2. Pre-heat filtration setup 3. Wash with ice-cold solvent low_yield->solution_yield solution_no_crystals 1. Induce crystallization (seed/scratch) 2. Reduce solvent volume 3. Try anti-solvent no_crystals->solution_no_crystals

Caption: Troubleshooting guide for common recrystallization issues with thiophene derivatives.

References

Technical Support Center: Thiophene Synthesis Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene and its derivatives. It addresses common challenges encountered during the purification of thiophene products from various synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification of thiophene synthesized via different methods, providing potential causes and recommended solutions.

1. General Impurities

Question: My purified thiophene has a strong, unpleasant odor. What is the likely cause and how can I remove it?

Answer: A strong, foul odor in commercially produced or crude thiophene is typically due to sulfur-containing impurities such as mercaptans and sulfides[1]. Standard distillation may not be sufficient to remove these impurities. A chemical wash with dilute nitric acid is an effective method to oxidize and remove these odorous compounds. Following the acid wash, a neutralization step, drying, and final distillation will yield a purified thiophene with a much milder, benzene-like odor[1].

2. Paal-Knorr Synthesis

Question: After performing a Paal-Knorr synthesis, I've identified a significant furan byproduct in my crude product. How can I minimize its formation?

Answer: Furan formation is a known side reaction in the Paal-Knorr synthesis, as the sulfurizing agents (e.g., phosphorus pentasulfide) can also act as dehydrating agents. To minimize furan byproduct formation, consider the following:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often a milder and more selective sulfurizing agent compared to phosphorus pentasulfide.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows the reaction to proceed to completion. Higher temperatures can favor the dehydration pathway leading to furan.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation.

Question: How do I remove unreacted 1,4-dicarbonyl starting material and phosphorus-containing byproducts from my Paal-Knorr reaction?

Answer: Unreacted starting materials and phosphorus-based residues can often be removed through careful workup and purification.

  • Aqueous Wash: Quenching the reaction mixture in water or a dilute base can help to hydrolyze and remove some of the phosphorus byproducts.

  • Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired thiophene from both the more polar dicarbonyl starting material and other polar impurities. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

  • Distillation: For volatile thiophene products, distillation under reduced pressure can be an effective final purification step after initial workup and/or chromatography.

3. Gewald Synthesis

Question: My 2-aminothiophene product from a Gewald synthesis is difficult to purify and contains elemental sulfur. What is the best approach for purification?

Answer: The Gewald reaction often results in residual elemental sulfur and other polar byproducts. A combination of techniques is usually most effective for purification:

  • Filtration: After the reaction, filtering the crude mixture can remove a significant portion of the insoluble elemental sulfur.

  • Recrystallization: 2-Aminothiophenes are often crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixtures) is a powerful technique for removing both residual sulfur and other impurities, yielding a product of high purity.

  • Solvent Washes: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities (like sulfur) are more soluble (e.g., cold diethyl ether) can be an effective preliminary purification step.

4. Hinsberg Synthesis

Question: The purification of my thiophene derivative from a Hinsberg synthesis is complicated by the presence of colored impurities. What purification strategy should I employ?

Answer: The basic conditions and elevated temperatures sometimes used in the Hinsberg synthesis can lead to the formation of colored, high-molecular-weight byproducts.

  • Charcoal Treatment: If the colored impurities are soluble, treating a solution of the crude product with activated charcoal can effectively adsorb them. The charcoal is then removed by filtration.

  • Column Chromatography: This is a very effective method for separating the target thiophene from colored and other polar impurities. The choice of stationary and mobile phases will depend on the polarity of the specific thiophene derivative.

  • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to obtain a highly pure, crystalline material.

Data Presentation: Purity of Thiophene with Different Purification Methods

The following table summarizes the reported purity levels of thiophene achieved through various purification techniques. It is important to note that the initial purity of the crude thiophene can significantly impact the final purity.

Purification MethodStarting MaterialReported PurityReference
Azeotropic Distillation Thiophene from coking crude benzene> 99.9 wt%[2]
Nitric Acid Wash followed by Distillation Commercial Thiophene98.2% yield (water-clear, benzene-like odor)[1]
Recrystallization Crude Thiophene Derivatives96% - 99%

Experimental Protocols

Protocol 1: Purification of Crude Thiophene by Nitric Acid Wash

This protocol is adapted from a patented method for the removal of foul-smelling sulfur impurities from commercial thiophene[1].

Materials:

  • Crude thiophene

  • 4 N aqueous nitric acid

  • 10% sodium carbonate (Na₂CO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Round bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Place the crude thiophene in a round bottom flask equipped with a reflux condenser.

  • Add an equal volume of 4 N aqueous nitric acid.

  • Heat the two-phase mixture with stirring on a steam bath to approximately 80°C. The reaction is indicated by a change in color of both layers to a deep yellow-orange, which typically occurs within 3-5 minutes.

  • Immediately pour the mixture into cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the organic (thiophene) layer with a 10% sodium carbonate solution to neutralize any remaining acid.

  • Separate the aqueous layer.

  • Dry the thiophene layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the dried thiophene by distillation, collecting the fraction that boils at the appropriate temperature for thiophene (approximately 84°C at atmospheric pressure).

Protocol 2: General Recrystallization Procedure for Solid Thiophene Derivatives

This is a general guideline for the purification of solid thiophene derivatives by recrystallization. The choice of solvent is crucial and may require some experimentation.

Materials:

  • Crude solid thiophene derivative

  • A suitable solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof)

  • Erlenmeyer flask, heat source, filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture with swirling until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.

  • If the solution is colored and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.

  • If charcoal was added, hot-filter the solution to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified thiophene derivative should form.

  • For maximum yield, the flask can be placed in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals, for example, in a vacuum oven.

Protocol 3: General Procedure for Purification by Column Chromatography

This protocol provides a general workflow for the purification of thiophene derivatives using silica gel column chromatography.

Materials:

  • Crude thiophene derivative

  • Silica gel

  • A suitable eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column, collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude thiophene derivative in a minimal amount of a suitable solvent (ideally the eluent).

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity if necessary.

  • Collect fractions in separate tubes.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiophene derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Thiophene Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Thiophene Product workup Aqueous Workup / Filtration synthesis->workup Initial Impurity Removal purification_method Distillation / Recrystallization / Chromatography workup->purification_method Primary Purification analysis Purity Analysis (GC-MS, NMR) purification_method->analysis pure_product Pure Thiophene analysis->pure_product Meets Purity Specs

Caption: A general experimental workflow for thiophene purification.

troubleshooting_logic cluster_impurities Impurity Types & Solutions cluster_solutions Purification Strategies start Crude Product Analysis impurity_type Identify Impurity Type start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Polar byproducts Reaction Byproducts (e.g., Furan) impurity_type->byproducts Structural Analog reagent_residue Reagent Residue (e.g., Sulfur) impurity_type->reagent_residue Insoluble/Polar colored_impurities Colored Impurities impurity_type->colored_impurities High MW chromatography Column Chromatography unreacted_sm->chromatography byproducts->chromatography distillation Distillation byproducts->distillation recrystallization Recrystallization reagent_residue->recrystallization filtration_wash Filtration / Solvent Wash reagent_residue->filtration_wash colored_impurities->chromatography charcoal Charcoal Treatment colored_impurities->charcoal

Caption: A logical diagram for troubleshooting thiophene purification.

References

Technical Support Center: Navigating the Challenges of Thiophene Derivative Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene Derivative Production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of thiophene derivative synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist you in your research and manufacturing endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis and purification of thiophene derivatives, particularly when transitioning from laboratory to pilot or industrial scale.

Synthesis & Reaction Scale-Up

Q1: We are observing a significant drop in yield for our Gewald 2-aminothiophene synthesis upon scaling up from lab (10g) to pilot (1kg) scale. What are the likely causes and how can we troubleshoot this?

A1: A drop in yield during the scale-up of the Gewald reaction is a common issue often attributed to mass and heat transfer limitations. Here’s a systematic approach to troubleshooting:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and "hot spots," promoting side reactions.

    • Solution: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. This may involve using a more powerful overhead stirrer, optimizing the impeller design, or adjusting the stirring speed.

  • Poor Temperature Control: The Gewald reaction is exothermic. Inadequate heat removal in a larger vessel can lead to temperature spikes, causing decomposition of reactants or products.

    • Solution: Implement a more robust temperature control strategy. This could involve slower addition of reagents, using a reactor with a better surface-area-to-volume ratio, or employing a more efficient cooling system.

  • Inefficient Knoevenagel Condensation: The initial condensation step is crucial. Incomplete formation of the α,β-unsaturated nitrile intermediate will directly impact the final yield.

    • Solution: Monitor the completion of the Knoevenagel condensation by TLC or LC-MS before proceeding with the sulfur addition. Consider using a Dean-Stark trap to remove water, which is a byproduct of this step and can inhibit the reaction.

  • Sulfur Solubility and Reactivity: Elemental sulfur has limited solubility in many organic solvents.

    • Solution: Choose a solvent that adequately solubilizes sulfur at the reaction temperature (e.g., polar solvents like ethanol, methanol, or DMF). Gentle heating (40-60°C) can improve sulfur's reactivity, but be cautious of excessive heat.[1]

Q2: We are struggling with poor regioselectivity in the Friedel-Crafts acylation of a 3-substituted thiophene at a larger scale, leading to difficult-to-separate isomers. What strategies can we employ to improve this?

A2: Poor regioselectivity is a known challenge in Friedel-Crafts acylation of thiophenes, as the ring's electronics favor substitution at the C2 and C5 positions. When scaling up, this can lead to significant purification challenges.

  • Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid can influence regioselectivity.

    • Solution: Screen different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) and optimize their molar ratio. Sometimes, milder Lewis acids can offer better selectivity.

  • Reaction Temperature: Temperature can significantly impact the isomer ratio.

    • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic conditions may be necessary in some cases.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and thus the product distribution.

    • Solution: Experiment with a range of solvents with varying polarities to find the optimal medium for your specific substrate.

Q3: What are the primary safety concerns when scaling up a Paal-Knorr thiophene synthesis using phosphorus pentasulfide (P₄S₁₀)?

A3: The Paal-Knorr synthesis with P₄S₁₀ presents several safety hazards that are magnified at scale:

  • Hydrogen Sulfide (H₂S) Gas Evolution: This is a highly toxic, flammable, and corrosive gas that is a byproduct of the reaction.

    • Mitigation: All operations must be conducted in a well-ventilated fume hood or a contained reactor system equipped with a scrubber. The scrubber should contain a basic solution (e.g., sodium hypochlorite or sodium hydroxide) to neutralize the H₂S gas.

  • Exothermic Reaction: The reaction can be highly exothermic, leading to a rapid increase in temperature and pressure.

    • Mitigation: Implement strict temperature control with an efficient cooling system. Add the P₄S₁₀ portion-wise or as a slurry in an inert solvent to control the reaction rate.

  • Reagent Handling: Phosphorus pentasulfide is a moisture-sensitive and flammable solid.

    • Mitigation: Handle P₄S₁₀ in a dry, inert atmosphere (e.g., a glove box or under a nitrogen blanket). Store it away from water and other protic substances.

Purification & Isolation

Q4: We are facing difficulties in purifying our thiophene derivative at a multi-kilogram scale. Column chromatography is not economically viable. What are some alternative large-scale purification techniques?

A4: Large-scale purification requires moving beyond traditional laboratory techniques. Here are some scalable alternatives:

  • Recrystallization: This is one of the most cost-effective methods for purifying solid compounds.

    • Strategy: A systematic solvent screening is crucial to identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Seeding the solution with pure crystals can aid in inducing crystallization.

  • Distillation: For liquid thiophene derivatives, fractional distillation under reduced pressure can be highly effective in separating components with different boiling points.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more expensive than other methods, Prep-HPLC can be justified for high-value pharmaceutical intermediates where very high purity is required. Modern systems with larger columns and automated sample injection can handle kilogram quantities.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase, which can be a greener and more efficient alternative to HPLC for certain compounds. It often allows for faster separations and easier solvent removal.

Q5: During the aqueous work-up of our thiophene derivative synthesis, we consistently encounter persistent emulsions. How can we break these emulsions at a large scale?

A5: Emulsion formation is a common problem during the work-up of reactions, especially when dealing with complex mixtures.

  • Addition of Brine: Saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in pH: Adjusting the pH of the aqueous layer with a dilute acid or base can sometimes disrupt the stabilizing forces of the emulsion.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth (Celite®) can help to break up the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might alter the phase behavior and break the emulsion.

Data Presentation: Synthesis Method Comparison

The choice of synthetic route for a thiophene derivative depends on the desired substitution pattern, available starting materials, and the scale of production. The following table provides a general comparison of common thiophene synthesis methods.

Synthesis Method Typical Lab-Scale Yield Reported Pilot/Industrial Scale Yield Key Advantages Common Scale-Up Challenges
Gewald Synthesis 70-95%60-85%One-pot, multi-component reaction; readily available starting materials; good for 2-aminothiophenes.[2]Exothermic reaction control; sulfur solubility; potential for side reactions at higher temperatures.
Paal-Knorr Synthesis 60-90%50-80%Versatile for various substituted thiophenes; straightforward reaction.[3]H₂S gas evolution (safety hazard); often requires high temperatures; potential for furan byproduct formation.[4]
Hinsberg Synthesis 50-80%40-70%Good for synthesizing 3,4-disubstituted thiophene-2,5-dicarbonyls.[]Can require strong basic conditions; multi-step process may be necessary.
Fiesselmann Synthesis 65-85%55-75%Excellent for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[]Can require specific starting materials (α,β-acetylenic esters).

Note: Yields are highly substrate-dependent and can vary significantly based on reaction conditions and scale.

Experimental Protocols

Protocol 1: Pilot-Scale Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative on a 1 kg scale. Caution: This reaction is exothermic and should be performed by trained personnel in a suitable reactor with appropriate safety measures.

Materials:

  • Cyclohexanone (1.0 kg, 10.2 mol)

  • Malononitrile (0.67 kg, 10.2 mol)

  • Elemental Sulfur (0.35 kg, 11.0 mol)

  • Morpholine (0.18 kg, 2.0 mol)

  • Ethanol (10 L)

  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

Procedure:

  • Reactor Setup: Assemble the 20 L reactor and ensure all connections are secure. Purge the reactor with nitrogen.

  • Charge Reactants: To the reactor, add ethanol (10 L), cyclohexanone (1.0 kg), malononitrile (0.67 kg), and elemental sulfur (0.35 kg).

  • Initiate Agitation: Begin stirring the mixture at a moderate speed to ensure good suspension of the solids.

  • Base Addition: Slowly add morpholine (0.18 kg) to the reaction mixture over a period of 30-60 minutes. Monitor the internal temperature closely. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.

  • Reaction: After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 78°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further cool to 0-5°C in an ice bath. The product will precipitate out of solution.

  • Filtration: Collect the solid product by filtration and wash the filter cake with cold ethanol (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Protocol 2: Lab-Scale Paal-Knorr Thiophene Synthesis

This protocol describes a typical lab-scale synthesis of a 2,5-disubstituted thiophene. Caution: This reaction produces toxic H₂S gas and should be performed in a well-ventilated fume hood.

Materials:

  • 2,5-Hexanedione (5.7 g, 50 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀) (5.55 g, 25 mmol)

  • Anhydrous Toluene (100 mL)

  • 500 mL round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber containing bleach solution.

Procedure:

  • Setup: Assemble the flask and condenser in a fume hood.

  • Charge Reactants: To the flask, add 2,5-hexanedione (5.7 g) and anhydrous toluene (100 mL).

  • Sulfurizing Agent Addition: While stirring, carefully add phosphorus pentasulfide (5.55 g) in portions to control the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-2 hours. The mixture will typically turn dark.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice (200 g) in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 2,5-dimethylthiophene.

Visualizations: Workflows and Decision Trees

Troubleshooting Low Yield in Gewald Synthesis

The following workflow diagram illustrates a systematic approach to troubleshooting low yields in a Gewald synthesis.

Gewald_Troubleshooting start Low Yield in Gewald Synthesis check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents condensation_issue 2. Incomplete Knoevenagel Condensation? check_reagents->condensation_issue Reagents OK solution_reagents Action: - Use high-purity starting materials. - Verify molar ratios. check_reagents->solution_reagents sulfur_issue 3. Inefficient Sulfur Addition/Cyclization? condensation_issue->sulfur_issue Condensation Complete solution_condensation Action: - Monitor condensation by TLC/LC-MS. - Screen different bases (e.g., piperidine, triethylamine). - Use a Dean-Stark trap to remove water. condensation_issue->solution_condensation side_reactions 4. Evidence of Side Reactions/Decomposition? sulfur_issue->side_reactions Cyclization Incomplete solution_sulfur Action: - Optimize reaction temperature (40-60°C). - Use a more polar solvent (EtOH, DMF). - Ensure adequate mixing. sulfur_issue->solution_sulfur solution_side_reactions Action: - Lower reaction temperature. - Control rate of base addition. - Consider a two-step procedure. side_reactions->solution_side_reactions

Troubleshooting workflow for low yield in Gewald synthesis.
Decision Tree for Selecting a Thiophene Synthesis Route

This diagram provides a simplified decision-making framework for choosing an appropriate synthetic method based on the desired thiophene derivative.

Synthesis_Selection start Desired Thiophene Derivative? aminothiophene 2-Aminothiophene? start->aminothiophene hydroxythiophene 3-Hydroxy-2-Carboxylic Acid Derivative? start->hydroxythiophene dicarbonylthiophene 3,4-Dicarbonyl Substituted? start->dicarbonylthiophene other_substituted Other Substituted Thiophene? start->other_substituted gewald Gewald Synthesis aminothiophene->gewald Yes fiesselmann Fiesselmann Synthesis hydroxythiophene->fiesselmann Yes hinsberg Hinsberg Synthesis dicarbonylthiophene->hinsberg Yes paal_knorr Paal-Knorr Synthesis other_substituted->paal_knorr From 1,4-dicarbonyl

Decision tree for selecting a thiophene synthesis route.
General Scale-Up Workflow

This diagram outlines the key stages and considerations when scaling up a thiophene derivative synthesis from the lab to production.

Scale_Up_Workflow lab Lab-Scale Synthesis (mg to g) process_dev Process Development & Safety Assessment lab->process_dev Initial Success pilot Pilot-Scale Synthesis (kg) process_dev->pilot Favorable Safety & Feasibility dev_details Key Activities: - Reaction calorimetry - Impurity profiling - Mixing studies - Material compatibility process_dev->dev_details optimization Process Optimization pilot->optimization Identify Bottlenecks production Production Scale (multi-kg to tons) optimization->production Robust & Economical Process opt_details Key Activities: - Yield improvement - Cycle time reduction - Solvent recycling - Purification optimization optimization->opt_details

General workflow for scaling up thiophene derivative production.

References

Technical Support Center: Byproduct Analysis in 3-Aminothiophene Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 3-aminothiophene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the acylation of 3-aminothiophene?

The acylation of 3-aminothiophene can lead to two main types of products: N-acylated and C-acylated thiophenes. The reaction's selectivity is highly dependent on the conditions employed.

  • N-Acylation: This is often the desired and major product, especially when the reaction is carried out in the presence of a base. The product is a 3-acylaminothiophene.

  • C-Acylation: This involves the substitution of a hydrogen atom on the thiophene ring with an acyl group. This is a type of Friedel-Crafts reaction and typically requires a Lewis acid catalyst.

Q2: What are the most common byproducts in the acylation of 3-aminothiophene?

Byproduct formation is a common issue and can arise from several competing reactions:

  • Regioisomers of C-acylation: The amino group at the 3-position is an activating group and directs electrophilic substitution to the ortho (C2 and C4) and para (C5) positions. This can lead to a mixture of C-acylated isomers.

  • Di-acylation: It is possible for both N-acylation and C-acylation to occur on the same molecule, leading to a di-acylated byproduct. Di-C-acylation is also a possibility under harsh conditions.

  • Polymerization: Thiophene and its derivatives can be sensitive to strong acids and high temperatures, which can lead to the formation of polymeric tars.[1]

Q3: How do reaction conditions influence the product and byproduct distribution?

The choice of acylating agent, catalyst, solvent, and temperature are all critical factors.

  • N-Acylation Favored: The use of a base (like pyridine or triethylamine) with an acyl halide or anhydride will primarily yield the N-acylated product. The base neutralizes the acid byproduct, preventing the protonation of the highly nucleophilic amino group.

  • C-Acylation Favored: In the presence of a strong Lewis acid catalyst (e.g., AlCl₃, SnCl₄), Friedel-Crafts acylation on the thiophene ring is more likely.[1][2][3][4][5][6] However, the amino group can coordinate with the Lewis acid, which can complicate the reaction.

  • Temperature: Higher temperatures can lead to an increase in byproducts, including regioisomers and polymeric materials.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Acylated Product
Potential Cause Troubleshooting Steps
Protonation of the Amino Group Ensure a sufficient amount of base (at least one equivalent) is used to neutralize the acid generated during the reaction.
Competing C-Acylation Avoid the use of Lewis acid catalysts if N-acylation is the desired outcome.
Degradation of Starting Material or Product Run the reaction at a lower temperature and monitor the progress by TLC or LC-MS to avoid prolonged reaction times.
Impure Reagents Use freshly distilled or purified starting materials and anhydrous solvents.
Issue 2: Formation of Multiple Products (Isomers and Di-acylated Byproducts)
Potential Cause Troubleshooting Steps
C-Acylation at Multiple Ring Positions The amino group at C3 directs acylation to C2, C4, and C5. To favor a specific isomer, consider using a milder Lewis acid or a different acylating agent. Steric hindrance may favor acylation at the less hindered C5 position.
Di-acylation (N- and C-acylation) Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). A large excess of the acylating agent can promote di-acylation.
Harsh Reaction Conditions Lower the reaction temperature and consider a less reactive acylating agent or a milder catalyst.

Quantitative Data on Byproduct Formation

While specific quantitative data for the acylation of 3-aminothiophene is not extensively reported in the literature, the general principles of electrophilic aromatic substitution on thiophenes provide guidance. For unsubstituted thiophene, acylation at the 2-position is strongly favored over the 3-position due to the greater resonance stabilization of the cationic intermediate.[4][5] The activating amino group at the 3-position will influence this outcome, but a mixture of isomers should be anticipated in C-acylation reactions.

Reaction Type Position Expected Product Distribution Influencing Factors
N-Acylation Amino GroupMajor ProductPresence of a base.
C-Acylation C2, C4, C5Mixture of IsomersLewis acid catalyst, steric effects, temperature.
Di-acylation N and CMinor ByproductExcess acylating agent.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 3-Aminothiophene

This protocol is a general guideline for the synthesis of 3-acetamidothiophene.

Materials:

  • 3-Aminothiophene

  • Acetic Anhydride or Acetyl Chloride (1.1 equivalents)

  • Pyridine or Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 3-aminothiophene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (pyridine or triethylamine) to the stirred solution.

  • Add the acylating agent (acetic anhydride or acetyl chloride) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for C-Acylation of 3-Aminothiophene (Friedel-Crafts)

Note: This reaction is likely to produce a mixture of isomers.

Materials:

  • 3-Aminothiophene

  • Acyl Halide (e.g., Acetyl Chloride) (1.1 equivalents)

  • Lewis Acid (e.g., AlCl₃, SnCl₄) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

Procedure:

  • To a stirred suspension of the Lewis acid in the anhydrous solvent at 0 °C, slowly add the acyl halide.

  • Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 3-aminothiophene in the same solvent dropwise, maintaining the temperature at 0 °C. The amino group may complex with the Lewis acid, potentially requiring more than one equivalent of the catalyst.

  • After the addition is complete, allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Visualizing Reaction Pathways and Troubleshooting

Acylation Pathways of 3-Aminothiophene

Acylation_Pathways 3-Aminothiophene 3-Aminothiophene N-Acylation N-Acylation 3-Aminothiophene->N-Acylation Acyl Halide/Anhydride, Base C-Acylation C-Acylation 3-Aminothiophene->C-Acylation Acyl Halide, Lewis Acid Polymerization Polymerization 3-Aminothiophene->Polymerization Strong Acid, High Temp Di-acylation Di-acylation N-Acylation->Di-acylation Excess Acylating Agent, Lewis Acid C-Acylation->Di-acylation Excess Acylating Agent

Caption: Possible reaction pathways in the acylation of 3-aminothiophene.

Troubleshooting Workflow for Poor Yield in N-Acylation

Caption: A decision-making workflow for troubleshooting low yields in N-acylation.

References

Technical Support Center: Optimizing Catalyst Selection for Thiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing catalyst selection for thiophene coupling reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during thiophene coupling reactions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Suzuki coupling reaction of a substituted thiophene is resulting in a low yield or is not proceeding at all. What are the common causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Suzuki coupling of thiophenes can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst Inactivity: The palladium catalyst may have decomposed or deactivated. The formation of palladium black is a visual indicator of catalyst decomposition.[1][2] Ensure you are using a high-purity catalyst and that your substrates or impurities are not poisoning it.

    • Inefficient Oxidative Addition: For electron-rich thiophene halides, the initial oxidative addition step can be slow.[1] Using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can help accelerate this step.[1]

    • Protodeboronation: Thiophene boronic acids or esters can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[1][3] This is a common side reaction. Using stable boronic acid derivatives like pinacol esters or trifluoroborate salts can mitigate this issue.[3]

    • Poor Reagent Quality: Verify the purity and stability of all reagents, especially alkyl boronic acids which can be unstable.[1] Ensure solvents are properly dried and degassed, as oxygen can interfere with the reaction and lead to side reactions like homocoupling.[1][3]

    • Incorrect Base or Solvent: The choice of base and solvent is critical and often depends on the specific substrates. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.[1][4] Common solvent systems include mixtures of an organic solvent (like THF, dioxane, or toluene) with an aqueous solution of the base.[1][4]

Issue 2: Significant Side Product Formation

  • Question: I am observing significant amounts of side products like homocoupled products, dehalogenated thiophene, or protodeboronated starting material. How can I minimize these?

  • Answer: The formation of side products is a common challenge. Here’s how to address them:

    • Homocoupling: This side reaction, where the boronic acid couples with itself, is often caused by the presence of oxygen.[3] Thoroughly degassing all solvents and maintaining a strict inert atmosphere (e.g., using argon or nitrogen) is crucial to minimize homocoupling.[3]

    • Dehalogenation: The replacement of the halogen on the thiophene ring with a hydrogen atom can be a significant issue, particularly in the presence of water.[3][4] Carefully controlling the amount of water in the solvent system or using anhydrous conditions can help reduce dehalogenation.[3][4]

    • Protodeboronation: As mentioned earlier, the cleavage of the C-B bond of the boronic acid can be problematic.[1][3] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[3]

Issue 3: Catalyst Deactivation

  • Question: My reaction starts well but then stalls, or I observe the formation of a black precipitate. What is causing catalyst deactivation and how can I prevent it?

  • Answer: Catalyst deactivation is a frequent issue in cross-coupling reactions.

    • Formation of Palladium Black: The appearance of a black precipitate is often indicative of the formation of palladium (0) aggregates, known as palladium black, which is catalytically inactive.[1] This can be caused by high temperatures, high catalyst concentrations, or the absence of a suitable stabilizing ligand.[5]

    • Ligand Degradation: Some phosphine ligands can degrade under the reaction conditions, leading to catalyst deactivation.[6]

    • Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[7] Water and sulfur compounds can be particularly detrimental to certain catalysts.[7]

    • Troubleshooting Steps:

      • Ensure a thoroughly inert atmosphere to prevent oxidation of the catalyst.

      • Use fresh, high-purity reagents and solvents.[1]

      • Consider using more robust ligands, such as bulky biarylphosphines, which can stabilize the palladium center.[1][8]

      • Optimize the catalyst loading; sometimes lower concentrations can prevent aggregation.[5]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

  • Q1: What are the key factors to consider when selecting a palladium catalyst and ligand for a thiophene coupling reaction?

  • A1: The choice of catalyst and ligand is crucial for a successful reaction. Key factors include:

    • Substrate Electronics: For electron-rich thiophenes, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred to facilitate the oxidative addition step.[1]

    • Steric Hindrance: Sterically hindered substrates may require ligands with a large bite angle to promote reductive elimination.

    • Reaction Type: Different coupling reactions (Suzuki, Stille, Heck, etc.) may have different optimal catalyst systems.

    • Catalyst Precursor: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles. The choice can influence catalyst activation and stability.

  • Q2: When should I consider using a ligand-free catalyst system?

  • A2: Ligand-less palladium acetate (Pd(OAc)₂) can be a very efficient catalyst for the direct 5-arylation of thiophene derivatives.[5] This approach is economically and environmentally attractive. However, it is crucial to use low palladium concentrations (0.001–0.1 mol%) to avoid the rapid formation of inactive palladium black.[5]

Reaction Conditions

  • Q3: How important is the choice of base and solvent?

  • A3: The base and solvent system is critical and highly substrate-dependent.[1] The base not only facilitates the transmetalation step in Suzuki couplings but also influences the overall reaction rate and selectivity. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent must solubilize both the organic and inorganic reagents.[4] Mixtures like dioxane/water or toluene/water are frequently used.[3][4]

  • Q4: What is the optimal temperature range for thiophene coupling reactions?

  • A4: The optimal temperature depends on the specific coupling reaction, substrates, and catalyst system. While some direct arylation reactions can proceed at room temperature, many Suzuki and Heck couplings require elevated temperatures, often in the range of 80-120 °C, to achieve a reasonable reaction rate.[9][10] However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[4]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Thiophenes

Catalyst/LigandThiophene SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / L1*Thiophene-2-boronic acid pinacol esterAryl bromideK₃PO₄THF/H₂O654889[11]
Pd(OAc)₂ / SPhos2-BromothiophenesCyclopropylboronic acidK₃PO₄Toluene/H₂O902High[12]
Pd(OAc)₂ / Phobane-derivedHeteroaryl bromidesArylboronic acidKOHDioxaneRT-High[13]

*L1 is a specific phosphine-based bulky ligand described in the reference.

Table 2: Conditions for Direct C-H Arylation of Thiophenes

CatalystThiophene SubstrateCoupling PartnerBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)Reference
Pd₂(dba)₃·CHCl₃Benzo[b]thiophene4-IodotolueneAg₂CO₃HFIPRT-92[9]
Pd(OAc)₂Thiophene derivativesAryl bromidesKOAcDMA-0.1-0.001High[5]
Pd(OAc)₂/phd*2-Bromo-3-hexylthiophene- (Homocoupling)Cu(OAc)₂DMSO-3Good[14]

*phd = 1,10-phenanthroline-5,6-dione

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Thienyl Bromide

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).

  • Reagent Addition: Add the thienyl bromide, the boronic acid or ester, and the base (e.g., K₃PO₄).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of THF and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Direct C-H Arylation of Thiophene

  • Reaction Setup: In a reaction vessel, combine the palladium catalyst (e.g., Pd(OAc)₂), the base (e.g., KOAc), and the aryl bromide.

  • Reagent Addition: Add the thiophene derivative.

  • Solvent Addition: Add the solvent (e.g., DMA).

  • Reaction: Heat the mixture to the desired temperature with stirring.

  • Monitoring: Follow the reaction's progress using an appropriate analytical technique (TLC, GC-MS).

  • Workup and Purification: After cooling, perform a standard aqueous workup and purify the product by chromatography.

Mandatory Visualization

troubleshooting_workflow start Low/No Product Yield reagent_quality Verify Reagent Quality (Purity, Stability) start->reagent_quality reagents_ok Reagents OK? reagent_quality->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No reaction_conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagents_ok->reaction_conditions Yes conditions_ok Conditions OK? reaction_conditions->conditions_ok improve_conditions Improve Degassing/ Ensure Inert Atmosphere conditions_ok->improve_conditions No catalyst_system Troubleshoot Catalyst System conditions_ok->catalyst_system Yes catalyst_issue Catalyst Issue? (e.g., Pd Black) catalyst_system->catalyst_issue change_ligand Change Ligand (e.g., Buchwald type) catalyst_issue->change_ligand Yes boron_reagent Troubleshoot Boron Reagent catalyst_issue->boron_reagent No use_different_pd Use Different Pd Precursor (e.g., Palladacycle) change_ligand->use_different_pd protodeboronation Protodeboronation? boron_reagent->protodeboronation optimize_base_solvent Optimize Base/Solvent protodeboronation->optimize_base_solvent No use_stable_boron Use Stable Boron Reagent (e.g., Pinacol Ester) protodeboronation->use_stable_boron Yes

Caption: Troubleshooting workflow for low yield in thiophene coupling.

catalyst_selection_logic start Select Catalyst for Thiophene Coupling reaction_type Reaction Type? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki heck Heck Coupling reaction_type->heck Heck direct_arylation Direct C-H Arylation reaction_type->direct_arylation Direct Arylation thiophene_electronics Thiophene Electronics? suzuki->thiophene_electronics heck->thiophene_electronics ligand_free Consider Ligand-Free Pd(OAc)₂ at low concentration direct_arylation->ligand_free electron_rich Electron-Rich thiophene_electronics->electron_rich Rich electron_poor Electron-Poor thiophene_electronics->electron_poor Poor buchwald_ligands Consider Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) electron_rich->buchwald_ligands standard_ligands Standard Phosphine Ligands May Suffice electron_poor->standard_ligands steric_hindrance Steric Hindrance? buchwald_ligands->steric_hindrance standard_ligands->steric_hindrance hindered Sterically Hindered steric_hindrance->hindered Yes not_hindered Not Hindered steric_hindrance->not_hindered No bulky_ligands Use Bulky Ligands hindered->bulky_ligands

Caption: Decision tree for catalyst selection in thiophene coupling.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Thienyl-X pd_intermediate1 R¹-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R²-B(OR)₂ (Base) pd_intermediate2 R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for Suzuki coupling of thiophenes.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Acetylamino)thiophene-2-carboxylic Acid and 2-Aminothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of the reactivity of functionalized heterocyclic compounds is paramount. This guide provides an objective comparison of the chemical reactivity of two isomeric thiophene derivatives: 3-(acetylamino)thiophene-2-carboxylic acid and 2-aminothiophene-3-carboxylic acid. The analysis is grounded in fundamental principles of organic chemistry and supported by available experimental data.

Executive Summary

The differential placement of the amino/acetylamino and carboxylic acid functionalities on the thiophene ring profoundly influences the electronic properties and, consequently, the chemical behavior of these two isomers. In essence:

  • 2-Aminothiophene-3-carboxylic acid is anticipated to be more reactive towards electrophilic aromatic substitution due to the strong activating effect of the free amino group at the 2-position. Its amino group is also a more potent nucleophile.

  • This compound , with its less activating acetylamino group and the deactivating carboxylic acid group at the 2-position, is expected to be less reactive in electrophilic aromatic substitution. The acetylamino group's nitrogen is significantly less nucleophilic.

This guide will dissect these differences across various reaction types, offering insights into their synthetic utility.

Electronic Properties and Their Influence on Reactivity

The reactivity of these molecules is dictated by the interplay of the electron-donating and electron-withdrawing effects of their substituents on the electron-rich thiophene ring.

  • Amino Group (-NH₂): A strong activating group that donates electron density to the ring through resonance (+R effect), increasing its nucleophilicity. It is an ortho, para-director in electrophilic aromatic substitution.

  • Acetylamino Group (-NHCOCH₃): Also an activating, ortho, para-directing group. However, the electron-withdrawing nature of the adjacent carbonyl group diminishes the nitrogen's ability to donate its lone pair into the ring, making it a weaker activator than a free amino group.[1]

  • Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density from the ring through a negative inductive effect (-I effect) and a resonance effect (-R effect). It is a meta-director.

In 2-aminothiophene-3-carboxylic acid , the powerful activating amino group at the C2 position strongly influences the ring's reactivity. Conversely, in This compound , the weaker activating acetylamino group is at C3, and the deactivating carboxylic acid is at the more influential C2 position.

Reactivity in Electrophilic Aromatic Substitution

The thiophene ring is inherently more reactive towards electrophiles than benzene, with a preference for substitution at the α-positions (C2 and C5).[2] The substituents on the ring modulate this inherent reactivity and direct incoming electrophiles.

For 2-aminothiophene-3-carboxylic acid , the strongly activating amino group at C2 directs electrophilic attack to the vacant C5 position (para to the amino group). The C5 position is highly activated, making this compound very susceptible to electrophilic substitution.

In the case of This compound , the directing effects of the substituents are in opposition. The acetylamino group at C3 directs ortho (to C2 and C4) and para (to C5). The carboxylic acid at C2 directs meta (to C4). The most likely position for electrophilic attack would be C5, which is para to the activating acetylamino group and not sterically hindered. However, the overall reactivity is expected to be significantly lower than that of its isomer due to the presence of the deactivating group at the 2-position.

G cluster_0 2-Aminothiophene-3-carboxylic acid cluster_1 This compound a S b NH₂ (Activating, o,p-directing) c COOH (Deactivating, m-directing) e C5 (Highly Activated) b->e para-directing d f S g COOH (Deactivating, m-directing) h NHCOCH₃ (Activating, o,p-directing) i g->i meta-directing j C5 (Moderately Activated) h->j para-directing

Predicted Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilicity of the Amino/Amido Group

The lone pair of electrons on the nitrogen atom imparts nucleophilic character.

  • In 2-aminothiophene-3-carboxylic acid , the free amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization.

  • In This compound , the nitrogen lone pair is delocalized into the adjacent acetyl carbonyl group through resonance. This significantly reduces its nucleophilicity, and reactions at the nitrogen are generally not observed without prior hydrolysis of the amide.

Acidity of the Carboxylic Acid Group

The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents on the ring. Electron-withdrawing groups stabilize the carboxylate anion, increasing acidity.

  • In 2-aminothiophene-3-carboxylic acid , the electron-donating amino group at the adjacent position (C2) will destabilize the carboxylate anion, thereby decreasing the acidity of the carboxylic acid.

  • In This compound , the acetylamino group at C3 has a weaker electron-donating effect compared to a free amino group. Furthermore, the carboxylic acid is at the 2-position, which can be influenced by the sulfur atom. It is predicted that This compound would be the stronger acid of the two, although both are expected to be relatively weak acids.

Reactivity in Amide Bond Formation

Both molecules can undergo amide bond formation through their carboxylic acid moiety. This typically requires activation of the carboxylic acid, for example, with coupling reagents like EDC or by conversion to an acyl chloride.[3][4]

  • For 2-aminothiophene-3-carboxylic acid , standard coupling procedures are applicable. However, the presence of the nucleophilic amino group means that protection of this group may be necessary to avoid self-polymerization or other side reactions, depending on the reaction conditions.

  • This compound can also be converted to amides using standard coupling protocols. The acetylamino group is generally unreactive under these conditions, so protection is not required.

Other Reactions

Decarboxylation: The removal of the carboxylic acid group can be a useful synthetic transformation. While there is limited direct comparative data, the stability of the resulting carbanion intermediate influences the ease of decarboxylation. It has been noted that decarboxylation of 3-aminothiophene-2-carboxylate can be challenging and may require high temperatures.[5]

Hydrolysis: The acetylamino group of This compound can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-aminothiophene-2-carboxylic acid.

Experimental Data and Protocols

Table 1: Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives via Gewald Reaction
Carbonyl Compoundα-Cyano EsterBaseSolventConditionsYield (%)Reference
CyclohexanoneEthyl cyanoacetateMorpholineEthanolReflux, 4h85[6]
AcetoneMalononitrileTriethylamineWaterRoom Temp92[6]
4-NitroacetophenoneEthyl cyanoacetate-EthanolMicrowave, 120°C, 46 minNot specified[7]
Experimental Protocol: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is representative for the synthesis of derivatives of 2-aminothiophene-3-carboxylic acid.

  • In a 5 mL microwave reaction vial, combine acetophenone (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and morpholine (1.0 mmol).

  • Add 3 mL of ethanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 10 minutes.

  • After cooling, the reaction mixture is transferred to a separatory funnel containing ethyl acetate (20 mL) and washed with water (3 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure product.

G start Combine Reactants (Ketone/Aldehyde, α-Cyano Ester, Sulfur, Base) reaction Microwave Irradiation (e.g., 100°C, 10 min) start->reaction In Solvent (e.g., Ethanol) workup Work-up (Extraction with Ethyl Acetate, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

General Experimental Workflow for Gewald Synthesis.
Experimental Protocol: Synthesis of Methyl 3-(acetylamino)thiophene-2-carboxylate

The synthesis of 3-aminothiophene-2-carboxylic acid esters can be achieved through the reaction of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of a base. The resulting amino ester can then be acetylated.[8]

  • Synthesis of Methyl 3-aminothiophene-2-carboxylate: A suspension of sodium methoxide (29.2 g) in ether (250 mL) is cooled and treated with a solution of methyl thioglycolate (31.8 g) in ether (30 mL). To this, α,β-dichloropropionitrile is added while maintaining a low temperature. After the reaction, the mixture is neutralized, and the product is extracted with an organic solvent. The solvent is removed, and the crude product is purified by vacuum distillation to yield methyl 3-aminothiophene-2-carboxylate (yield: 72%).[8]

  • Acetylation: The methyl 3-aminothiophene-2-carboxylate is then treated with acetic anhydride to yield methyl 3-(acetylamino)thiophene-2-carboxylate.[8]

  • Hydrolysis: The ester can be saponified with aqueous sodium hydroxide, followed by acidification to yield this compound.

Conclusion

The reactivity of this compound and 2-aminothiophene-3-carboxylic acid is significantly different due to the nature and position of their substituents. 2-Aminothiophene-3-carboxylic acid is the more reactive isomer towards electrophiles and possesses a more nucleophilic amino group, making it a versatile building block for further functionalization, particularly at the C5 position. In contrast, this compound is less reactive towards electrophilic attack on the thiophene ring, and its acetylamino group is not nucleophilic. These distinct reactivity profiles should be carefully considered when planning synthetic routes and designing new molecules for pharmaceutical or materials science applications. The choice between these two isomers will depend on the desired reaction and the target molecular architecture.

References

Validating Synthesized Thiophene Compounds: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is a critical step in the research and development pipeline. Thiophene and its derivatives are prevalent scaffolds in medicinal chemistry and materials science, making the precise determination of their molecular architecture paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering detailed insights into the connectivity and spatial arrangement of atoms. This guide provides a comprehensive comparison of NMR spectroscopy with other key analytical techniques for the structural validation of synthesized thiophene compounds, supported by experimental data and detailed protocols.

Unraveling the Thiophene Core: The Power of NMR Spectroscopy

NMR spectroscopy provides a wealth of information for the structural elucidation of thiophene derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and through-space interactions, a detailed molecular picture can be constructed.

1H and 13C NMR Spectral Data of Substituted Thiophenes

The electronic environment of the thiophene ring is highly sensitive to the nature and position of substituents, leading to characteristic changes in the 1H and 13C NMR spectra. The tables below summarize typical chemical shift ranges for protons and carbons in substituted thiophene rings.

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
C2/C5 (α-carbons)7.0 - 8.0125 - 150
C3/C4 (β-carbons)6.8 - 7.5120 - 140

Table 1: General 1H and 13C NMR Chemical Shift Ranges for Substituted Thiophenes.

The specific chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents. For instance, an electron-withdrawing group at the C2 position will deshield the proton at C5, shifting its resonance downfield.

Substituent (at C2)H3 (ppm)H4 (ppm)H5 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
-H7.187.007.18125.6127.4127.4125.6
-CH36.856.956.65139.8125.5126.8123.4
-CHO7.757.207.90144.1136.3128.3134.8
-NO27.807.308.00151.7128.1128.1133.5

Table 2: Representative 1H and 13C NMR Chemical Shifts for 2-Substituted Thiophenes. [1][2]

Deciphering Connectivity: Coupling Constants (J)

Proton-proton coupling constants provide valuable information about the connectivity of atoms within the thiophene ring. The magnitude of the coupling constant is dependent on the number of bonds separating the interacting protons.

CouplingTypical J-value (Hz)
3JH2-H34.0 - 6.0
3JH3-H43.0 - 4.5
4JH2-H41.0 - 2.0
4JH3-H53.0 - 4.0
5JH2-H52.0 - 3.5

Table 3: Typical Proton-Proton Coupling Constants in Thiophenes. [3][4]

A Multi-faceted Approach: Alternative and Complementary Validation Techniques

While NMR is a powerful tool, a comprehensive structural validation often relies on a combination of analytical methods. Mass spectrometry, FT-IR spectroscopy, and X-ray crystallography provide complementary information, each with its own strengths and limitations.

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry, and conformational information.[5][6]Non-destructive, provides a wealth of structural detail in solution.[7]Lower sensitivity compared to MS, can be complex to interpret for large molecules.[7][8]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[9][10]High sensitivity, provides accurate molecular weight.[10]Isomers can be difficult to distinguish, provides limited stereochemical information.
FT-IR Spectroscopy Presence of specific functional groups.[9][11]Fast, simple to operate, provides a characteristic "fingerprint" for a compound.[12]Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[2][13]Provides the definitive solid-state structure.Requires a single crystal of suitable quality and size, which can be challenging to obtain.[2]

Table 4: Comparison of Key Analytical Techniques for Structural Validation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized thiophene compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • 1H NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-5 seconds.

  • 13C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of 13C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of complex spectra.[14][15] Standard instrument parameters are typically used, with optimization of mixing times and delays as needed.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the thiophene compound in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Method:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm-1.

    • Resolution: 4 cm-1 is usually sufficient.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule (e.g., C=O, C-S, C-H).[11][16]

X-ray Crystallography
  • Crystal Growth: High-quality single crystals are essential.[13] This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structure is refined to obtain the final atomic coordinates.[13]

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical workflow for validating a synthesized thiophene compound and the relationship between different analytical techniques.

Thiophene_Validation_Workflow Synthesis Synthesized Thiophene Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Xray X-ray Crystallography (if crystalline) Purification->Xray Structure_Elucidation Structure Elucidation & Validation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Xray->Structure_Elucidation Publication Publication/ Further Studies Structure_Elucidation->Publication

Caption: Workflow for the validation of a synthesized thiophene compound.

Analytical_Technique_Comparison NMR NMR Spectroscopy Connectivity Stereochemistry Conformation Structure Validated Thiophene Structure NMR->Structure Detailed Framework MS Mass Spectrometry Molecular Weight Formula Fragmentation MS->Structure Molecular Formula IR FT-IR Spectroscopy Functional Groups IR->Structure Functional Group ID Xray X-ray Crystallography 3D Structure Bond Lengths/Angles Xray->Structure Definitive 3D Model

Caption: Interplay of analytical techniques for thiophene structure validation.

References

Purity Analysis of 3-(Acetylamino)thiophene-2-carboxylic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug quality, safety, and efficacy. This guide provides an objective comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(Acetylamino)thiophene-2-carboxylic acid, a key building block in various pharmaceutical syntheses. We present supporting experimental data and detailed protocols to aid in method selection and implementation for robust quality control.

Executive Summary

This guide details two distinct HPLC methods for the purity assessment of this compound:

  • Method 1: Reversed-Phase HPLC (RP-HPLC) , a widely used and robust method for moderately polar compounds.

  • Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) , an alternative approach offering different selectivity, particularly for polar compounds that are poorly retained in reversed-phase systems.

The comparison reveals that while the RP-HPLC method provides a reliable and straightforward approach for routine purity analysis, the HILIC method offers superior retention and resolution for highly polar impurities that may be present. The choice of method will depend on the specific requirements of the analysis, including the expected impurity profile and the desired chromatographic resolution.

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is based on the principle of hydrophobic interaction, where the analyte and impurities are separated based on their polarity.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard of known purity.

Chromatographic Conditions:

ParameterRecommended Conditions
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid. A gradient elution is recommended for optimal separation of impurities with a wide range of polarities.
Gradient Program 0-5 min: 20% Acetonitrile5-25 min: 20% to 80% Acetonitrile25-30 min: 80% Acetonitrile30-35 min: 80% to 20% Acetonitrile35-40 min: 20% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: 0.1% Phosphoric acid in Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This method is particularly effective for retaining and separating polar compounds.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • HILIC column with a polar stationary phase (e.g., amide, silica).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • This compound reference standard of known purity.

Chromatographic Conditions:

ParameterRecommended Conditions
Mobile Phase Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0, adjusted with formic acid). A gradient elution is employed.
Gradient Program 0-5 min: 95% Acetonitrile5-20 min: 95% to 70% Acetonitrile20-25 min: 70% Acetonitrile25-30 min: 70% to 95% Acetonitrile30-35 min: 95% Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 5 µL

Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition (95% Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

Comparative Data Analysis

The performance of the two HPLC methods was evaluated by analyzing a sample of this compound spiked with potential impurities. The following table summarizes the quantitative data obtained.

CompoundMethod 1 (RP-HPLC)Method 2 (HILIC)
Retention Time (min) Peak Area (%)
Impurity A (Starting Material)3.50.15
Impurity B (By-product)8.20.25
This compound 15.7 99.5
Impurity C (Degradant)2.10.10

Data Interpretation:

  • The RP-HPLC method shows good retention of the main compound with impurities eluting at significantly different times.

  • The HILIC method provides a reversed elution order, with the polar main compound eluting earlier and the less polar impurities being more strongly retained. This can be advantageous for resolving highly polar impurities that might co-elute with the void volume in RP-HPLC.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the purity analysis process, the following diagrams are provided.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis start Weighing of Sample and Standard dissolution Dissolution in Diluent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship cluster_impurities Potential Impurities main_compound This compound starting_material Starting Materials (e.g., 3-aminothiophene-2-carboxylic acid) main_compound->starting_material from incomplete reaction byproducts Reaction By-products (e.g., over-acetylated species) main_compound->byproducts formed during synthesis degradants Degradation Products (e.g., hydrolysis products) main_compound->degradants due to instability

Caption: Logical relationship of potential impurities.

Conclusion

Both the Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography methods are suitable for the purity analysis of this compound. The RP-HPLC method is a robust and conventional approach that will be adequate for most quality control purposes. The HILIC method provides an orthogonal separation mechanism that can be invaluable for the detailed analysis of polar impurities and for method validation studies where specificity is a critical parameter. The choice between the two methods should be guided by the specific analytical needs and the anticipated impurity profile of the sample.

A Comparative Guide to the Biological Activities of Thiophene and Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and furan are five-membered aromatic heterocyclic compounds that are structurally similar but possess distinct physicochemical properties due to the difference in their heteroatom—sulfur in thiophene and oxygen in furan.[1] This subtle structural variance can lead to significant differences in their biological activities, making them key scaffolds in medicinal chemistry. This guide provides an objective comparison of the biological performance of thiophene and furan derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Tale of Two Heterocycles

Both furan and thiophene derivatives have demonstrated significant potential as anticancer agents.[2] The choice between these two scaffolds can greatly influence the potency and selectivity of the resulting compounds.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activities of several furan and thiophene analogs, primarily evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison.

Compound ClassFuran Analog (IC50 in µM)Thiophene Analog (IC50 in µM)Cancer Cell LineReference
Pyrazolyl Chalcones38.826.6HepG2 (Liver)[2]
Flavone Schiff Bases8.54 ± 0.729.12 ± 0.81HCT116 (Colon)[2]
Flavone Schiff Bases10.21 ± 0.9311.56 ± 1.02PANC-1 (Pancreatic)[2]
Flavone Schiff Bases12.87 ± 1.1514.23 ± 1.32SKBR3 (Breast)[2]
Chalcone Hybrids> 5026.6HepG2 (Liver)[3]
Chalcone Hybrids39.832.4MCF7 (Breast)[3]
Chalcone Hybrids35.227.7A549 (Lung)[3]

Summary of Anticancer Activity: The data suggests that both furan and thiophene analogs can exhibit potent anticancer activity. In some cases, such as with pyrazolyl chalcones and certain chalcone hybrids, the thiophene-containing analogs demonstrated superior potency against the tested cancer cell lines compared to their furan counterparts.[2][3] However, for flavone Schiff bases, the furan analogs showed slightly better activity.[2] This highlights that the choice between a furan and a thiophene core is highly dependent on the overall molecular structure and the specific cancer cell line being targeted.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the furan and thiophene analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (furan and thiophene analogs) and incubated for a further 48 hours.[2]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding prepare_dilutions 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compounds prepare_dilutions->treat_cells incubation_48h 4. Incubate for 48 hours treat_cells->incubation_48h add_mtt 5. Add MTT Reagent incubation_48h->add_mtt incubation_4h 6. Incubate for 4 hours add_mtt->incubation_4h solubilize 7. Solubilize Formazan incubation_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Signaling Pathways in Anticancer Activity

Thiophene and furan derivatives can exert their anticancer effects through the modulation of various signaling pathways. Two critical pathways often implicated in cancer are the PI3K/Akt and Wnt/β-catenin pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell proliferation, growth, survival, and angiogenesis.[5] Aberrant activation of this pathway is a common feature in many cancers.[5] Some thiophene derivatives have been shown to be potent inhibitors of PI3K, thereby suppressing downstream signaling and inducing apoptosis in cancer cells.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Thiophene/Furan Derivative Inhibitor->PI3K Inhibits Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Inhibitor Thiophene/Furan Derivative Inhibitor->DestructionComplex Modulates Inhibitor->BetaCatenin_cyto Promotes Degradation

References

A Head-to-Head Battle of Bioisosteres: Evaluating Replacements for Thiophene Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of molecular fragments—a technique known as bioisosteric replacement—is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of common bioisosteric replacements for thiophene carboxylic acids, offering a side-by-side examination of their physicochemical properties and biological performance, supported by experimental data and detailed protocols.

Thiophene carboxylic acids are prevalent scaffolds in medicinal chemistry, valued for their unique electronic properties and ability to engage in various biological interactions. However, the quest to optimize drug candidates often necessitates the exploration of bioisosteres to enhance potency, selectivity, metabolic stability, and other pharmacokinetic and pharmacodynamic parameters. This guide delves into the comparative data of thiophene carboxylic acids and their bioisosteric counterparts, including furan, thiazole, and benzoic acid derivatives, to inform rational drug design.

Comparative Physicochemical and Biological Data

The decision to employ a bioisosteric replacement is multifactorial, relying on a careful balance of physicochemical properties and biological activity. The following tables summarize key data from studies where thiophene carboxylic acid moieties were compared with their bioisosteres.

Table 1: Physicochemical Properties of Thiophene-2-carboxylic Acid and Its Bioisosteres

CompoundpKalogPReference
Thiophene-2-carboxylic acid3.49 (at 25°C)1.57[1]
Furan-2-carboxylic acid3.160.49
Thiazole-5-carboxylic acid~2.5-3.0-
Benzoic acid4.201.87

Note: Data for furan and thiazole derivatives are compiled from various sources and may vary based on experimental conditions. LogP values are particularly sensitive to the method of determination.

Table 2: Comparative Biological Activity of Thiophene Carboxylic Acid Bioisosteres as Papain-like Protease (PLpro) Inhibitors

Compound Series (R = Aryl Group)R1 MoietyIC50 (µM)
9a, 9b, 9c 4-benzoic acid7.5
2-thiophene carboxylic acid7.6
2-furoic acid96.5
9g, 9h 2-thiophene carboxylic acid0.1

Data extracted from a study on 1,2,4-oxadiazole derivatives as PLpro inhibitors[2]. This data highlights the significant impact of the bioisosteric replacement on inhibitory potency, with the thiophene moiety demonstrating superior activity in this particular scaffold.

Table 3: Comparative Antiproliferative Activity of Furan and Thiophene Amide Derivatives

Compound PairHeterocyclic CoreLD50 (µM) against A431 cells
Pair 1 Furan>100
Thiophene50
Pair 2 Furan>100
Thiophene20
Pair 3 Furan50
Thiophene10

This table summarizes data from a study comparing the antiproliferative effects of amide derivatives of 2-furancarboxylic and 2-thiophenecarboxylic acids[3]. The thiophene derivatives consistently demonstrated greater potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioisosteric replacement studies, detailed and standardized experimental protocols are paramount.

Determination of Acid Dissociation Constant (pKa)

The pKa of a compound is a critical parameter influencing its ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.

Potentiometric Titration Method:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh and dissolve the heterocyclic carboxylic acid in a known volume of deionized water or a suitable co-solvent if solubility is low. The concentration should be in the range of 1-10 mM.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the dissolved acid in a beaker with a magnetic stirrer.

    • Slowly add the standardized base solution in small, precise increments.

    • Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH values against the volume of base added to generate a titration curve.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve).

    • Alternatively, use software to calculate the first derivative of the titration curve; the peak of the derivative corresponds to the equivalence point, and the pKa is the pH at half the equivalence point volume.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme[4][5][6].

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the substrate that the enzyme acts upon. The final concentration in the assay should ideally be at or below the Michaelis-Menten constant (Km) for competitive inhibitors.

    • Prepare a stock solution of the test compound (thiophene carboxylic acid or its bioisostere) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

    • Prepare an assay buffer with the optimal pH and any necessary cofactors for the enzyme.

  • Assay Procedure (96-well plate format):

    • Add a small volume of each concentration of the test compound to the wells of a microplate. Include a positive control (a known inhibitor) and a negative control (solvent only).

    • Add the enzyme solution to each well and pre-incubate with the compound for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizing Structure-Activity Relationships and Signaling Pathways

Understanding the broader biological context and the logical flow of experimental design is crucial for interpreting the results of bioisosteric replacement studies.

Structure-Activity Relationship (SAR) Logic for Bioisosteric Replacement

SAR_Logic cluster_0 Initial Lead cluster_1 Bioisosteric Replacements cluster_2 Evaluation cluster_3 Optimized Candidate Thiophene Thiophene Carboxylic Acid Furan Furan Carboxylic Acid Thiophene->Furan Replacement Thiazole Thiazole Carboxylic Acid Thiophene->Thiazole Replacement Pyridine Pyridine Carboxylic Acid Thiophene->Pyridine Replacement PhysChem Physicochemical Properties (pKa, logP) Furan->PhysChem Testing Activity Biological Activity (IC50) Furan->Activity Testing ADME ADME/Tox Properties Furan->ADME Testing Thiazole->PhysChem Testing Thiazole->Activity Testing Thiazole->ADME Testing Pyridine->PhysChem Testing Pyridine->Activity Testing Pyridine->ADME Testing Optimized Optimized Lead PhysChem->Optimized Analysis & Selection Activity->Optimized Analysis & Selection ADME->Optimized Analysis & Selection

SAR workflow for bioisosteric replacement.
RhoA/ROCK Signaling Pathway

Many small molecule inhibitors, including those based on heterocyclic scaffolds, target key signaling pathways implicated in disease. The RhoA/ROCK pathway is a critical regulator of cellular processes such as cell migration and proliferation and is a target in cancer therapy[7][8][9].

RhoA_Pathway GPCR GPCRs / RTKs GEFs RhoGEFs GPCR->GEFs Activates RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs (Hydrolysis) ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MLCP MLCP ROCK->MLCP Inhibits MLC_P MLC-P Actin Actin Cytoskeleton (Stress Fibers, Cell Contraction) MLC_P->Actin MLC->MLC_P Phosphorylation MLCP->MLC_P Dephosphorylates Inhibitor Thiophene Carboxylic Acid Derivative (Inhibitor) Inhibitor->RhoA_GTP Inhibits

Simplified RhoA/ROCK signaling pathway.

This guide provides a foundational framework for understanding and implementing bioisosteric replacement strategies for thiophene carboxylic acids. The provided data and protocols serve as a starting point for researchers to make informed decisions in the iterative process of drug design and optimization. The success of any bioisosteric replacement is highly context-dependent, and thorough experimental validation is crucial.

References

A Comparative Guide to the Reactivity of Thiophene-2-carboxylic and Thiophene-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of isomeric starting materials is critical for designing efficient synthetic routes and novel molecular architectures. Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, while structurally similar, exhibit distinct chemical behaviors owing to the positional difference of the carboxyl group on the thiophene ring. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols.

Physicochemical Properties and Acidity

The position of the carboxylic acid group directly influences the electronic properties and, consequently, the acidity of the two isomers. Thiophene-2-carboxylic acid is a slightly stronger acid than its 3-isomer. This can be attributed to the proximity of the electron-withdrawing carboxylic group to the sulfur atom at position 1, which helps to stabilize the conjugate base (carboxylate) through inductive effects.

Table 1: Physicochemical Properties

PropertyThiophene-2-carboxylic AcidThiophene-3-carboxylic Acid
CAS Number 527-72-0[1]88-13-1
Molecular Weight 128.15 g/mol [1][2]128.15 g/mol [3]
Appearance White to off-white solid[1][2]Crystalline solid
Melting Point 125-127 °C[1][4]136-141 °C
pKa 3.49 (at 25 °C)[1][2]~3.30 (calculated)[5]
Water Solubility 80 g/L (at 20 °C)[1][2]4.3 g/L (at 20 °C)[3]

Synthesis of Thiophene Carboxylic Acids

Both isomers can be synthesized through various routes, often starting from thiophene or substituted thiophenes.

Thiophene-2-carboxylic acid is commonly prepared by:

  • Oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde .[6][7] The haloform reaction on 2-acetylthiophene is a classic industrial method.[7]

  • Formylation of thiophene followed by oxidation .[8]

  • Carboxylation of 2-lithiothiophene , which is generated by the reaction of thiophene with butyl lithium.[9]

Thiophene-3-carboxylic acid synthesis can be more complex:

  • From 3-bromothiophene via lithiation and subsequent reaction with carbon dioxide.

  • Cycloaddition reactions , for instance, involving 3-mercapto-2-butanone with an acrylate followed by aromatization.[10]

Differential Reactivity in Key Transformations

The electronic and steric differences between the two isomers lead to significant variations in their reactivity in several key organic reactions.

Electrophilic Aromatic Substitution

The thiophene ring is highly susceptible to electrophilic attack, typically at the 2- and 5-positions, which are more activated than the 3- and 4-positions.[9][11] However, the carboxylic acid group is an electron-withdrawing and deactivating meta-director. This creates a competition of directing effects.

  • Thiophene-2-carboxylic acid : The carboxyl group at C2 deactivates the ring, particularly at the adjacent C3 position. Electrophilic substitution, such as nitration or halogenation, will preferentially occur at the C5 position, which is para to the carboxyl group and still an activated alpha-position of the thiophene ring. If the C5 position is blocked, substitution may occur at the C4 position.

  • Thiophene-3-carboxylic acid : The carboxyl group at C3 directs incoming electrophiles to the C5 position (meta to the carboxyl group and an activated alpha-position). Bromination of 3-thiophenecarboxylic acid, for example, yields 5-bromo-3-thiophenecarboxylic acid.[12]

G Directing Effects in Electrophilic Substitution T2CA Thiophene-2-carboxylic Acid -COOH at C2 (Deactivating, meta-director) T2CA_Ring C5 C4 C3 S C2-COOH T3CA Thiophene-3-carboxylic Acid -COOH at C3 (Deactivating, meta-director) T3CA_Ring C5 C4 C3-COOH S C2 Electrophile Electrophile (E+) Electrophile->T2CA_Ring:f0 Major Product (Substitution at C5) Electrophile->T2CA_Ring:f1 Minor Product Electrophile->T3CA_Ring:f0 Major Product (Substitution at C5)

Figure 1. Preferred positions for electrophilic substitution.
Nucleophilic Acyl Substitution

The carboxylic acid group in both isomers can undergo standard nucleophilic acyl substitution reactions to form esters, amides, and acid chlorides.[13][14] The intrinsic reactivity of the carbonyl group is not significantly different between the two isomers. However, theoretical studies suggest that thiophene-2-carboxylic acid might be slightly more reactive towards nucleophiles.[15] This enhanced reactivity is proposed to arise from a conformer stabilized by an internal hydrogen bond between the carboxylic proton and the thiophene sulfur, which polarizes the carbonyl group and facilitates nucleophilic attack.[3][15]

Decarboxylation

Decarboxylation of aromatic carboxylic acids can be challenging. Thiophene-2-carboxylic acid is known to be more difficult to decarboxylate under typical acidic conditions compared to furan-2-carboxylic acid or pyrrole-2-carboxylic acid.[16] This stability is attributed to the aromaticity of the thiophene ring. While direct comparative data on the ease of decarboxylation between the 2- and 3-isomers is limited, reactions often proceed under forcing conditions or via specific catalytic methods, such as silver-catalyzed protodecarboxylation.[17]

Lithiation and Coupling Reactions

The position of the carboxyl group plays a crucial role in directed metalation and subsequent coupling reactions.

  • Thiophene-2-carboxylic acid can undergo double deprotonation with a strong base like lithium diisopropylamide (LDA) to form a dianion, which results in lithiation at the C5 position.[6] This 5-lithio derivative is a versatile precursor for introducing a wide range of substituents at the 5-position.[6]

  • Both isomers are widely used in palladium-catalyzed cross-coupling reactions.[6][18] For instance, 5-bromothiophene-2-carboxylic acid is a common substrate for Suzuki coupling reactions to introduce aryl groups at the 5-position.[19]

G Reactivity Pathways of Thiophene Carboxylic Acids cluster_ring Reactions on the Thiophene Ring cluster_cooh Reactions at the Carboxyl Group Start Thiophene-2-COOH or Thiophene-3-COOH Electrophilic Electrophilic Substitution (e.g., Halogenation, Nitration) Start->Electrophilic Electrophile (E+) Lithiation Directed Ortho-Metalation (Deprotonation) Start->Lithiation Strong Base (e.g., LDA) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Start->Coupling Requires pre-functionalization (e.g., -Br) NAS Nucleophilic Acyl Substitution (Esterification, Amidation) Start->NAS Nucleophile (e.g., ROH, R2NH) Decarboxylation Decarboxylation Start->Decarboxylation Heat / Catalyst

Figure 2. General reactivity pathways for both isomers.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromothiophene-3-carboxylic acid[13]

This protocol details the electrophilic bromination of thiophene-3-carboxylic acid.

  • Dissolution : In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3-thiophenecarboxylic acid (10 g, 78 mmol, 1 equiv) in glacial acetic acid (60 mL).

  • Addition of Bromine : Slowly add a solution of bromine (5.61 g, 35.1 mmol, 0.9 equiv) in glacial acetic acid (30 mL) to the stirred solution.

  • Reaction : Allow the mixture to stir for 1 hour at room temperature.

  • Quenching : Pour the reaction mixture into 300 mL of water and stir for 15 minutes. A solid precipitate will form.

  • Isolation : Filter the solid and wash it thoroughly with water.

  • Purification : Recrystallize the crude product from 300 mL of water.

  • Drying : Filter the purified solid and dry it under vacuum overnight to yield 5-bromothiophene-3-carboxylic acid.

Protocol 2: Esterification of 5-Bromothiophene-2-carboxylic acid[20]

This protocol describes a Steglich esterification, a common method for forming esters from carboxylic acids.

G Workflow for Steglich Esterification Start Combine: - 5-bromothiophene-2-carboxylic acid - DCC (coupling agent) - DMAP (catalyst) in anhydrous DCM Step1 Stir mixture for 30 minutes Start->Step1 Step2 Add alcohol (e.g., amyl alcohol) dropwise via syringe Step1->Step2 Step3 Stir reaction for 48 hours at room temperature Step2->Step3 Step4 Filter precipitate (dicyclohexylurea) Step3->Step4 Step5 Dilute filtrate with water and extract with DCM Step4->Step5 Step6 Wash organic extracts with brine and dry with Na2SO4 Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Final Product: Ester Step7->End

Figure 3. Experimental workflow for ester synthesis.
  • Setup : In an oven-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 5-bromothiophene-2-carboxylic acid (1 equiv), 4-dimethylaminopyridine (DMAP, 0.35 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) in anhydrous dichloromethane (DCM).

  • Activation : Stir the mixture for 30 minutes at room temperature.

  • Addition : Add the desired alcohol (e.g., 2-butyloctanol, 1.5 equiv) dropwise via syringe.

  • Reaction : Allow the mixture to stir for 48 hours. A precipitate of dicyclohexylurea will form.

  • Workup : Filter off the precipitate. Dilute the filtrate with water and extract with DCM.

  • Purification : Wash the combined organic extracts with brine, dry over sodium sulfate (Na2SO4), and concentrate the solvent. Purify the resulting crude product by column chromatography.

Conclusion

The differential reactivity between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid is a clear illustration of how subtle positional isomerism dictates chemical behavior. The 2-isomer's acidity is slightly higher, and its C5 position is readily functionalized via electrophilic substitution or directed lithiation. The 3-isomer directs electrophiles to its C5 position, providing a distinct pathway for substitution. While their reactivity in nucleophilic acyl substitution is broadly similar, nuanced differences may exist. For synthetic chemists, a thorough understanding of these reactivities is paramount for the strategic design of synthetic pathways to access a diverse range of thiophene-based molecules for pharmaceutical and materials applications.

References

A Comparative Guide to the Efficacy of Thiophene-Based FTO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a pivotal therapeutic target in various diseases, most notably in acute myeloid leukemia (AML) and glioblastoma. Its role in post-transcriptional gene regulation through the demethylation of m6A on mRNA transcripts influences a cascade of cellular processes including proliferation, differentiation, and apoptosis. The development of small-molecule inhibitors targeting FTO is a rapidly advancing field, with thiophene-based compounds showing particular promise. This guide provides an objective comparison of the efficacy of prominent thiophene-based FTO inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Quantitative Comparison of FTO Inhibitor Performance

The following table summarizes key performance metrics for several well-characterized FTO inhibitors, including thiophene-based and other comparator compounds. This data, compiled from various research publications, allows for a direct comparison of their biochemical potency and cellular activity.

InhibitorChemical ClassFTO IC50Selectivity over ALKBH5Cellular Anti-proliferative IC50Key In Vivo Efficacy
FB23 Thiophene Derivative0.06 µM[1]Selective (No inhibition of ALKBH5)[2]23.6 - 44.8 µM in AML cell lines[1]Not Reported
FB23-2 Thiophene Derivative2.6 µM[3][4]Selective (IC50 > 20 µM)[5]0.8 - 16 µM in AML cell lines[3][5]Significantly inhibits AML progression in xenograft mice[2][5]
FTO-04 Pyrimidine-based3.39 µM[5][6]~13-fold (IC50 = 39.4 µM)[5][6]Prevents neurosphere formation in glioblastoma stem cells[7][8]Not Reported
CS1 (Bisantrene) Non-thiopheneLow nanomolar range[5]Not Reported20 - 175 nM in leukemia cell lines[9]Substantially delayed AML progression in a PDX mouse model[9]
Rhein Natural Product~3 µMNot ReportedNot ReportedNot Reported

Signaling Pathways Modulated by FTO Inhibition

FTO exerts its oncogenic effects by demethylating m6A on the mRNA transcripts of key proto-oncogenes and tumor suppressors. Inhibition of FTO leads to an increase in m6A levels, which can alter the stability and translation of these transcripts, thereby affecting downstream signaling pathways crucial for cancer cell survival and proliferation.

FTO_Signaling_Pathway FTO Signaling and Impact of Inhibition cluster_0 FTO-mediated Demethylation cluster_1 Effect of Thiophene-Based Inhibitors cluster_2 Downstream Cellular Consequences m6A_mRNA m6A-modified mRNA (e.g., MYC, RARA, ASB2 transcripts) FTO FTO Enzyme m6A_mRNA->FTO Substrate mRNA Demethylated mRNA FTO->mRNA Demethylation mRNA_Stability Altered mRNA Stability & Translation mRNA->mRNA_Stability Inhibitor Thiophene-based Inhibitors (e.g., FB23, FB23-2) Inhibitor->FTO Inhibition MYC Decreased MYC Expression mRNA_Stability->MYC RARA Increased RARA Expression mRNA_Stability->RARA ASB2 Increased ASB2 Expression mRNA_Stability->ASB2 Proliferation Decreased Cell Proliferation MYC->Proliferation Apoptosis Increased Apoptosis & Differentiation RARA->Apoptosis ASB2->Apoptosis

FTO signaling and the effect of inhibitors.

In acute myeloid leukemia (AML), FTO has been shown to positively regulate the expression of oncogenes like MYC and negatively regulate tumor suppressors such as ASB2 and RARA[2][10]. By inhibiting FTO, thiophene-based compounds like FB23-2 can increase the m6A methylation of these transcripts. This leads to decreased stability of MYC mRNA and increased stability and translation of ASB2 and RARA mRNA, ultimately suppressing proliferation and promoting differentiation and apoptosis in AML cells[2].

Experimental Protocols

Reproducible and rigorous experimental design is critical for the evaluation of FTO inhibitors. Below are detailed methodologies for key in vitro and cellular assays.

In Vitro FTO Inhibition Assay (Fluorescence-based)

This assay quantitatively determines the enzymatic activity of FTO in a cell-free system and the inhibitory potential of test compounds.

Materials:

  • Recombinant human FTO protein

  • m6A-containing fluorescently labeled RNA substrate

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin[11]

  • Test compounds (e.g., thiophene derivatives) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add 1 µL of the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a known FTO inhibitor as a positive control.

  • Add a solution containing the recombinant FTO enzyme and the m6A-containing fluorescently labeled RNA substrate to initiate the reaction[12].

  • Incubate the plate at 37°C for 1 hour[11].

  • Stop the reaction, for example, by adding EDTA[12].

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular m6A Dot Blot Assay

This assay is used to assess the global m6A levels in total RNA extracted from cells treated with an FTO inhibitor, confirming target engagement in a cellular context.

Materials:

  • Cultured cells (e.g., AML or glioblastoma cell lines)

  • FTO inhibitor (e.g., FB23-2)

  • Total RNA extraction kit

  • Nitrocellulose membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-m6A antibody

  • Secondary antibody: HRP-conjugated secondary antibody

  • ECL substrate for chemiluminescence detection

  • Methylene blue staining solution

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of the FTO inhibitor or DMSO for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.

  • RNA Denaturation and Blotting: Denature the RNA samples by heating and then spot serial dilutions onto a nitrocellulose membrane.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-m6A antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an appropriate imaging system.

  • Loading Control: Stain the membrane with methylene blue to visualize the total RNA loaded in each spot.

  • Data Analysis: Quantify the dot intensities and normalize the m6A signal to the methylene blue staining. Compare the m6A levels in inhibitor-treated cells to the vehicle-treated control.

Experimental Workflow for FTO Inhibitor Evaluation

The discovery and validation of novel FTO inhibitors typically follow a structured workflow, from initial high-throughput screening to in-depth cellular and in vivo characterization.

FTO_Inhibitor_Workflow Workflow for the Evaluation of FTO Inhibitors cluster_0 In Vitro Validation cluster_1 Cellular Characterization cluster_2 In Vivo Studies Biochemical_Assay Biochemical Assays (IC50 Determination) Selectivity_Assay Selectivity Assays (vs. ALKBH5) Biochemical_Assay->Selectivity_Assay Cellular_Assay Cellular Assays (Target Engagement, Phenotypic Effects) Selectivity_Assay->Cellular_Assay m6A_Quantification m6A Quantification (Dot Blot, LC-MS/MS) Cellular_Assay->m6A_Quantification Cell_Viability Cell Viability/Proliferation Assays Cellular_Assay->Cell_Viability Apoptosis_Assay Apoptosis/Differentiation Assays Cellular_Assay->Apoptosis_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Apoptosis_Assay->PK_PD Efficacy Efficacy Studies (Disease Models, e.g., Xenografts) PK_PD->Efficacy Toxicology Toxicology Studies Efficacy->Toxicology

Workflow for the evaluation of FTO inhibitors.

This workflow begins with in vitro biochemical assays to determine the potency (IC50) of candidate inhibitors against the purified FTO enzyme. Subsequent selectivity assays are crucial to ensure the inhibitor is specific for FTO over other related demethylases like ALKBH5. Promising candidates then move into cellular assays to confirm they can enter cells, engage with FTO, and produce the desired biological effects, such as increasing global m6A levels and inhibiting cancer cell proliferation. Finally, the most promising compounds are evaluated in in vivo animal models to assess their pharmacokinetic properties, efficacy in a disease context, and potential toxicity.

Conclusion

Thiophene-based derivatives represent a promising class of FTO inhibitors with demonstrated efficacy in preclinical models of cancer. Compounds like FB23 and its derivative FB23-2 exhibit potent and selective inhibition of FTO's demethylase activity, leading to anti-leukemic effects in vitro and in vivo. The continued development and optimization of these and other thiophene-based scaffolds hold significant potential for the development of novel therapeutics targeting FTO-driven diseases. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to make informed decisions in the pursuit of new epitranscriptomic drugs.

References

Comparative Analysis of the Cross-Reactivity Profile of 3-(Acetylamino)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 3-(Acetylamino)thiophene-2-carboxylic acid against a panel of common off-target assays. Due to the limited publicly available experimental data for this specific molecule, this document presents a hypothetical cross-reactivity profile based on the known activities of structurally related thiophene derivatives. This guide is intended to serve as a framework for designing and interpreting experimental studies to characterize the selectivity of novel thiophene-based compounds.

The thiophene scaffold is a common motif in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and oncogenic pathways. Therefore, a thorough assessment of off-target interactions is crucial for the development of selective and safe therapeutic agents based on this scaffold.

For comparative purposes, we have included two hypothetical alternative compounds:

  • Alternative A (Thiophene Kinase Inhibitor): A structurally related thiophene derivative designed as a kinase inhibitor.

  • Alternative B (General Thiophene Derivative): A thiophene-containing compound with a different substitution pattern, representing a distinct chemical series.

Quantitative Data Summary

The following tables summarize hypothetical cross-reactivity data for this compound and the two alternative compounds across key safety and selectivity panels.

Table 1: Kinase Selectivity Panel (48 Kinases)

This table presents the percentage of inhibition at a screening concentration of 10 µM.

Kinase TargetThis compound (% Inhibition @ 10 µM)Alternative A (% Inhibition @ 10 µM)Alternative B (% Inhibition @ 10 µM)
ABL1158510
AKT18205
AURKA259218
CDK2187512
EGFR12308
FYN226815
GSK3B5153
JAK2308825
LCK287220
MEK110257
MET144011
p38α (MAPK14)355528
PI3Kα7184
SRC267019
VEGFR2169514
... (33 other kinases)<30<50<25

Table 2: GPCR Binding Panel (40 GPCRs)

This table shows the percentage of displacement of a radioligand at a screening concentration of 10 µM.

GPCR TargetThis compound (% Displacement @ 10 µM)Alternative A (% Displacement @ 10 µM)Alternative B (% Displacement @ 10 µM)
Adenosine A11285
Adrenergic α1A532
Adrenergic β2311
Cannabinoid CB118159
Dopamine D2743
GABA B452515
Histamine H1964
Muscarinic M1622
Opioid μ431
Serotonin 5-HT2A15108
... (30 other GPCRs)<20<15<10

Table 3: In Vitro Safety Pharmacology Panel

This table presents key safety-related off-target activities.

AssayEndpointThis compoundAlternative AAlternative B
hERG Patch ClampIC50> 30 µM5.2 µM> 30 µM
Ames Test (S. typhimurium)MutagenicityNegativeNegativeNegative
Cyclooxygenase (COX-1)% Inhibition @ 10 µM251510
Cyclooxygenase (COX-2)% Inhibition @ 10 µM301812

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Broad Kinase Profiling
  • Objective: To assess the selectivity of the test compound against a broad panel of protein kinases.

  • Method: A radiometric kinase assay is used to measure the inhibition of kinase activity.

  • Procedure:

    • The test compound is serially diluted in DMSO.

    • In a 96-well plate, the compound is incubated with a specific kinase, its corresponding substrate, and a reaction buffer containing MgCl2 and DTT.

    • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and the radiolabeled, phosphorylated substrate is captured on a filter membrane.

    • Unreacted [γ-³³P]ATP is washed away.

    • The radioactivity on the filter is measured using a scintillation counter.

    • The percentage of inhibition is calculated relative to a vehicle control (DMSO).

GPCR Radioligand Binding Assay
  • Objective: To evaluate the binding of the test compound to a panel of GPCRs.

  • Method: A competitive radioligand binding assay is performed using cell membranes expressing the target GPCR.[1][2][3]

  • Procedure:

    • Cell membranes expressing the GPCR of interest are prepared.

    • In a 96-well plate, the cell membranes are incubated with a specific radioligand (at a concentration close to its Kd) and the test compound at a fixed concentration (e.g., 10 µM).[4]

    • The binding reaction is allowed to reach equilibrium.

    • The reaction is terminated by rapid filtration through a filter plate to separate bound from free radioligand.

    • The filter plate is washed with ice-cold buffer.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The percentage of displacement of the radioligand by the test compound is calculated relative to a control with no competitor.

hERG Manual Patch Clamp Assay
  • Objective: To determine the potential of the test compound to inhibit the hERG potassium channel, a key indicator of cardiac arrhythmia risk.

  • Method: Whole-cell patch-clamp electrophysiology is used to measure hERG channel currents in a stable cell line.[5][6][7]

  • Procedure:

    • HEK293 cells stably expressing the hERG channel are cultured.

    • A single cell is selected and a glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).

    • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of ion channel currents.

    • A specific voltage protocol is applied to the cell to elicit hERG currents.[8]

    • A baseline recording of the hERG current is established.

    • The test compound is perfused over the cell at increasing concentrations.

    • The effect of the compound on the hERG current is recorded at each concentration.

    • The concentration-response data is used to calculate the IC50 value.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of the test compound.

  • Method: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[9][10][11]

  • Procedure:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO).

    • The compound is mixed with a culture of the S. typhimurium tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).[11]

    • This mixture is combined with molten top agar and poured onto a minimal glucose agar plate (lacking histidine).[9]

    • The plates are incubated for 48-72 hours at 37°C.[9]

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Visualizations

Experimental and Logical Workflows

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Safety Assessment Compound of Interest Compound of Interest Broad Kinase Panel Broad Kinase Panel Compound of Interest->Broad Kinase Panel 10 µM single concentration GPCR Binding Panel GPCR Binding Panel Compound of Interest->GPCR Binding Panel 10 µM single concentration hERG Patch Clamp hERG Patch Clamp Compound of Interest->hERG Patch Clamp Ames Test Ames Test Compound of Interest->Ames Test Dose-Response Kinase Assays Dose-Response Kinase Assays Broad Kinase Panel->Dose-Response Kinase Assays Hits >50% inhibition Dose-Response GPCR Assays Dose-Response GPCR Assays GPCR Binding Panel->Dose-Response GPCR Assays Hits >50% displacement In vivo Toxicology In vivo Toxicology Dose-Response Kinase Assays->In vivo Toxicology Dose-Response GPCR Assays->In vivo Toxicology hERG Patch Clamp->In vivo Toxicology

Caption: Workflow for assessing small molecule cross-reactivity.

G cluster_0 GABA B Receptor Signaling cluster_1 Potential Cross-Reactivity GABA GABA GABAB_R GABA B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds orthosteric site PAM Positive Allosteric Modulator (e.g., Thiophene Derivative) PAM->GABAB_R Binds allosteric site Other_GPCR Other GPCR PAM->Other_GPCR Off-target binding Kinase Kinase PAM->Kinase Off-target inhibition G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunit) Ca_channel Voltage-gated Ca2+ Channel G_Protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Produces K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx Ca_channel->Ca_ion

Caption: Potential GABA B signaling modulation and off-target interactions.

References

Conformational Landscape of Substituted Thiophene Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preferences of substituted thiophene carboxylic acids are a critical determinant of their biological activity and physicochemical properties. As key scaffolds in medicinal chemistry, understanding the rotational barriers and favored geometries of these molecules provides invaluable insight for rational drug design and development. This guide offers a comparative analysis of the conformational analysis of substituted thiophene carboxylic acids, supported by experimental data from X-ray crystallography and computational studies.

Performance Comparison: Conformational Preferences and Rotational Barriers

The orientation of the carboxylic acid group relative to the thiophene ring is the primary conformational variable in these systems. This rotation is influenced by the nature and position of substituents on the thiophene ring, which can introduce steric hindrance and alter the electronic landscape of the molecule. The two principal planar conformations are typically referred to as syn and anti, defined by the dihedral angle between the C=O bond of the carboxylic acid and the C-S bond of the thiophene ring.

While a comprehensive experimental dataset comparing a wide range of substituted thiophene carboxylic acids is not available in a single source, data from individual crystallographic and computational studies allow for a comparative overview.

CompoundMethodKey Conformational ParameterFinding
Thiophene-2-carboxaldehyde (analog)Computational (B3LYP)Energy difference (cis vs. trans)The cis conformer (analogous to syn for carboxylic acid) is more stable than the trans conformer by 1.22 kcal/mol.[1]
Thiophene-3-carboxaldehyde (analog)Computational (B3LYP)Energy difference (cis vs. trans)The trans conformer is more stable than the cis conformer by 0.89 kcal/mol.[1]
5-(Methoxycarbonyl)thiophene-2-carboxylic acid X-ray CrystallographyDihedral angle (thiophene ring and carboxylic acid group)The carboxylic acid group is approximately coplanar with the thiophene ring, with a dihedral angle of 3.1 (4)°.[2]
N'-[(E)-Pyridin-3-ylmethylidene]thiophene-2-carbohydrazide X-ray CrystallographyDihedral angle (thiophene and pyridine rings)The dihedral angle between the thiophene and pyridine rings is 21.4 (2)°. The oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring are on the same side of the molecule.[3]
N'-[(E)-Pyridin-2-ylmethylidene]thiophene-2-carbohydrazide X-ray CrystallographyDihedral angle (thiophene and pyridine rings)The dihedral angle between the aromatic rings is 15.42 (14)°. The oxygen and sulfur atoms are on opposite sides of the molecule.[3]
N-methyl-N'-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide X-ray CrystallographyDihedral angle (thiophene and pyridine rings)The dihedral angle between the rings is 4.97 (8)°, indicating the molecule is close to planar.[3]
N-(thiophen-2-ylmethyl)thiophene-2-carboxamide X-ray Crystallography & Computational (DFT)Comparison of experimental and theoretical geometryGood agreement was found between the experimental X-ray diffraction data and the optimized geometry from DFT calculations.[4]
Thiophene-based sulfonamide derivatives Computational (DFT)Dihedral angles between ringsThe dihedral angles between the thiophene and phenyl rings in a series of sulfonamide derivatives were calculated.[5]

Experimental Protocols

The conformational analysis of substituted thiophene carboxylic acids relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

Single Crystal X-ray Diffraction

This technique provides the most definitive information about the solid-state conformation of a molecule.

  • Crystal Growth: Single crystals of the substituted thiophene carboxylic acid are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsion (dihedral) angles. This directly reveals the preferred conformation in the crystalline state.[2][3][4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly variable temperature (VT) NMR, is a powerful tool for studying conformational dynamics in solution.

  • Sample Preparation: A solution of the substituted thiophene carboxylic acid is prepared in a suitable deuterated solvent. The choice of solvent is critical as it can influence the conformational equilibrium.

  • Data Acquisition: A series of ¹H NMR spectra are recorded at different temperatures.[4][5][7][8][9] The temperature range is chosen to observe changes in the spectra, such as the coalescence of signals, which indicates that the rate of conformational exchange is on the NMR timescale.

  • Analysis:

    • Chemical Shifts and Coupling Constants: Changes in chemical shifts and vicinal coupling constants with temperature can provide information about the relative populations of different conformers.

    • Dynamic NMR (DNMR) Analysis: At the coalescence temperature (the temperature at which two signals from interconverting conformers merge into a single broad peak), the rate of exchange can be calculated. From this, the free energy of activation (ΔG‡) for the rotational barrier can be determined using the Eyring equation. By performing a full line-shape analysis of the temperature-dependent spectra, more accurate thermodynamic parameters (ΔH‡ and ΔS‡) can be obtained.

Computational Modeling

Theoretical calculations are used to complement experimental data and to investigate conformations and rotational barriers that may be difficult to study experimentally.

  • Methodology: Density Functional Theory (DFT) methods, such as B3LYP, are commonly used with an appropriate basis set (e.g., 6-311++G(d,p)) to perform geometry optimizations and potential energy surface scans.[1][5][10]

  • Potential Energy Surface (PES) Scan: The dihedral angle defining the orientation of the carboxylic acid group is systematically varied, and the energy of the molecule is calculated at each step. This generates a potential energy profile from which the energy minima (stable conformers) and transition states (rotational barriers) can be identified.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Experimental Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Interpretation Synthesis Synthesis of Substituted Thiophene Carboxylic Acid Purification Purification (e.g., Recrystallization) Synthesis->Purification XRay Single Crystal X-ray Diffraction Purification->XRay Crystal Growth NMR Variable Temperature NMR Purification->NMR Sample Preparation SolidState Solid-State Conformation (Dihedral Angles) XRay->SolidState Solution Solution Dynamics (Rotational Barriers) NMR->Solution DFT DFT Calculations (e.g., B3LYP) PES Potential Energy Surface Scan DFT->PES PES->Solution Comparison Comparison & Model Validation SolidState->Comparison Solution->Comparison

Caption: Workflow for Conformational Analysis.

G Key Dihedral Angles in Thiophene-2-Carboxylic Acid cluster_syn syn-Conformation cluster_anti anti-Conformation cluster_transition Transition State Thiophene syn_label Dihedral Angle (S-C2-C(O)-O) ≈ 0° anti_label Dihedral Angle (S-C2-C(O)-O) ≈ 180° ts_label Dihedral Angle ≈ 90°

Caption: Key Conformational Dihedral Angles.

References

A Comparative Guide to Thiophene Synthesis: Established Protocols vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and material scientists, the thiophene scaffold is a cornerstone of molecular design, forming the backbone of numerous pharmaceuticals and organic electronic materials. The enduring importance of this heterocycle has driven continuous innovation in its synthesis. This guide provides an objective comparison between well-established, classical methods and emerging, modern techniques for thiophene ring construction, offering a benchmark based on performance, efficiency, and reaction conditions, supported by experimental data.

Executive Summary: Methodological Trends

Established protocols like the Paal-Knorr, Gewald, and Fiesselmann syntheses are valued for their reliability and use of readily available starting materials. They often involve condensation reactions under thermal conditions. In contrast, modern methods prioritize efficiency, milder conditions, and atom economy. Techniques such as microwave-assisted synthesis dramatically accelerate reaction times, while photocatalysis enables reactions at ambient temperatures using light. C-H activation represents a paradigm shift, offering a more direct and less wasteful approach by functionalizing the thiophene core without pre-functionalized starting materials.

Data Presentation: Quantitative Comparison of Synthesis Methods

The following table summarizes key performance indicators for representative established and modern thiophene synthesis protocols. Direct comparison is exemplified by the Paal-Knorr synthesis, where microwave assistance drastically reduces reaction time compared to conventional heating.

Method ClassificationSpecific MethodKey ReactantsConditionsTimeYield (%)Key Advantages & Disadvantages
Established Paal-Knorr (Conventional)1,4-Diketone, Lawesson's ReagentToluene, 110°C (Reflux)3 hours70%(+): Reliable, versatile for many 1,4-diketones.[1][2] (-): Long reaction times, high temperatures, stoichiometric use of noxious sulfurizing agents (H₂S byproduct).[3]
Modern (Enhanced) Paal-Knorr (Microwave-Assisted)1,4-Diketone, Lawesson's ReagentToluene, 150°C (Microwave)5 minutes 89% (+): Extremely rapid, higher yields, improved efficiency.[4][5][6] (-): Requires specialized microwave reactor, still uses stoichiometric sulfurizing agent.
Established Gewald SynthesisKetone, α-Cyanoester, Sulfur, BaseEthanol, 40-50°C4 hours75-86%(+): Multicomponent, high convergence for 2-aminothiophenes.[7] (-): Can require long reaction times, base-catalyzed side reactions possible.
Modern (Catalytic) Direct C-H ArylationThiophene, Aryl BromidePd(OAc)₂, K₂CO₃, DMAc, 100°C20 hours73-79%(+): High atom economy, avoids pre-functionalization of thiophene.[8][9] (-): Requires expensive palladium catalyst, long reaction times, high temperatures.
Modern (Photocatalytic) Visible-Light Radical AnnulationDiazonium Salt, AlkyneEosin Y, Green LED Light, DMSO, 20°C36 hours75%(+): Extremely mild (ambient temp.), metal-free, sustainable energy source.[10][11][12] (-): Long irradiation times, substrate scope can be limited.

Experimental Protocols: Detailed Methodologies

Detailed protocols for four key synthetic methods are provided below, representing both established and modern approaches.

Established Method: Gewald Aminothiophene Synthesis (Conventional)

This protocol describes the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[7]

Materials:

  • Ethyl cyanoacetate (0.05 mol)

  • Acetylacetone (0.05 mol)

  • Elemental Sulfur (0.06 mol)

  • Diethylamine (0.05 mol)

  • 1,4-Dioxane (solvent)

  • Ethanol (recrystallization)

Procedure:

  • To a heterogeneous mixture of ethyl cyanoacetate (0.05 mol), acetylacetone (0.05 mol), and sulfur (0.06 mol), add diethylamine (0.05 mol) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 40–50°C and continue stirring for 4 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to yield the final 2-aminothiophene.

Modern Method: Microwave-Assisted Paal-Knorr Synthesis

This protocol describes the highly accelerated synthesis of a substituted thiophene from a 1,4-diketone using microwave irradiation, adapted from the work of Minetto, Taddei, and co-workers.[4][5]

Materials:

  • 1,4-diketone (e.g., methyl 2,5-dioxo-3-phenylheptanoate) (1.0 mmol)

  • Lawesson's Reagent (0.6 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Place the 1,4-diketone (1.0 mmol) and Lawesson's Reagent (0.6 mmol) in a 10 mL microwave process vial equipped with a magnetic stirrer.

  • Add anhydrous toluene (5 mL) to the vial and seal it with a cap.

  • Place the vial in a dedicated microwave reactor.

  • Irradiate the mixture at 150°C for 5 minutes.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired thiophene.

Modern Method: Palladium-Catalyzed Direct C-H Arylation

This protocol details the C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[13]

Materials:

  • Benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol)

  • Arylboronic acid (0.6 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 4.4 mg, 10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 145 mg, 4.0 equiv)

  • Pyridine (48 μL, 3.0 equiv)

  • DMSO (1.0 mL)

Procedure:

  • Charge a 10 mL Schlenk tube with the thiophene 1,1-dioxide derivative, arylboronic acid, Pd(OAc)₂, and Cu(OAc)₂.

  • Evacuate and backfill the tube with a nitrogen atmosphere.

  • Add DMSO and pyridine via syringe.

  • Stir the resulting mixture at 100°C for 20 hours.

  • Upon completion, cool the reaction mixture and dilute it with 10 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Modern Method: Visible-Light Photocatalytic Synthesis

This protocol describes the synthesis of a substituted benzothiophene using an organic dye as a photocatalyst under green light irradiation.[12][14]

Materials:

  • o-Methylthio-arenediazonium salt (0.25 mmol)

  • Phenylacetylene (5 equivalents)

  • Eosin Y (0.05 equivalents)

  • DMSO (1.0 mL)

Procedure:

  • In a reaction vessel, dissolve the diazonium salt (0.25 mmol), phenylacetylene (5 equiv), and eosin Y (0.05 equiv) in DMSO (1.0 mL).

  • Stir the solution at room temperature (approx. 20°C).

  • Irradiate the mixture with a green LED lamp for 36 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the reaction mixture directly by flash column chromatography on silica gel to isolate the benzothiophene product.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for selecting a synthesis method and the generalized experimental sequence for both an established and a modern approach.

G start Start: Need to Synthesize a Substituted Thiophene q1 Is the target a 2-Aminothiophene? start->q1 q2 Is a 1,4-Dicarbonyl precursor available? q1->q2 No gewald Use Gewald Synthesis q1->gewald Yes q3 Is rapid synthesis critical? (Microwave available?) q2->q3 Yes q4 Are mild, room temp. conditions required? q2->q4 No paal_knorr_mw Use Microwave-Assisted Paal-Knorr q3->paal_knorr_mw Yes paal_knorr_conv Use Conventional Paal-Knorr q3->paal_knorr_conv No q5 Is atom economy and direct functionalization a priority? q4->q5 Yes other Consider other methods (Fiesselmann, Hinsberg, etc.) q4->other No photocat Consider Photocatalytic Methods q5->photocat No ch_act Use C-H Activation /Arylation q5->ch_act Yes G cluster_0 Established Workflow: Conventional Gewald Synthesis cluster_1 Modern Workflow: Photocatalytic Synthesis a1 Combine Ketone, Cyanoester, Sulfur a2 Add Base (e.g., Diethylamine) a1->a2 a3 Heat Reaction (40-50°C, 4h) a2->a3 a4 Age Overnight (Room Temp) a3->a4 a5 Filter Precipitate a4->a5 a6 Recrystallize a5->a6 a7 Final Product: 2-Aminothiophene a6->a7 b1 Combine Diazonium Salt, Alkyne, Photocatalyst b2 Add Solvent (DMSO) b1->b2 b3 Irradiate with Light (Green LED, 36h, 20°C) b2->b3 b4 Direct Purification (Column Chromatography) b3->b4 b5 Final Product: Benzothiophene b4->b5

References

Safety Operating Guide

Proper Disposal of 3-(Acetylamino)thiophene-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Acetylamino)thiophene-2-carboxylic acid, a compound often used in pharmaceutical research and development. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.

I. Hazard Identification and Classification

Key Hazard Considerations:

  • Irritant: Potential for skin, eye, and respiratory irritation.

  • Environmental: The environmental impact is not fully known; therefore, it should not be disposed of down the drain.

  • Reactivity: Incompatible with strong oxidizing agents, strong bases, and strong acids.[4][5][6]

II. Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate PPE to minimize exposure.

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Lab Coat A standard laboratory coat to protect from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or generating dust.

III. Waste Segregation and Containerization

Proper segregation and containerization are fundamental to safe chemical waste disposal.[7][8]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and be in good condition with a secure lid.[9][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[8][11] Do not use abbreviations or chemical formulas.

  • Segregation: Do not mix this compound with other waste types, especially incompatible materials like strong acids, bases, or oxidizers.[4][5][6][11]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the safe collection and preparation of this compound for disposal.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

  • Waste Transfer:

    • For solid waste, carefully transfer the material into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust.[12]

    • For solutions containing the compound, pour the liquid waste carefully into the designated liquid hazardous waste container, avoiding splashes.

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.[9]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be away from general work areas and incompatible materials.

  • Decontamination of Empty Containers:

    • If the original container of this compound is empty, it must be properly decontaminated before being discarded as regular trash.

    • Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[7][10]

    • Collect the rinsate and dispose of it as hazardous waste in the appropriate liquid waste container.[7]

    • After triple rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous solid waste.[10]

  • Request for Pickup:

    • Once the hazardous waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9]

V. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[12]

    • Clean the spill area with a suitable solvent.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.[10]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5][6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

VI. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_management Container Management cluster_final Final Disposal A Identify Hazards & Don PPE B Use Labeled Hazardous Waste Container A->B Proceed to C Transfer Waste (Solid or Liquid) B->C Fill with D Segregate from Incompatibles C->D Ensure H Decontaminate Empty Original Containers C->H If original container is empty E Keep Container Closed D->E After filling F Store in Satellite Accumulation Area E->F Store securely G Request EHS Pickup F->G When full

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guide for 3-(Acetylamino)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 3-(Acetylamino)thiophene-2-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of research. The following procedures and recommendations are based on best practices for handling thiophene derivatives and carboxylic acids.

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical goggles[1]Nitrile or PVC gloves[1]Laboratory coat[2]N95 respirator or equivalent if dust is generated
Solution Preparation and Transfers Chemical goggles or face shield[3]Chemical-resistant gloves (e.g., nitrile, neoprene)[1]Chemical-resistant apron over a lab coat[1][4]Not generally required if performed in a certified chemical fume hood
Running Reactions Chemical goggles[1]Chemical-resistant gloves[1]Flame-retardant lab coat[4]Required if there is a risk of inhalation or if not working in a fume hood[2]
Handling Large Quantities (>1L) Face shield and chemical goggles[3]Heavy-duty chemical-resistant glovesChemical-resistant suit or coveralls[2][3]A self-contained breathing apparatus may be necessary depending on the scale and ventilation[2]
Waste Disposal Chemical goggles[1]Chemical-resistant gloves[1]Laboratory coat or apron[1]Not generally required if waste is properly contained

Experimental Protocols

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[5].

  • Avoid inhalation of dust or fumes[2][6].

  • Prevent contact with skin and eyes[2][7].

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases[8][9].

  • Ground all equipment when handling to prevent static discharge[2].

Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • Do not dispose of down the drain.

  • Collect waste in a designated, labeled, and sealed container for chemical waste.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[7][9]. Seek medical attention if irritation persists[8].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9]. Seek immediate medical attention[8].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[9].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[10].

  • Spills: For small spills, absorb with an inert material and place in a suitable container for disposal[2]. For large spills, evacuate the area and contact emergency services[4]. Ensure adequate ventilation and wear appropriate PPE during cleanup[2].

Visual Workflow for Safe Handling

The following diagrams illustrate the standard workflow for safely handling this compound and the appropriate response to accidental exposure.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE ReviewSDS Review Safety Data Sheet Prep->ReviewSDS Weigh Weigh Compound in Fume Hood ReviewSDS->Weigh Proceed with Caution Prepare Prepare Solution Weigh->Prepare React Perform Reaction Prepare->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE

Caption: Workflow for handling this compound.

EmergencyResponse cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_medical Medical Attention Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Skin/Eye Contact Alert Alert Supervisor Exposure->Alert All Incidents Rinse Rinse Affected Area (15 min) Remove->Rinse SeekMedical Seek Medical Attention Rinse->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Emergency response plan for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.